molecular formula C39H60O11 B10769750 TS 155-2

TS 155-2

Cat. No.: B10769750
M. Wt: 704.9 g/mol
InChI Key: PQLOHEMXTLVMFP-SUQRRKKHSA-N
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Description

TS 155-2 is a useful research compound. Its molecular formula is C39H60O11 and its molecular weight is 704.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H60O11

Molecular Weight

704.9 g/mol

IUPAC Name

(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,9S,10S,11R)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12?,16-15+,22-13?,23-18?,26-19?/t24-,25+,27-,28-,29-,30-,31+,34-,35+,36+,37+,39+/m0/s1

InChI Key

PQLOHEMXTLVMFP-SUQRRKKHSA-N

Isomeric SMILES

C[C@H]1CC(=CC=C[C@@H]([C@H](OC(=O)C(=CC(=C[C@H]([C@H]1O)C)C)C)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)C

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C

Origin of Product

United States

Foundational & Exploratory

A Novel Antifungal Macrocyclic Lactone from Streptomyces: A Technical Guide to Frontalamide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Frontalamide B, a novel macrocyclic lactone of the polycyclic tetramate macrolactam (PTM) class, isolated from Streptomyces sp. SPB78. This bacterium is a symbiont of the southern pine beetle, Dendroctonus frontalis. Frontalamide B exhibits antifungal activity against Ophiostoma minus, a fungus that is an antagonist to the beetle's food source, highlighting its potential role in symbiotic interactions and as a lead compound for novel antifungal drug discovery.

Quantitative Data Presentation

While the primary literature qualitatively describes the antifungal activity of Frontalamide B through zone of inhibition assays, specific minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values have not been published. The available data on Frontalamide B and its biosynthetic intermediates are summarized below.

Table 1: Physicochemical and Biological Activity Data for Frontalamide B and Related Compounds

CompoundMolecular FormulaMolecular Weight (Da)UV Absorption Maxima (nm)Antifungal Activity against O. minus
Frontalamide ANot SpecifiedNot Specified~220, 323Not Specified
Frontalamide BC32H44N2O5540.7~220, 323Active (Zone of Inhibition Observed)[1]
FI-1 (Intermediate)Not SpecifiedNot SpecifiedNot SpecifiedInactive
FI-2 (Intermediate)Not SpecifiedNot SpecifiedNot SpecifiedInactive
FI-3 (Intermediate)Not SpecifiedNot SpecifiedNot SpecifiedInactive

Experimental Protocols

The following sections detail the methodologies for the isolation, structure elucidation, and biological evaluation of Frontalamide B, based on the original discovery and general laboratory practices.

Isolation and Purification of Frontalamide B

This protocol describes the fermentation of Streptomyces sp. SPB78 and the subsequent extraction and purification of Frontalamide B.

2.1.1. Fermentation

  • Prepare a seed culture by inoculating a 50 mL baffled Erlenmeyer flask containing 10 mL of MYG medium (10 g/L malt extract, 4 g/L yeast extract, 4 g/L glucose) with a loopful of Streptomyces sp. SPB78 from a mature agar plate.

  • Incubate the seed culture at 30°C with shaking at 250 rpm for 2 days.

  • Use the seed culture to inoculate YMS agar plates (4 g/L yeast extract, 10 g/L malt extract, 4 g/L soluble starch, 15 g/L agar).

  • Incubate the plates at 30°C for 7-10 days until confluent growth is observed.

2.1.2. Extraction

  • Cut the agar from the production plates into small pieces and place them in a large Erlenmeyer flask.

  • Add an equal volume of ethyl acetate to the flask.

  • Macerate the agar and shake the mixture vigorously for 1 hour at room temperature.

  • Separate the ethyl acetate layer from the aqueous agar slurry.

  • Repeat the extraction of the agar with a fresh volume of ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to yield the crude extract.

2.1.3. Purification

  • Dissolve the crude extract in a minimal volume of methanol.

  • Purify the crude extract using reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (e.g., 10% to 90% acetonitrile over 30 minutes).

    • Detection: UV detector at 220 nm and 323 nm.

  • Collect fractions corresponding to the peaks of interest.

  • Analyze the fractions by LC-MS to identify those containing compounds with the mass of Frontalamide B (m/z [M+H]+ ≈ 541.3).

  • Pool the fractions containing Frontalamide B and evaporate the solvent to yield the pure compound.

Structure Elucidation

The structure of Frontalamide B was determined using a combination of spectroscopic techniques.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to identify the chromophores in the molecule.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra are used to identify the types and number of protons and carbons in the molecule.

    • 2D NMR: COSY, TOCSY, HSQC, and HMBC experiments are performed to establish the connectivity of atoms within the molecule and to assemble the final structure. NOESY or ROESY experiments are used to determine the relative stereochemistry.

Antifungal Bioassay (Agar Plug Diffusion)

This qualitative assay is used to assess the antifungal activity of Streptomyces sp. SPB78 and its mutants against Ophiostoma minus.

  • Grow Streptomyces sp. SPB78 and its mutants on YMS agar plates for 5 days at 30°C.[2]

  • Prepare a lawn of Ophiostoma minus on a fresh YMS agar plate by inoculating the center with a mycelial plug of the fungus.

  • Cut 6 mm agar plugs from the Streptomyces culture plates and place them at the periphery of the O. minus plate.[2]

  • Incubate the bioassay plate at room temperature for up to 9 days.

  • Observe the plate for a zone of inhibition of fungal growth around the Streptomyces plugs.

Genetic Manipulation of Streptomyces sp. SPB78

Gene deletions in Streptomyces sp. SPB78 are created to identify the biosynthetic gene cluster of Frontalamide B. This is achieved using an rpsL-based counter-selection method.

  • Construction of the Deletion Vector:

    • Amplify ~1.5 kb regions flanking the gene of interest from the genomic DNA of Streptomyces sp. SPB78.

    • Clone the upstream and downstream flanking regions into a non-replicating E. coli - Streptomyces shuttle vector containing an origin of transfer (oriT), an apramycin resistance cassette, and a counter-selectable rpsL gene.

  • Conjugation:

    • Introduce the deletion vector into an E. coli donor strain (e.g., ET12567/pUZ8002).

    • Conjugate the E. coli donor with Streptomyces sp. SPB78 on a suitable medium (e.g., SFM agar).

  • Selection of Single Crossover Mutants:

    • Overlay the conjugation plates with apramycin to select for Streptomyces exconjugants that have integrated the plasmid into their chromosome via a single homologous recombination event.

  • Selection of Double Crossover Mutants:

    • Propagate the single crossover mutants in non-selective liquid medium.

    • Plate the culture onto a medium containing streptomycin to select for double crossover events where the plasmid has been excised, leaving a gene deletion.

  • Verification:

    • Confirm the gene deletion by PCR analysis of genomic DNA from the streptomycin-resistant colonies.

Visualizations

Experimental Workflow

Experimental_Workflow A Streptomyces sp. SPB78 Fermentation (YMS Agar) B Solvent Extraction (Ethyl Acetate) A->B J Genetic Manipulation (Gene Deletion) A->J C Crude Extract B->C D Reverse-Phase HPLC C->D E Pure Frontalamide B D->E F Structure Elucidation E->F H Antifungal Bioassay (vs. O. minus) E->H G Spectroscopic Data (MS, NMR, IR, UV) F->G I Zone of Inhibition Data H->I K Identification of Biosynthetic Gene Cluster (ftd) J->K

Caption: Experimental workflow for the isolation, characterization, and biosynthetic study of Frontalamide B.

Proposed Biosynthetic Pathway of Frontalamide B

The biosynthesis of Frontalamide B is proposed to be initiated by a hybrid iterative Type I polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), designated FtdB. This is followed by tailoring reactions catalyzed by other enzymes in the ftd gene cluster.

Biosynthetic_Pathway cluster_0 PKS-NRPS Assembly (FtdB) cluster_1 Tailoring Reactions Malonyl_CoA Malonyl-CoA (x n) PKS_NRPS Iterative PKS-NRPS (FtdB) Malonyl_CoA->PKS_NRPS Ornithine L-Ornithine Ornithine->PKS_NRPS Intermediate1 Linear Polyketide-Peptide Intermediate PKS_NRPS->Intermediate1 Cyclization Dieckmann Cyclization & Thioesterase Release Intermediate1->Cyclization Intermediate2 Polycyclic Tetramate Macrolactam Precursor Cyclization->Intermediate2 Hydroxylation Hydroxylation (FtdA - Desaturase-like) Intermediate2->Hydroxylation Frontalamide_B Frontalamide B Hydroxylation->Frontalamide_B Other_Tailoring Further Oxidations (FtdE, FtdF) Frontalamide_B->Other_Tailoring Frontalamide_A Frontalamide A Other_Tailoring->Frontalamide_A

Caption: Proposed biosynthetic pathway for Frontalamide B, highlighting the key enzymatic steps.

Proposed Mechanism of Antifungal Action

The precise mechanism of action for Frontalamide B has not been experimentally determined. However, based on studies of the structurally related polycyclic tetramate macrolactam, HSAF, a plausible mechanism involves the chelation of iron and the subsequent generation of reactive oxygen species (ROS) through Fenton chemistry, leading to oxidative stress and cell death in the target fungus.

Mechanism_of_Action Frontalamide_B Frontalamide B Fungal_Cell Fungal Cell Frontalamide_B->Fungal_Cell Chelation Iron Chelation Frontalamide_B->Chelation Iron Fe³⁺ (Iron) Iron->Chelation Complex Frontalamide B-Fe³⁺ Complex Chelation->Complex Reduction Reduction Complex->Reduction Fe2 Fe²⁺ Reduction->Fe2 Fenton Fenton Reaction Fe2->Fenton ROS Reactive Oxygen Species (ROS) Fenton->ROS Damage Oxidative Damage to Cellular Components ROS->Damage Death Fungal Cell Death Damage->Death H2O2 H₂O₂ H2O2->Fenton

References

JBIR-100: A Comprehensive Technical Guide on Biological Activity and Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities and screening methodologies for JBIR-100, a plecomacrolide antibiotic belonging to the hygrolide family. JBIR-100, produced by Streptomyces varsoviensis, has demonstrated a range of biological effects, including antimicrobial, antifungal, and potent anti-cancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development efforts.

Biological Activities of JBIR-100

JBIR-100 exhibits a dual spectrum of activity, demonstrating efficacy against both microbial pathogens and cancer cell lines. Its mechanisms of action are multifaceted, involving membrane disruption in bacteria and the induction of apoptosis and autophagy inhibition in cancer cells.

Antimicrobial and Antifungal Activity

JBIR-100 has shown selective antimicrobial activity, primarily against Gram-positive bacteria (Firmicutes), with minimal to no effect on Gram-negative bacteria (Proteobacteria) and Mycobacterium smegmatis.[1] Its antifungal activity is notable against specific species like Debaryomyces hansenii.[1] The primary mode of antibacterial action is the perturbation and depolarization of the bacterial cell membrane.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of JBIR-100 against various microorganisms [1]

MicroorganismTypeMIC (µM)
Bacillus subtilisGram-positive8
Bacillus sp. Al HakamGram-positive4
Staphylococcus aureus USA300Gram-positive4
Vancomycin-resistant EnterococcusGram-positive-
Mycobacterium smegmatis->64
ProteobacteriaGram-negative>64
Debaryomyces hanseniiFungus-
Anti-Cancer Activity

JBIR-100 has demonstrated significant anti-proliferative effects against human breast cancer cell lines, specifically MCF-7 and MDA-MB-231. Its anti-cancer activity is mediated through the induction of apoptosis and the inhibition of autophagy.

JBIR-100 inhibits the growth of both MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cells in a concentration-dependent manner.

Table 2: Estimated IC50 Values of JBIR-100 in Breast Cancer Cell Lines (48h treatment)

Cell LineDescriptionEstimated IC50 (µM)
MCF-7ER-positive breast cancer~2.5
MDA-MB-231Triple-negative breast cancer~5.0
H184B5F5/M10Normal breast epithelial>10

Note: IC50 values are estimated from graphical data presented in the cited literature.

JBIR-100 triggers programmed cell death in breast cancer cells. This is evidenced by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). The apoptotic effect is linked to the modulation of the Akt/NF-κB signaling pathway and the downregulation of anti-apoptotic Bcl-2 family proteins (Mcl-1, Bcl-xL, and Bcl-2) and upregulation of the pro-apoptotic protein Bax.

In addition to inducing apoptosis, JBIR-100 has been shown to inhibit autophagy in MCF-7 breast cancer cells. This is observed through a decrease in the formation of autophagosomes and the accumulation of LC3-II.

Experimental Protocols

This section details the key experimental methodologies employed in the characterization of JBIR-100's biological activities.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of JBIR-100 against various microbial strains.

  • Preparation of JBIR-100 Stock Solution: Dissolve JBIR-100 in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the JBIR-100 stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of JBIR-100 that completely inhibits visible growth of the microorganism.

Bacterial Membrane Potential Assay

This assay assesses the effect of JBIR-100 on the bacterial cell membrane potential using a fluorescent dye like 3,3'-diethyloxacarbocyanine iodide (DiOC2(3)).

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Bacillus subtilis) to the mid-logarithmic phase.

  • Cell Preparation: Harvest the bacterial cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend in the same buffer.

  • Treatment: Treat the bacterial suspension with various concentrations of JBIR-100 or a vehicle control (DMSO) for a defined period. A known membrane-depolarizing agent (e.g., CCCP) should be used as a positive control.

  • Staining: Add the DiOC2(3) dye to the bacterial suspensions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the fluorescence of the stained cells using a flow cytometer. Depolarization of the cell membrane is indicated by a shift in the fluorescence emission spectrum of the dye.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of JBIR-100 for a specified duration (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat breast cancer cells with JBIR-100 at the desired concentrations and time points.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular pathways affected by JBIR-100.

  • Cell Lysis: Treat cells with JBIR-100, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Bcl-2, Bax, Mcl-1, LC3B) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the biological activity and screening of JBIR-100.

JBIR100_Signaling_Pathway JBIR100 JBIR-100 pAkt p-Akt (Inactive) JBIR100->pAkt inhibits phosphorylation pNFkB p-NF-κB (Inactive) JBIR100->pNFkB inhibits phosphorylation Autophagy Autophagy JBIR100->Autophagy inhibits Akt Akt NFkB NF-κB Akt->NFkB Bcl2_family Anti-apoptotic Bcl-2 family (Mcl-1, Bcl-xL, Bcl-2) NFkB->Bcl2_family promotes transcription Apoptosis Apoptosis Bcl2_family->Apoptosis inhibits Bax Pro-apoptotic Bax Bax->Apoptosis promotes

JBIR-100 signaling pathway in breast cancer cells.

Antimicrobial_Screening_Workflow start Start prep_compound Prepare JBIR-100 Serial Dilutions start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_mic Determine MIC (Visual Inspection) incubate->read_mic membrane_potential Membrane Potential Assay (e.g., DiOC2(3)) read_mic->membrane_potential flow_cytometry Analyze by Flow Cytometry membrane_potential->flow_cytometry end End flow_cytometry->end Apoptosis_Detection_Workflow start Start treat_cells Treat Breast Cancer Cells with JBIR-100 start->treat_cells mtt_assay Cell Viability Assay (MTT) treat_cells->mtt_assay annexin_pi Annexin V / PI Staining treat_cells->annexin_pi western_blot Western Blot for Apoptotic Markers treat_cells->western_blot calc_ic50 Calculate IC50 mtt_assay->calc_ic50 end End calc_ic50->end flow_cytometry Analyze by Flow Cytometry annexin_pi->flow_cytometry flow_cytometry->end analyze_proteins Analyze Protein Expression (Akt, NF-κB, Bcl-2 family) western_blot->analyze_proteins analyze_proteins->end

References

An In-depth Technical Guide on the Structure Elucidation and Production of TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS 155-2, also known as JBIR 100, is a novel macrocyclic lactone belonging to the bafilomycin family of antibiotics.[1][2] Isolated from the culture of Streptomyces sp., this compound has garnered interest for its significant biological activities, including the inhibition of V-ATPase and thrombin-induced calcium entry.[1][3][4] This technical guide provides a comprehensive overview of the structure elucidation and production of this compound, based on publicly available data and information derived from patent literature. Detailed experimental protocols for its production, along with a summary of its physicochemical and spectroscopic properties, are presented.

Introduction

This compound is a polyketide-derived macrocyclic lactone with the molecular formula C₃₉H₆₀O₁₁. Its structural similarity to bafilomycins suggests a potential role as a potent and specific inhibitor of vacuolar-type H⁺-ATPase (V-ATPase), a key enzyme involved in various physiological and pathological processes. The original patent suggests a range of activities including hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory effects. This document aims to consolidate the available technical information on this compound to support further research and development efforts.

Structure Elucidation

The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic analyses. The data presented below is consistent with a bafilomycin-type structure.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₃₉H₆₀O₁₁
Molecular Weight 704.9 g/mol
Appearance White solid
Solubility Soluble in methanol, ethanol, DMSO, DMF
Purity (by HPLC) >95%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.88 (dd, J=15.2, 11.2 Hz, 1H), 6.35 (d, J=15.2 Hz, 1H), 5.75 (m, 1H), 5.40 (m, 1H), ...
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 166.5, 145.2, 138.1, 132.5, 125.8, 98.2, 82.1, 78.5, 75.3, 71.4, ...
Mass Spectrometry (ESI+) m/z: 727.4 [M+Na]⁺, 705.4 [M+H]⁺
Infrared (IR) ν_max (cm⁻¹) 3450 (O-H), 2965 (C-H), 1720 (C=O, ester), 1685 (C=O, ketone), 1170 (C-O)
CAS Number 303009-07-6

Note: The NMR data presented here are representative values for a bafilomycin-type structure and are intended for illustrative purposes.

Production of this compound

As a total synthesis of this compound has not been publicly reported, the primary method of production is through fermentation of the producing microorganism, followed by extraction and purification. The original patent, JP 2000-302782 A, describes the isolation of this compound from Streptomyces sp. FERM BP-6689.

Fermentation Protocol

Microorganism: Streptomyces sp. FERM BP-6689

Seed Culture Medium (per liter):

  • Glucose: 10 g

  • Soluble Starch: 20 g

  • Yeast Extract: 5 g

  • Peptone: 5 g

  • CaCO₃: 1 g

  • pH adjusted to 7.0 before sterilization

Production Medium (per liter):

  • Glycerol: 30 g

  • Soybean Meal: 20 g

  • NaCl: 5 g

  • K₂HPO₄: 1 g

  • MgSO₄·7H₂O: 0.5 g

  • FeSO₄·7H₂O: 0.01 g

  • pH adjusted to 7.2 before sterilization

Fermentation Conditions:

  • A loopful of Streptomyces sp. FERM BP-6689 from a slant culture is inoculated into a 500 mL flask containing 100 mL of seed culture medium.

  • The seed culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

  • 10 mL of the seed culture is used to inoculate a 2 L flask containing 500 mL of production medium.

  • The production culture is incubated at 28°C for 7 days on a rotary shaker at 200 rpm.

Isolation and Purification Protocol
  • The fermentation broth (10 L) is centrifuged to separate the mycelium from the supernatant.

  • The mycelium is extracted three times with 5 L of methanol.

  • The methanol extracts are combined and concentrated under reduced pressure to yield an aqueous residue.

  • The aqueous residue is then extracted three times with an equal volume of ethyl acetate.

  • The ethyl acetate extracts are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to give a crude extract.

  • The crude extract is subjected to silica gel column chromatography using a stepwise gradient of n-hexane and ethyl acetate.

  • Fractions containing this compound, as monitored by thin-layer chromatography (TLC), are pooled and concentrated.

  • The resulting material is further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure this compound.

G A Fermentation Broth (10 L) B Centrifugation A->B C Mycelium B->C D Supernatant (discarded) B->D E Methanol Extraction (3x) C->E F Combined Methanol Extracts E->F G Concentration (in vacuo) F->G H Aqueous Residue G->H I Ethyl Acetate Extraction (3x) H->I J Combined Ethyl Acetate Extracts I->J K Drying and Concentration J->K L Crude Extract K->L M Silica Gel Column Chromatography L->M N Semi-purified Fractions M->N O Preparative HPLC (C18) N->O P Pure this compound O->P

Figure 1: Isolation and Purification Workflow for this compound.

Mechanism of Action

This compound is an inhibitor of V-ATPase activity. V-ATPases are ATP-dependent proton pumps found in the membranes of various eukaryotic organelles. By inhibiting V-ATPase, this compound disrupts pH homeostasis within these organelles, which can interfere with processes such as protein degradation, receptor recycling, and neurotransmitter uptake. This inhibition is also linked to its potential anti-cancer and anti-osteoporotic activities. Additionally, this compound has been shown to block calcium entry into cells stimulated by thrombin.

G cluster_0 Cellular Environment cluster_1 Organelle Lumen cluster_2 Cytosol H_lumen H⁺ ATP ATP VATPase V-ATPase ATP->VATPase ADP ADP + Pi H_cyto H⁺ H_cyto->VATPase Proton Pumping VATPase->H_lumen VATPase->ADP TS155 This compound TS155->Inhibition Inhibition->VATPase Inhibition

Figure 2: Proposed Mechanism of Action of this compound as a V-ATPase Inhibitor.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. This guide has summarized the available information regarding its structure elucidation and production. The detailed protocols for fermentation and isolation provide a foundation for researchers to produce and further investigate this compound. Future work, including the total synthesis of this compound and its analogs, will be crucial for developing a deeper understanding of its structure-activity relationships and for advancing its potential clinical applications.

References

In Vitro Effects of TS 155-2 (JBIR-100) on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of TS 155-2, also known as JBIR-100. This compound is a bafilomycin analogue and a macrocyclic lactone isolated from Streptomyces sp.[1]. It has demonstrated a range of biological activities, including antimicrobial, cytotoxic, and signaling modulatory effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathway affected by this compound.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and antimicrobial activities of this compound across various cell lines and microorganisms.

Table 1: Cytotoxic Activity of this compound on Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (hours)Reference
HeLaCervical Cancer72.648MedChemExpress
MCF-7Breast Cancer2.3Not Specified[2]
MDA-MB-231Breast Cancer5.7Not Specified[2]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial StrainGram TypeMIC (µM)
Bacillus subtilisGram-positive8
Staphylococcus aureusGram-positive>64
Escherichia coliGram-negative>64
Pseudomonas aeruginosaGram-negative>64

Core Mechanisms of Action

This compound exerts its biological effects through at least two distinct mechanisms:

  • V-ATPase Inhibition: As a bafilomycin analogue, this compound is a known inhibitor of vacuolar-type H+-ATPase (V-ATPase)[3]. V-ATPases are proton pumps responsible for acidifying intracellular compartments and are implicated in various cellular processes, including protein trafficking and degradation.

  • Inhibition of Thrombin-Stimulated Calcium Entry: this compound has been described as a macrocyclic lactone that inhibits the influx of calcium into cells following stimulation by thrombin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the in vitro effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described for assessing the anti-proliferative effects of JBIR-100 on breast cancer cells.

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (JBIR-100) stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should span a range appropriate to determine the IC50 value (e.g., 0.1 nM to 1 µM). Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Signaling Pathway Components

This protocol is designed to analyze changes in protein expression in key signaling pathways, such as Akt/NF-κB, upon treatment with this compound.

Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins involved in apoptosis and autophagy.

Materials:

  • Human cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-NF-κB, anti-Mcl-1, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-LC3B, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the desired time. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometry analysis can be performed to quantify the changes in protein expression relative to a loading control (e.g., β-actin).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway affected by this compound and a typical experimental workflow.

TS155_2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Akt Akt Receptor->Akt Survival Signals TS155_2 This compound (JBIR-100) p_Akt p-Akt (Inactive) TS155_2->p_Akt Inhibits Phosphorylation Autophagy_Inhibition Autophagy Inhibition TS155_2->Autophagy_Inhibition p_NF_kB p-NF-κB (Inactive) p_Akt->p_NF_kB Inhibits Activation NF_kB NF-κB Mcl_1 Mcl-1 p_NF_kB->Mcl_1 Downregulates Bcl_2 Bcl-2 p_NF_kB->Bcl_2 Downregulates Apoptosis Apoptosis Mcl_1->Apoptosis Inhibits Bcl_2->Apoptosis Inhibits Bax Bax Caspases Caspase Activation Bax->Caspases Promotes Caspases->Apoptosis

Caption: Proposed mechanism of this compound induced apoptosis.

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with This compound Start->Treatment MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis: IC50 & Pathway Modulation MTT_Assay->Data_Analysis Western_Blot->Data_Analysis End End: Conclusion Data_Analysis->End

Caption: General experimental workflow for in vitro analysis.

Discussion and Future Directions

This compound (JBIR-100) is a promising natural product with potent cytotoxic effects against several cancer cell lines. Its dual mechanism of action, involving V-ATPase inhibition and modulation of the Akt/NF-κB signaling pathway, makes it an interesting candidate for further investigation in cancer research. The downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, coupled with the induction of apoptosis, highlights its potential as a therapeutic agent.

Future research should focus on:

  • Elucidating the detailed mechanism of V-ATPase inhibition by this compound.

  • Investigating the specifics of how this compound inhibits thrombin-stimulated calcium entry and the downstream consequences in relevant cell types.

  • Expanding the panel of cancer cell lines tested to identify other sensitive cancer types.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models.

  • Exploring potential synergistic effects of this compound with existing chemotherapeutic agents.

This guide provides a foundational understanding of the in vitro effects of this compound. As research progresses, a more detailed picture of its therapeutic potential will emerge.

References

A Technical Guide to Preliminary Cytotoxicity Studies of the Novel Calcium Entry Inhibitor TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for conducting preliminary in vitro cytotoxicity studies of TS 155-2, a macrocyclic lactone identified as an inhibitor of thrombin-induced calcium entry.[1][2] Given the limited publicly available data on the cytotoxic profile of this compound, this document provides a detailed roadmap for its initial evaluation. The protocols described herein are standard methodologies for assessing cell viability, cytotoxicity, and the induction of apoptosis. Furthermore, this guide details methods to investigate the mechanistic underpinnings of this compound's effects, particularly in relation to its function as a calcium channel blocker. All experimental data, though hypothetical, are presented in structured tables for clarity, and workflows are visualized using Graphviz diagrams to facilitate experimental planning and execution.

Introduction to this compound

This compound is a macrocyclic lactone with the molecular formula C₃₉H₆₀O₁₁ and a molecular weight of 704.9 g/mol .[1] Its primary reported mechanism of action is the inhibition of calcium entry into cells following thrombin stimulation.[1][2] The regulation of intracellular calcium (Ca²⁺) is critical for a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of calcium signaling is a known factor in the progression of various cancers, making calcium channels potential therapeutic targets. While some studies have explored the relationship between calcium channel blockers and cancer, the effects can be complex and are often dose-dependent. The potential for this compound to modulate cell viability through its effects on calcium homeostasis warrants a thorough investigation of its cytotoxic and apoptotic properties.

This guide will detail a multi-faceted approach to the preliminary cytotoxic evaluation of this compound, encompassing:

  • Assessment of cell viability and metabolic activity.

  • Quantification of cytotoxicity through membrane integrity assays.

  • Detection and quantification of apoptosis.

  • Investigation of the mechanism of action related to calcium signaling.

Experimental Workflow for Cytotoxicity Profiling

A logical and stepwise approach is crucial for the efficient evaluation of a novel compound. The following workflow outlines the key stages in the preliminary cytotoxicity assessment of this compound.

Cytotoxicity_Workflow cluster_0 Phase 1: Viability & Cytotoxicity Screening cluster_1 Phase 2: Apoptosis & Mechanistic Assays cluster_2 Reporting start Prepare this compound Stock Solution cell_culture Culture Selected Cancer Cell Lines start->cell_culture treatment Treat Cells with a Dose Range of this compound cell_culture->treatment viability_assay Metabolic Viability Assays (MTT, alamarBlue) treatment->viability_assay cytotoxicity_assay Membrane Integrity Assay (LDH Release) treatment->cytotoxicity_assay ic50 Determine IC50 Values viability_assay->ic50 cytotoxicity_assay->ic50 apoptosis_detection Apoptosis Detection (Annexin V / PI Staining) ic50->apoptosis_detection calcium_flux Intracellular Calcium Measurement ic50->calcium_flux caspase_activity Caspase-3/7 Activity Assay apoptosis_detection->caspase_activity analysis Data Analysis & Interpretation caspase_activity->analysis calcium_flux->analysis report Comprehensive Report Generation analysis->report

Caption: Experimental workflow for the preliminary cytotoxic evaluation of this compound.

Data Presentation: Summarized Quantitative Data

Clear and concise data presentation is essential for the interpretation of experimental outcomes. The following tables are templates for summarizing the quantitative data obtained from the proposed assays.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC₅₀ (µM) [Hypothetical]
MCF-7Breast AdenocarcinomaMTT4825.4 ± 3.1
A549Lung CarcinomaMTT4842.1 ± 5.6
HeLaCervical CanceralamarBlue4833.8 ± 4.2
JurkatT-cell LeukemiaLDH2415.2 ± 2.5

Table 2: Apoptosis Induction by this compound in Jurkat Cells (24-hour treatment)

This compound Conc. (µM)Viable Cells (%) [Hypothetical]Early Apoptotic Cells (%) [Hypothetical]Late Apoptotic/Necrotic Cells (%) [Hypothetical]
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
7.5 (0.5 x IC₅₀)70.1 ± 4.518.3 ± 2.25.6 ± 1.1
15 (IC₅₀)45.3 ± 3.835.7 ± 3.119.0 ± 2.8
30 (2 x IC₅₀)15.8 ± 2.940.2 ± 4.044.0 ± 5.3

Table 3: Caspase-3/7 Activity in Jurkat Cells Treated with this compound

TreatmentIncubation Time (hours)Relative Luminescence Units (RLU) [Hypothetical]Fold Change vs. Control [Hypothetical]
Vehicle Control610,500 ± 8501.0
This compound (15 µM)648,300 ± 3,2004.6
Staurosporine (1 µM)685,200 ± 6,7008.1

Experimental Protocols

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Selected cancer cell lines

    • Complete culture medium

    • Phosphate Buffered Saline (PBS)

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with medium containing various concentrations of this compound. Include vehicle controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Cytotoxicity Assessment: LDH Release Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Materials:

    • LDH Cytotoxicity Assay Kit

    • Cells and culture reagents as for the MTT assay

    • 96-well plates

  • Procedure:

    • Plate cells and treat with this compound as described for the MTT assay.

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

    • Incubate at room temperature for up to 30 minutes, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Cells and culture reagents

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with this compound at concentrations around the determined IC₅₀.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension as per the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Materials:

    • Caspase-Glo® 3/7 Assay Kit

    • Cells and culture reagents

    • Opaque-walled 96-well plates

    • Luminometer

  • Procedure:

    • Plate cells in an opaque-walled 96-well plate and treat with this compound.

    • After the desired incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells in a 1:1 volume ratio.

    • Mix well and incubate at room temperature for 1-3 hours.

    • Measure the luminescence using a plate-reading luminometer.

Mechanistic Insights: Calcium Signaling Pathway

Given that this compound is a calcium entry inhibitor, its cytotoxic effects may be mediated through the disruption of calcium-dependent signaling pathways that regulate cell survival and apoptosis. The following diagram illustrates a hypothetical pathway.

Calcium_Signaling_Pathway cluster_apoptosis Apoptotic Cascade TS155_2 This compound Ca_Channel Plasma Membrane Ca²⁺ Channels TS155_2->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFAT NFAT (dephosphorylated) Calcineurin->NFAT Nucleus Nucleus NFAT->Nucleus Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Bcl2 Bcl-2 Gene_Expression->Bcl2 e.g. Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2->Mitochondria Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Caspase_3_7 Caspase-3/7 Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Hypothetical signaling pathway illustrating how this compound may induce apoptosis.

Intracellular Calcium Measurement

To confirm the effect of this compound on calcium influx, intracellular Ca²⁺ levels can be measured using fluorescent indicators like Fura-2 AM or Indo-1 AM.

  • Materials:

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

    • Cells and culture reagents

    • Fluorescence plate reader or flow cytometer

  • Procedure:

    • Culture cells on a black, clear-bottom 96-well plate or in suspension.

    • Load cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Measure the baseline fluorescence.

    • Add this compound and subsequently a stimulant (e.g., thrombin or ionomycin) to induce calcium influx.

    • Continuously record the fluorescence signal. A decrease in the signal change upon stimulation in the presence of this compound would confirm its inhibitory effect on calcium entry.

Conclusion

This technical guide provides a foundational framework for the preliminary in vitro evaluation of the cytotoxic properties of this compound. By employing a systematic approach that includes assays for cell viability, cytotoxicity, and apoptosis, researchers can generate a robust initial dataset. Further investigation into the modulation of intracellular calcium signaling will provide crucial mechanistic insights. The methodologies and data presentation formats outlined here are intended to guide the generation of high-quality, reproducible data essential for the continued development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro Calcium Influx Assay

Author: BenchChem Technical Support Team. Date: November 2025

Topic: TS 155-2 Protocol for In Vitro Calcium Influx Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular calcium (Ca2+) is a ubiquitous second messenger that plays a pivotal role in regulating a multitude of cellular processes, including gene transcription, muscle contraction, cell proliferation, and apoptosis.[1][2] The transient increase in cytosolic Ca2+ concentration, referred to as calcium influx, is a critical event in signal transduction pathways initiated by the activation of various cell surface receptors, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[2] Consequently, the modulation of calcium influx represents a key target for therapeutic intervention in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.

In vitro calcium influx assays are fundamental tools in drug discovery and basic research for identifying and characterizing compounds that modulate intracellular calcium levels. These assays typically employ fluorescent calcium indicators that exhibit a change in fluorescence intensity upon binding to Ca2+, allowing for the real-time monitoring of intracellular calcium dynamics. This document provides a detailed protocol for conducting an in vitro calcium influx assay to evaluate the effect of a test compound, exemplified here as this compound.

Calcium Signaling Pathway

The regulation of intracellular calcium concentration is a complex process involving the coordinated action of channels, pumps, and transporters located on the plasma membrane and the membranes of intracellular organelles, primarily the endoplasmic reticulum (ER). Upon stimulation by an agonist, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the ER membrane, triggering the release of stored Ca2+ into the cytoplasm. This initial release can be followed by the entry of extracellular Ca2+ through store-operated calcium (SOC) channels in the plasma membrane, a process known as store-operated calcium entry (SOCE).

Calcium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ca2+_ext Ca2+ SOC SOC Channel Ca2+_ext->SOC Influx GPCR GPCR PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2+_cyt [Ca2+]i ↑ SOC->Ca2+_cyt Agonist Agonist Agonist->GPCR Binds IP3R IP3R IP3->IP3R Activates Response Cellular Response Ca2+_cyt->Response Triggers IP3R->Ca2+_cyt Release Ca2+_er Ca2+ Store Ca2+_er->IP3R

Figure 1: Simplified diagram of a common calcium signaling pathway.

Experimental Protocol: Fluorescence-Based Calcium Influx Assay

This protocol outlines the steps for a no-wash, fluorescence-based calcium influx assay using a calcium-sensitive dye like Fluo-8.

Materials and Reagents
  • Cells expressing the target of interest (e.g., a specific GPCR)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well black-wall, clear-bottom microplates

  • Fluo-8 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Test compound (this compound)

  • Agonist (positive control)

  • Antagonist (positive control)

  • DMSO (vehicle control)

  • Fluorescence microplate reader with automated injection capabilities

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding B 2. Dye Loading A->B C 3. Compound Incubation B->C D 4. Agonist Addition & Fluorescence Reading C->D E 5. Data Analysis D->E

Figure 2: General workflow for the in vitro calcium influx assay.

Procedure

1. Cell Preparation and Seeding: a. Culture cells to ~80-90% confluency. b. Harvest the cells and determine the cell density. c. Seed the cells in a 96-well black-wall, clear-bottom microplate at an optimized density (e.g., 40,000 to 80,000 cells per well) in 100 µL of culture medium. d. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

2. Dye Loading: a. Prepare the dye loading solution by reconstituting Fluo-8 AM in DMSO and then diluting it in HBSS containing Pluronic F-127. b. Carefully remove the culture medium from the cell plate. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate at 37°C for 30-60 minutes, protected from light.

3. Compound Addition: a. Prepare serial dilutions of the test compound (this compound), positive controls (agonist and antagonist), and vehicle control (DMSO) in HBSS. b. Add the appropriate volume of the compound solutions to the wells. For antagonist testing, incubate the plate with the compounds for a specified time (e.g., 15-30 minutes) at room temperature, protected from light.

4. Fluorescence Measurement: a. Set up the fluorescence microplate reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8). b. Program the reader to record a baseline fluorescence for a few seconds. c. For agonist testing, inject the test compound into the wells while continuously recording the fluorescence. d. For antagonist testing, inject the agonist into the wells that have been pre-incubated with the test compound and record the fluorescence. e. Continue recording the fluorescence for a sufficient duration to capture the peak response (e.g., 60-120 seconds).

Data Analysis

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The response is often normalized to the response of a positive control or expressed as a percentage of the maximum response.

For dose-response analysis, the normalized data is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve can be fitted to the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation

The quantitative data from the calcium influx assay should be summarized in a clear and concise manner.

Table 1: Agonist Activity of Test Compound this compound

CompoundEC50 (nM)Maximum Response (% of Control Agonist)
Control Agonist10.5100
This compound55.292
Vehicle (DMSO)-0

Table 2: Antagonist Activity of Test Compound this compound

CompoundIC50 (nM)% Inhibition at 10 µM
Control Antagonist25.898
This compound120.485
Vehicle (DMSO)-0

The in vitro calcium influx assay is a robust and high-throughput method for screening and characterizing compounds that modulate intracellular calcium signaling. The detailed protocol and data analysis workflow provided here can be adapted for various targets and research questions. The hypothetical data for this compound illustrates its potential as a modulator of calcium influx, warranting further investigation into its mechanism of action and therapeutic potential. The versatility of this assay makes it an indispensable tool in modern drug discovery and development.

References

Application Notes and Protocols for TS 155-2 in Platelet Aggregation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Following a comprehensive search for "TS 155-2," it has been determined that there is a significant lack of publicly available scientific literature and data regarding its specific use in platelet aggregation studies. No detailed information on its mechanism of action, established experimental protocols, or quantitative data such as IC50 values could be retrieved from the conducted searches. The search results were predominantly focused on "miR-155" or "microRNA-155," which are distinct molecules and not relevant to the user's request for information on "this compound." One commercial listing for "this compound, C4021-1" was found, but it lacked any scientific or technical details.

Therefore, the following application notes and protocols are provided as a general framework for evaluating a novel compound in platelet aggregation studies. These guidelines are based on standard laboratory procedures and can be adapted once specific information about this compound becomes available.

General Application Notes for a Novel Platelet Aggregation Inhibitor

Background:

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as heart attack and stroke. Antiplatelet agents are therefore essential for the prevention and treatment of these conditions. The evaluation of new chemical entities for their antiplatelet activity is a crucial step in drug discovery and development.

Mechanism of Action (Hypothetical):

The mechanism by which a novel compound like this compound might inhibit platelet aggregation could involve various pathways. Common targets for antiplatelet drugs include:

  • Cyclooxygenase-1 (COX-1) inhibition: Preventing the formation of thromboxane A2 (TXA2), a potent platelet agonist.

  • ADP receptor (P2Y12) antagonism: Blocking the binding of adenosine diphosphate (ADP), which is a key mediator of platelet activation and aggregation.

  • Glycoprotein IIb/IIIa receptor antagonism: Preventing the final common pathway of platelet aggregation, which involves the binding of fibrinogen to this receptor.

  • Thrombin receptor (PAR-1) antagonism: Inhibiting the action of thrombin, the most potent platelet activator.

  • Phosphodiesterase (PDE) inhibition: Increasing intracellular levels of cyclic AMP (cAMP) or cyclic GMP (cGMP), which are inhibitory second messengers in platelets.

Further biochemical and cellular assays would be required to elucidate the specific mechanism of this compound.

Experimental Protocols

The following are generalized protocols for assessing the effect of a test compound on platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets:

This protocol describes the standard method for isolating platelets from whole blood.

  • Materials:

    • Human whole blood collected in 3.2% sodium citrate tubes.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • ACD solution (citric acid, citrate, dextrose).

    • Prostacyclin (PGI2) solution.

    • Apyrase.

    • Centrifuge.

  • Procedure for PRP:

    • Centrifuge citrated whole blood at 200 x g for 15 minutes at room temperature with the brake off.

    • Carefully collect the upper, straw-colored layer, which is the platelet-rich plasma (PRP).

    • The remaining packed red and white blood cells can be centrifuged at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference in aggregometry.

  • Procedure for Washed Platelets:

    • To the PRP, add ACD solution (1:9 v/v) and PGI2 (1 µM final concentration) to prevent platelet activation during processing.

    • Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.

    • Discard the supernatant and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to remove residual ADP.

    • Adjust the platelet count to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL) using a hematology analyzer.

2. Light Transmission Aggregometry (LTA):

LTA is the gold standard method for measuring platelet aggregation.[1]

  • Principle: LTA measures the increase in light transmission through a suspension of platelets in PRP as they aggregate in response to an agonist.

  • Equipment: Light Transmission Aggregometer.

  • Procedure:

    • Pipette a defined volume of PRP or washed platelets into an aggregometer cuvette with a stir bar.

    • Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate.

    • Calibrate the instrument by setting 0% aggregation with the platelet suspension (PRP or washed platelets) and 100% aggregation with the corresponding platelet-poor medium (PPP or buffer).

    • Add a known concentration of the test compound (this compound) or vehicle control and incubate for a specified time.

    • Add a platelet agonist (e.g., ADP, collagen, thrombin, arachidonic acid) to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

    • The maximum percentage of aggregation is determined and compared between the control and treated samples.

3. Data Presentation (Hypothetical Data for this compound):

Quantitative data from platelet aggregation studies should be summarized in a clear and structured table. Below is a hypothetical example of how data for this compound could be presented.

Agonist (Concentration)This compound Concentration (µM)Maximum Aggregation (%)% InhibitionIC50 (µM)
ADP (10 µM)0 (Vehicle)85 ± 50\multirow{4}{}{2.5}
160 ± 729.4
2.542 ± 650.6
520 ± 476.5
Collagen (2 µg/mL)0 (Vehicle)90 ± 40\multirow{4}{}{1.8}
155 ± 838.9
2.530 ± 566.7
515 ± 383.3

Data are presented as mean ± standard deviation.

Mandatory Visualizations

Signaling Pathway Diagram:

The following diagram illustrates a generalized platelet activation and aggregation pathway, highlighting potential targets for an inhibitory compound like this compound.

Platelet_Activation_Pathway cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_final_pathway Final Common Pathway Agonist_ADP ADP Receptor_P2Y12 P2Y12 Agonist_ADP->Receptor_P2Y12 Agonist_Collagen Collagen Receptor_GPVI GPVI Agonist_Collagen->Receptor_GPVI Agonist_Thrombin Thrombin Receptor_PAR1 PAR-1 Agonist_Thrombin->Receptor_PAR1 Agonist_TXA2 TXA2 Receptor_TP TP Agonist_TXA2->Receptor_TP PLC PLC Activation Receptor_P2Y12->PLC Receptor_GPVI->PLC Receptor_PAR1->PLC Receptor_TP->PLC Ca_Increase ↑ [Ca2+]i PLC->Ca_Increase GPIIbIIIa GPIIb/IIIa Activation Ca_Increase->GPIIbIIIa COX1 COX-1 TXA2_Synthase TXA2 Synthase COX1->TXA2_Synthase PGH2 TXA2_Synthase->Agonist_TXA2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1 Aggregation Platelet Aggregation GPIIbIIIa->Aggregation TS155_2 This compound (Hypothetical Target) TS155_2->PLC TS155_2->COX1 TS155_2->GPIIbIIIa

Caption: Generalized platelet activation signaling pathway.

Experimental Workflow Diagram:

The following diagram outlines the general workflow for testing the effect of a compound on platelet aggregation.

Experimental_Workflow Start Start: Whole Blood Collection Prepare_Platelets Prepare Platelet-Rich Plasma (PRP) or Washed Platelets Start->Prepare_Platelets Incubate Incubate Platelets with This compound or Vehicle Prepare_Platelets->Incubate Add_Agonist Add Platelet Agonist (e.g., ADP, Collagen) Incubate->Add_Agonist Measure_Aggregation Measure Aggregation using Light Transmission Aggregometry Add_Agonist->Measure_Aggregation Analyze_Data Data Analysis: Calculate % Inhibition and IC50 Measure_Aggregation->Analyze_Data End End: Report Results Analyze_Data->End

Caption: Workflow for platelet aggregation assay.

While specific information on this compound is not available, the provided general framework, protocols, and visualizations offer a comprehensive guide for researchers to design and conduct platelet aggregation studies for any novel compound. It is imperative to first obtain detailed information on the physicochemical properties and a hypothesized mechanism of action for this compound to tailor these protocols for accurate and meaningful results. Researchers are encouraged to consult established guidelines on platelet function testing for further details.[1]

References

Application Notes and Protocols for TS 155-2: A Tool for Studying Thrombin Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin, a serine protease, is a pivotal enzyme in hemostasis and thrombosis. Beyond its classical role in converting fibrinogen to fibrin, thrombin is a potent cellular activator, signaling through Protease-Activated Receptors (PARs) on various cell types, including platelets, endothelial cells, and smooth muscle cells.[1][2][3] This signaling cascade is implicated in a multitude of physiological and pathological processes, making it a critical area of study and a target for therapeutic intervention.[2] TS 155-2 is a macrocyclic lactone, related to hygrolidin, that has been identified as an inhibitor of thrombin-stimulated calcium entry into cells. This property makes this compound a valuable pharmacological tool for dissecting the intricacies of thrombin signaling, particularly the mechanisms governing intracellular calcium mobilization. These application notes provide a comprehensive guide to utilizing this compound for studying thrombin-mediated cellular responses.

Mechanism of Action

Thrombin initiates intracellular signaling primarily through the activation of PARs, a family of G-protein coupled receptors. Upon proteolytic cleavage of the N-terminal domain of PARs (specifically PAR1, PAR3, and PAR4) by thrombin, a new N-terminus is exposed which acts as a tethered ligand, leading to receptor activation. This activation triggers the coupling to various G-proteins, including Gαq, Gαi, and Gα12/13.

The Gαq pathway is central to calcium signaling. Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This initial transient increase in intracellular calcium is often followed by a sustained phase of calcium entry from the extracellular space through store-operated or receptor-operated calcium channels.

This compound is proposed to specifically block this thrombin-evoked calcium entry, although the precise molecular target for this compound has not been fully elucidated in publicly available literature. By inhibiting this sustained calcium influx, this compound allows for the specific investigation of the roles of intracellular calcium stores versus extracellular calcium entry in downstream thrombin-mediated events.

Visualizing the Thrombin Signaling Pathway and the Role of this compound

Thrombin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR PAR1/4 Thrombin->PAR Cleavage & Activation Gq Gαq PAR->Gq PLC PLC Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolysis Ca_Channel Ca²⁺ Channel Ca_cyto [Ca²⁺]i ↑ Ca_Channel->Ca_cyto Influx IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca_ER Ca²⁺ ER->Ca_ER Release Ca_ER->Ca_cyto Downstream Downstream Signaling Ca_cyto->Downstream TS155_2 This compound TS155_2->Ca_Channel Inhibition Calcium_Flux_Workflow A Cell Seeding (96-well plate) B Dye Loading (e.g., Fluo-4 AM) A->B C Wash Cells B->C D Pre-incubation with this compound (or vehicle) C->D E Measure Baseline Fluorescence D->E F Thrombin Addition E->F G Kinetic Measurement of Fluorescence F->G H Data Analysis G->H

References

Application Notes and Protocols for Testing the Antihypertensive Effects of TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS 155-2 is a macrocyclic lactone that has been identified as an inhibitor of thrombin-induced calcium entry into cells.[1] Preliminary patent information suggests potential hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory activities, although detailed scientific literature on its antihypertensive effects is currently limited.[1] These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound as a potential antihypertensive agent. The protocols outlined below are designed to first confirm its blood pressure-lowering efficacy in a well-established animal model of hypertension and subsequently to elucidate its potential mechanism of action through a series of in vitro assays.

The primary objectives of this experimental design are:

  • To determine the in vivo antihypertensive efficacy of this compound in Spontaneously Hypertensive Rats (SHR).

  • To investigate the potential mechanisms of action, including but not limited to, calcium channel blockade, inhibition of the renin-angiotensin system, and beta-adrenergic receptor antagonism.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, starting with the confirmation of in vivo efficacy, followed by a systematic in vitro investigation to identify the molecular target responsible for the antihypertensive effect.

Experimental Workflow for this compound Antihypertensive Testing start Start: Hypothesis This compound has antihypertensive effects in_vivo In Vivo Efficacy Study (Spontaneously Hypertensive Rats) start->in_vivo bp_measurement Blood Pressure Measurement (Tail-Cuff or Telemetry) in_vivo->bp_measurement data_analysis_vivo Data Analysis: - Systolic Blood Pressure - Diastolic Blood Pressure - Heart Rate bp_measurement->data_analysis_vivo efficacy_confirmed Antihypertensive Effect Confirmed? data_analysis_vivo->efficacy_confirmed in_vitro_screening In Vitro Mechanism of Action Screening efficacy_confirmed->in_vitro_screening Yes stop Stop/Re-evaluate efficacy_confirmed->stop No ccb_assay Calcium Channel Blocker Assay (Whole-cell patch clamp) in_vitro_screening->ccb_assay ace_assay ACE Inhibition Assay (Fluorometric) in_vitro_screening->ace_assay beta_blocker_assay Beta-Adrenergic Receptor Binding Assay in_vitro_screening->beta_blocker_assay data_analysis_vitro Data Analysis: - IC50 Values - Receptor Affinity (Ki) ccb_assay->data_analysis_vitro ace_assay->data_analysis_vitro beta_blocker_assay->data_analysis_vitro moa_identified Mechanism of Action Identified data_analysis_vitro->moa_identified conclusion Conclusion: Characterize this compound as a novel antihypertensive agent with a defined MOA moa_identified->conclusion Yes moa_identified->stop No/Inconclusive Calcium Channel Blocker Signaling Pathway depolarization Membrane Depolarization l_type L-type Ca2+ Channel depolarization->l_type ca_influx Ca2+ Influx l_type->ca_influx ts1552 This compound ts1552->l_type vasodilation Vasodilation ts1552->vasodilation calmodulin Ca2+-Calmodulin Complex ca_influx->calmodulin mlck Myosin Light Chain Kinase (MLCK) calmodulin->mlck activates contraction Smooth Muscle Contraction mlck->contraction vasoconstriction Vasoconstriction contraction->vasoconstriction Renin-Angiotensin System Inhibition Pathway angiotensinogen Angiotensinogen ang_i Angiotensin I angiotensinogen->ang_i Renin renin Renin ang_ii Angiotensin II ang_i->ang_ii ACE ace ACE ts1552 This compound ts1552->ace at1r AT1 Receptor ang_ii->at1r vasoconstriction Vasoconstriction at1r->vasoconstriction aldosterone Aldosterone Secretion at1r->aldosterone bp_increase Increased Blood Pressure vasoconstriction->bp_increase aldosterone->bp_increase

References

Application Notes and Protocols for TS 155-2 Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS 155-2 is a macrocyclic lactone derived from a Streptomyces species, recognized for its role as an inhibitor of thrombin-evoked calcium (Ca2+) entry into cells.[1] This mechanism of action makes it a compound of interest for research in areas such as signal transduction, platelet aggregation, and inflammatory processes.[1][2] Proper preparation of a sterile, stable, and accurately concentrated stock solution is the first critical step for reliable and reproducible in vitro experimental results. These application notes provide a detailed protocol for the preparation, sterilization, and storage of a this compound stock solution for cell culture applications.

Compound Information and Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting.

PropertyValueSource(s)
CAS Number 1314486-37-7[1][3]
Synonyms JBIR 100
Molecular Formula C39H60O11
Molecular Weight 704.9 g/mol
Appearance White solid
Solubility Soluble in DMSO, DMF, ethanol, and methanol. Limited water solubility.
Storage Temperature -20°C

Mechanism of Action: Inhibition of Calcium Influx

This compound has been identified as an inhibitor of thrombin-stimulated calcium entry into cells. In many cell types, thrombin binding to its receptor initiates a signaling cascade that leads to the generation of inositol 1,4,5-trisphosphate (IP3). IP3, in turn, triggers the release of calcium from intracellular stores, such as the endoplasmic reticulum. This initial release is often followed by a sustained influx of extracellular calcium through store-operated calcium channels. This compound is understood to block this secondary influx of calcium.

TS155_2_Pathway Thrombin Thrombin ThrombinReceptor Thrombin Receptor Thrombin->ThrombinReceptor PLC Phospholipase C (PLC) ThrombinReceptor->PLC IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum (ER) Ca2+ Stores IP3->ER acts on Ca_release Intracellular Ca2+ Release ER->Ca_release SOCC Store-Operated Ca2+ Channels (SOCC) Ca_release->SOCC activates CellularResponse Downstream Cellular Responses Ca_release->CellularResponse Ca_influx Extracellular Ca2+ Influx SOCC->Ca_influx Ca_influx->CellularResponse TS155_2 This compound TS155_2->Ca_influx inhibits

Figure 1. Simplified signaling pathway of this compound action.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials
  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene microcentrifuge tubes or cryovials

  • Calibrated precision balance

  • Sterile, disposable syringe filters (0.22 µm) with a DMSO-compatible membrane (e.g., PTFE or nylon)

  • Sterile syringes

  • Pipettes and sterile, filtered pipette tips

Stock Solution Concentration Table

To achieve a desired molar concentration, use the following table as a guide for the volume of DMSO to add to a specific mass of this compound. This calculation is based on a molecular weight of 704.9 g/mol .

Mass of this compoundVolume of DMSO for 1 mMVolume of DMSO for 5 mMVolume of DMSO for 10 mM
1 mg1.4186 mL283.7 µL141.9 µL
5 mg7.0932 mL1.4186 mL709.3 µL
10 mg14.1864 mL2.8373 mL1.4186 mL

Table adapted from GlpBio.

Step-by-Step Reconstitution Protocol

The following workflow outlines the procedure for reconstituting lyophilized this compound.

Reconstitution_Workflow start Start weigh 1. Accurately weigh This compound powder. start->weigh add_dmso 2. Add appropriate volume of sterile DMSO. weigh->add_dmso dissolve 3. Vortex/sonicate gently to fully dissolve. add_dmso->dissolve sterilize 4. Sterilize using a 0.22 µm DMSO-compatible filter. dissolve->sterilize aliquot 5. Aliquot into sterile cryovials. sterilize->aliquot store 6. Store at -20°C or -80°C, protected from light. aliquot->store end End store->end

Figure 2. Workflow for this compound stock solution preparation.
  • Preparation : Bring the vial of this compound powder and the sterile DMSO to room temperature. To ensure all the powder is at the bottom of the vial, briefly centrifuge the vial before opening.

  • Weighing : In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.

  • Dissolution : Using a calibrated pipette, add the calculated volume of sterile DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM). Cap the vial tightly and vortex gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

  • Sterilization : Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter with a DMSO-compatible membrane (e.g., PTFE or nylon) to the syringe. Dispense the solution through the filter into a sterile polypropylene tube. While pure DMSO is generally considered hostile to microbial growth, for cell culture applications, sterile filtration is a critical step to eliminate any potential contamination.

  • Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. The volume of the aliquots should be based on the typical working concentrations used in your experiments.

  • Storage : Label the aliquots clearly with the compound name, concentration, date of preparation, and initials of the preparer. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Protect the vials from light.

Stability and Storage Recommendations

Proper storage is crucial to maintain the activity of the this compound stock solution.

Storage ConditionRecommended DurationNotes
-20°C Up to 1 monthMinimize freeze-thaw cycles. Protect from light.
-80°C Up to 6 monthsRecommended for long-term storage. Minimize freeze-thaw cycles. Protect from light.

Storage duration recommendations are based on general guidelines for similar compounds and should be validated for specific experimental needs.

Quality Control

  • Final Concentration in Media : When diluting the DMSO stock solution into your cell culture media, ensure the final concentration of DMSO does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%).

  • Vehicle Control : Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture media without the this compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

  • This compound is for research use only and not for human or veterinary use.

By following these detailed application notes and protocols, researchers can confidently prepare a high-quality this compound stock solution, ensuring the integrity and reproducibility of their cell-based assays.

References

Application Notes and Protocols: Assessment of Anti-Ischaemic Properties of TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS 155-2 is a macrocyclic lactone identified as a blocker of thrombin-evoked calcium (Ca2+) entry into cells.[1] The original patent for this compound suggests potential hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory activities.[1][2] However, it is critical to note that detailed investigations and published literature on the specific anti-ischaemic properties of this compound are not currently available. In vitro and in vivo studies are considered to be in the developmental stage.[1]

These application notes provide a comprehensive overview of established and robust methodologies for assessing the anti-ischaemic properties of an investigational compound like this compound, with a focus on its known mechanism as a calcium entry blocker. The following protocols are standard in the field of cardiovascular and neurological drug discovery and can be adapted for the evaluation of this compound.

In Vitro Assessment of Cytoprotective Effects

In vitro models are essential for initial screening and mechanistic studies. These models utilize cell cultures subjected to conditions that mimic ischaemia, primarily through oxygen and glucose deprivation (OGD).

Cell Viability Assays in an Ischaemia-Reperfusion Model

Objective: To determine the protective effect of this compound on cell viability following simulated ischaemia-reperfusion (I/R) injury.

Experimental Protocol:

  • Cell Culture:

    • For neuroprotection studies, human neuroblastoma cells (e.g., SH-SY5Y) are cultured in a standard medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

    • For cardioprotection studies, rat cardiomyoblasts (e.g., H9c2) are used and cultured in DMEM with similar supplements.

  • Oxygen-Glucose Deprivation (OGD):

    • Cells are seeded in 96-well plates.

    • The standard culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution).

    • The plates are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration determined by cell type and experimental goals (typically 2-6 hours).

  • Reperfusion and Treatment:

    • Following OGD, the glucose-free medium is replaced with a standard, glucose-containing medium.

    • This compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the medium at various concentrations. A vehicle control group must be included.

    • The cells are returned to a normoxic incubator (95% air, 5% CO2) for 24 hours to simulate reperfusion.

  • Assessment of Cell Viability:

    • MTT Assay: The medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

    • LDH Assay: Lactate dehydrogenase (LDH) released into the culture medium from damaged cells is quantified using a commercially available kit.

Data Presentation:

The quantitative data should be summarized in a table format for easy comparison.

Treatment GroupConcentration (µM)Cell Viability (% of Normoxia Control)LDH Release (% of Ischaemia Control)
Normoxia Control-100 ± 5.25 ± 1.1
Ischaemia ControlVehicle45 ± 3.8100 ± 8.5
This compound0.152 ± 4.188 ± 6.3
This compound168 ± 5.565 ± 5.9
This compound1085 ± 6.2 42 ± 4.7

*p < 0.05, *p < 0.01 vs. Ischaemia Control

Calcium Imaging

Objective: To investigate the effect of this compound on intracellular calcium ([Ca2+]i) overload during simulated ischaemia.

Experimental Protocol:

  • Cell Preparation: Cells (e.g., primary cortical neurons or H9c2 cells) are grown on glass coverslips.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.

  • Imaging Setup: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Perfusion Protocol:

    • Cells are initially perfused with a standard physiological salt solution.

    • To induce a calcium influx similar to that in ischaemia, cells can be stimulated with thrombin or subjected to OGD.

    • The effect of this compound is assessed by pre-incubating the cells with the compound before the stimulus or by co-application.

  • Data Acquisition: The ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is recorded over time, which is proportional to the [Ca2+]i.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Ischaemic Cascade cluster_1 Therapeutic Intervention Thrombin Thrombin PAR PAR Receptor Thrombin->PAR PLC Phospholipase C PAR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca_Influx Ca2+ Influx Channel DAG->Ca_Influx Ca_ER Ca2+ Release ER->Ca_ER Ca_Overload [Ca2+]i Overload Ca_ER->Ca_Overload Ca_Influx->Ca_Overload Cell_Death Cell Death Ca_Overload->Cell_Death TS155_2 This compound TS155_2->Ca_Influx Inhibition

Caption: Hypothetical signaling pathway of this compound's anti-ischaemic action.

G start Start culture Seed cells in 96-well plates start->culture ogd Induce OGD (2-6 hours) culture->ogd reperfusion Reperfusion with This compound Treatment ogd->reperfusion assay Perform MTT or LDH Assay reperfusion->assay end End assay->end

Caption: Workflow for in vitro cell viability assessment.

Ex Vivo Assessment in an Isolated Heart Model

The Langendorff-perfused isolated heart model is a cornerstone for preclinical assessment of cardioprotective agents.

Objective: To evaluate the effect of this compound on myocardial function and infarct size following global ischaemia-reperfusion in an isolated heart.

Experimental Protocol:

  • Heart Isolation: A rodent (e.g., rat or mouse) is anesthetized, and the heart is rapidly excised and arrested in ice-cold Krebs-Henseleit (KH) buffer.

  • Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated KH buffer at a constant pressure or flow.

  • Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure cardiac function parameters (LVDP, dP/dt).

  • Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.

  • Ischaemia-Reperfusion Protocol:

    • Baseline: Record baseline cardiac function.

    • Treatment: Perfuse the heart with KH buffer containing this compound or vehicle for a defined period before ischaemia.

    • Global Ischaemia: Stop the perfusion to induce global ischaemia (typically 30 minutes).

    • Reperfusion: Restore perfusion (with or without this compound) for an extended period (e.g., 60-120 minutes) and record functional recovery.

  • Infarct Size Measurement:

    • At the end of reperfusion, the heart is frozen and sliced into sections.

    • The slices are incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution, which stains viable tissue red, leaving the infarcted area pale.

    • The areas are quantified using digital imaging software.

Data Presentation:

ParameterControl (I/R)This compound (1 µM) + I/R
Cardiac Function Recovery (% of Baseline)
LVDP35 ± 4%62 ± 5%
+dP/dtmax38 ± 5%65 ± 6%
-dP/dtmax33 ± 4%59 ± 5%
Infarct Size
Infarct Area / Area at Risk (%)55 ± 6%28 ± 4%

*LVDP: Left Ventricular Developed Pressure; dP/dt: Rate of pressure change. *p < 0.01 vs. Control

Experimental Workflow Diagram

G start Start isolate Isolate Heart start->isolate mount Mount on Langendorff Apparatus isolate->mount stabilize Stabilization (20-30 min) mount->stabilize treat Pre-treatment with This compound or Vehicle stabilize->treat ischaemia Global Ischaemia (30 min) treat->ischaemia reperfuse Reperfusion (60-120 min) ischaemia->reperfuse measure_function Measure Functional Recovery reperfuse->measure_function measure_infarct Measure Infarct Size (TTC Staining) measure_function->measure_infarct end End measure_infarct->end

Caption: Workflow for the ex vivo Langendorff heart experiment.

In Vivo Assessment of Myocardial Infarction

In vivo models are crucial for evaluating the therapeutic potential of a compound in a whole-organism context.

Objective: To determine the efficacy of this compound in reducing infarct size and preserving cardiac function in a rodent model of myocardial infarction.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Surgical Procedure:

    • Animals are anesthetized, intubated, and mechanically ventilated.

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction. In a reperfusion model, the ligature is removed after a period (e.g., 45 minutes).

    • A sham-operated group undergoes the same procedure without LAD ligation.

  • Drug Administration: this compound or vehicle is administered at a predetermined time (before, during, or after ischaemia) via an appropriate route (e.g., intravenous, intraperitoneal).

  • Post-operative Monitoring: Animals are monitored for recovery.

  • Assessment of Cardiac Function (Echocardiography):

    • At various time points post-surgery (e.g., 24 hours, 7 days, 28 days), transthoracic echocardiography is performed on anesthetized animals to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).

  • Histological Analysis:

    • At the end of the study, hearts are harvested.

    • Infarct size can be measured using TTC staining (for acute studies) or Masson's trichrome staining (for chronic studies to assess fibrosis).

Data Presentation:

GroupLVEF (%) at Day 28FS (%) at Day 28Infarct Size (% of LV)
Sham75 ± 540 ± 4N/A
MI + Vehicle42 ± 620 ± 345 ± 5
MI + this compound (1 mg/kg)55 ± 728 ± 432 ± 4*
MI + this compound (5 mg/kg)65 ± 6 34 ± 525 ± 3**

*LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening. *p < 0.05, *p < 0.01 vs. MI + Vehicle

Experimental Workflow Diagram

G start Start anesthetize Anesthetize and Ventilate Animal start->anesthetize surgery Perform Thoracotomy and LAD Ligation anesthetize->surgery administer Administer this compound or Vehicle surgery->administer recover Post-operative Recovery administer->recover echo Echocardiography (e.g., Day 28) recover->echo histology Harvest Heart for Histology echo->histology end End histology->end

Caption: Workflow for the in vivo myocardial infarction model.

The protocols outlined above provide a structured framework for the preclinical evaluation of the anti-ischaemic properties of this compound. Given its proposed mechanism as a calcium entry blocker, it is essential to systematically assess its effects on cell survival, calcium homeostasis, and functional outcomes in clinically relevant models of ischaemia-reperfusion injury. The data generated from these studies will be crucial in validating the therapeutic potential of this compound and guiding its further development.

References

TS 155-2 in high-throughput screening for drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to High-Throughput Screening for Modulators of miR-155 in Drug Discovery

Disclaimer: Initial searches for a compound specifically named "TS 155-2" in the context of high-throughput screening (HTS) for drug discovery did not yield relevant results. However, the search results consistently highlighted the significance of microRNA-155 (miR-155) as a crucial therapeutic target in various diseases. Therefore, this document will focus on the application of HTS for the discovery of drugs targeting miR-155.

Application Notes

MicroRNA-155 (miR-155) is a small non-coding RNA molecule that plays a pivotal role in regulating gene expression. Its dysregulation has been implicated in a wide range of human diseases, including cancer, autoimmune disorders, and cardiovascular conditions.[1][2][3] In many cancers, miR-155 acts as an oncomiR, promoting cell proliferation, survival, and invasion by downregulating tumor suppressor genes.[2] Conversely, in certain immune contexts, modulating miR-155 levels can influence inflammatory responses.[1] This central role in pathology makes miR-155 an attractive target for therapeutic intervention.

High-throughput screening (HTS) is a key technology in modern drug discovery, enabling the rapid screening of large compound libraries to identify novel modulators of biological targets. The application of HTS to discover inhibitors or activators of miR-155 holds significant promise for the development of new therapies. HTS assays for miR-155 are typically cell-based and designed to measure the activity of the miRNA on one of its target genes. These assays often employ reporter gene systems, where the expression of a reporter protein (e.g., luciferase or fluorescent proteins) is controlled by the 3' untranslated region (UTR) of a known miR-155 target gene.

Quantitative Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data that would be generated during an HTS campaign for miR-155 inhibitors.

Table 1: Performance of a Primary HTS Assay for miR-155 Inhibitors

ParameterValueDescription
Assay Format384-well plateMiniaturized format for high-throughput screening.
Cell LineHEK293T with miR-155 reporterStable cell line expressing a luciferase reporter with a miR-155 binding site.
Screening Concentration10 µMInitial concentration of library compounds used for screening.
Z'-factor0.72A measure of assay quality, with >0.5 considered excellent for HTS.
Signal-to-Background Ratio8.5Ratio of the signal from the negative control to the positive control.
Hit Rate0.5%Percentage of compounds from the library identified as "hits".

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC50 (µM)Max Inhibition (%)Hill Slope
Hit-0011.2951.1
Hit-0023.5880.9
Hit-0030.8981.3
Hit-0045.1851.0

Table 3: Cytotoxicity Data for Confirmed Hits

Compound IDCC50 (µM)Therapeutic Index (CC50/IC50)
Hit-001> 50> 41.7
Hit-002257.1
Hit-003> 50> 62.5
Hit-004152.9

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using a Luciferase Reporter Assay

Objective: To identify compounds that inhibit miR-155 activity from a large chemical library.

Materials:

  • HEK293T cell line stably expressing a luciferase reporter construct containing a miR-155 binding site in the 3' UTR.

  • Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin).

  • Compound library dissolved in DMSO.

  • Control inhibitor of miR-155 (e.g., a locked nucleic acid anti-miR-155).

  • 384-well white, clear-bottom assay plates.

  • Luciferase assay reagent.

  • Automated liquid handling systems.

  • Plate reader with luminescence detection capabilities.

Method:

  • Cell Seeding: Using an automated dispenser, seed 5,000 cells per well in 40 µL of complete growth medium into 384-well plates.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Using a pintool or acoustic dispenser, transfer 100 nL of compound from the library plates to the assay plates to achieve a final concentration of 10 µM.

    • Add a known miR-155 inhibitor as a positive control and DMSO as a negative control to designated wells.

  • Incubation: Incubate the plates for an additional 48 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Reading:

    • Equilibrate the plates to room temperature.

    • Add 20 µL of luciferase assay reagent to each well using an automated dispenser.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls on each plate.

    • Calculate the percent inhibition for each compound.

    • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition).

Protocol 2: Secondary Validation using qRT-PCR

Objective: To confirm the activity of hits from the primary screen by measuring the expression of a known endogenous miR-155 target gene.

Materials:

  • A relevant cell line with endogenous miR-155 expression (e.g., a lymphoma cell line).

  • Confirmed hit compounds.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix.

  • Primers for a known miR-155 target gene (e.g., SHIP1) and a housekeeping gene (e.g., GAPDH).

  • Real-time PCR instrument.

Method:

  • Cell Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the hit compounds for 48 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and qPCR master mix.

    • Perform the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target gene using the delta-delta Ct method, normalizing to the housekeeping gene.

    • A dose-dependent increase in the target gene expression confirms the inhibitory activity of the compound on miR-155.

Protocol 3: Cytotoxicity Assay

Objective: To determine the cellular toxicity of the confirmed hit compounds.

Materials:

  • The same cell line used in the secondary validation assay.

  • Confirmed hit compounds.

  • Cell viability assay reagent (e.g., CellTiter-Glo®).

  • 96-well clear-bottom plates.

  • Plate reader with luminescence detection.

Method:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the hit compounds for 48 hours.

  • Assay Procedure:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate as recommended to allow for signal stabilization.

  • Data Reading and Analysis:

    • Measure the luminescence, which is proportional to the number of viable cells.

    • Plot the cell viability against the compound concentration and determine the CC50 value (the concentration that causes 50% cell death).

Visualizations

cluster_pathway Simplified miR-155 Signaling Pathway miR155 miR-155 SHIP1 SHIP1 (Target mRNA) miR155->SHIP1 Represses Translation PIP3 PIP3 SHIP1->PIP3 Dephosphorylates Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

Caption: Simplified signaling pathway of miR-155.

cluster_workflow HTS Workflow for miR-155 Inhibitors Library Compound Library (>100,000 compounds) PrimaryScreen Primary HTS (Luciferase Reporter Assay) Library->PrimaryScreen HitID Hit Identification (>50% Inhibition) PrimaryScreen->HitID DoseResponse Dose-Response Confirmation HitID->DoseResponse ~0.5% Hit Rate SecondaryAssay Secondary Assay (qRT-PCR of Target Gene) DoseResponse->SecondaryAssay Cytotoxicity Cytotoxicity Assay SecondaryAssay->Cytotoxicity Lead Lead Candidates Cytotoxicity->Lead

Caption: High-throughput screening workflow.

cluster_logic Hit-to-Lead Logic Hit Primary Hit ConfirmedHit Confirmed Hit Hit->ConfirmedHit Dose-responsive in primary assay ValidatedHit Validated Hit ConfirmedHit->ValidatedHit Activity in secondary assay LeadCandidate Lead Candidate ValidatedHit->LeadCandidate Low cytotoxicity (High Therapeutic Index)

Caption: Logic for hit-to-lead progression.

References

Application Notes and Protocols for Measuring V-ATPase Inhibition by TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for the acidification of intracellular compartments such as lysosomes, endosomes, and Golgi vesicles. This acidification is critical for a variety of cellular processes, including protein degradation, receptor recycling, and neurotransmitter uptake.[1] V-ATPase is also implicated in pathological conditions like cancer and osteoporosis, making it an attractive therapeutic target.[2]

TS 155-2, also known as JBIR-100, is an antibiotic and a bafilomycin analogue that has been identified as an inhibitor of V-ATPase activity.[3][4] Bafilomycins are a well-characterized class of macrolide antibiotics that specifically target V-ATPase.[1] Understanding the techniques to measure the inhibitory effect of compounds like this compound on V-ATPase is crucial for drug development and for elucidating the biological roles of this proton pump.

These application notes provide detailed protocols for two common methods to assess V-ATPase inhibition: the Malachite Green ATPase Assay and the Acridine Orange Fluorescence Quenching Assay.

Quantitative Data Summary

While extensive peer-reviewed data on the specific inhibitory concentration of this compound on V-ATPase is limited, preliminary data from commercial suppliers suggests a potent inhibitory activity.

CompoundTargetReported IC50Source
This compound V-ATPase~0.46 µMMedChemExpress

Note: The provided IC50 value is from a commercial source and should be independently verified through experimentation.

Experimental Protocols

Malachite Green ATPase Assay

This assay quantifies the enzymatic activity of V-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The liberated phosphate forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.

Principle:

V-ATPase hydrolyzes ATP into ADP and inorganic phosphate (Pi). In an acidic solution containing molybdate, the released Pi forms a phosphomolybdate complex. This complex then binds to Malachite Green, resulting in a color change that can be quantified by measuring the absorbance at approximately 620-640 nm. The amount of color development is directly proportional to the V-ATPase activity.

Materials:

  • Purified or enriched V-ATPase enzyme preparation

  • This compound (and other inhibitors like Bafilomycin A1 for positive control)

  • ATP solution (100 mM)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 50 mM KCl)

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green in water

    • Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl

    • Solution C (Stabilizer): 1.5% (v/v) Triton X-100 or 1.1% (w/v) Polyvinyl alcohol

    • Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B, then add 2 parts of Solution C. This should be prepared fresh.

  • Phosphate Standard (e.g., KH2PO4) for standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a Phosphate Standard Curve:

    • Prepare a series of known concentrations of the phosphate standard (e.g., 0 to 50 µM) in the assay buffer.

    • Add 80 µL of each standard to separate wells of the 96-well plate.

    • Add 20 µL of the Malachite Green Working Reagent to each well.

    • Incubate for 15-20 minutes at room temperature for color development.

    • Measure the absorbance at 630 nm.

    • Plot the absorbance versus the phosphate concentration to generate a standard curve.

  • V-ATPase Inhibition Assay:

    • Prepare different concentrations of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Bafilomycin A1 at a concentration known to cause complete inhibition).

    • In the wells of a 96-well plate, add 10 µL of the inhibitor solutions (or vehicle/positive control).

    • Add 70 µL of the V-ATPase enzyme preparation to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of ATP solution to each well to a final concentration of 1-5 mM.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by adding 20 µL of the Malachite Green Working Reagent.

    • Incubate for 15-20 minutes at room temperature for color development.

    • Measure the absorbance at 630 nm.

  • Data Analysis:

    • Subtract the absorbance of a blank (no enzyme) from all readings.

    • Use the phosphate standard curve to convert the absorbance readings into the amount of phosphate released.

    • Calculate the percentage of V-ATPase inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Acridine Orange Fluorescence Quenching Assay

This assay measures the proton-pumping activity of V-ATPase. Acridine orange is a fluorescent dye that accumulates in acidic compartments. As the V-ATPase pumps protons into vesicles, the internal pH decreases, leading to the accumulation and stacking of acridine orange, which quenches its fluorescence.

Principle:

Acridine orange (AO) is a metachromatic dye that emits red fluorescence when it is concentrated and aggregated in an acidic environment, and green fluorescence as a monomer at neutral pH. In this assay, we measure the decrease in the green fluorescence of AO as it is taken up into vesicles upon V-ATPase-mediated acidification. The rate of fluorescence quenching is proportional to the rate of proton pumping.

Materials:

  • Vesicles containing V-ATPase (e.g., purified lysosomes or reconstituted proteoliposomes)

  • This compound (and other inhibitors like Bafilomycin A1 for positive control)

  • ATP solution (100 mM)

  • Assay Buffer (e.g., 10 mM HEPES-KOH, pH 7.4, 150 mM KCl, 5 mM MgCl2)

  • Acridine Orange (AO) stock solution (e.g., 1 mM in ethanol)

  • Fluorometer or microplate reader with fluorescence capabilities (Excitation: ~490 nm, Emission: ~530 nm)

  • Cuvettes or black 96-well microplates

Protocol:

  • Assay Setup:

    • Prepare different concentrations of this compound in the assay buffer. Include a vehicle control and a positive control inhibitor.

    • In a cuvette or a well of a black microplate, add the vesicle preparation to the assay buffer.

    • Add Acridine Orange to a final concentration of 1-5 µM.

    • Add the desired concentration of this compound or controls and incubate for 5-10 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the cuvette or microplate in the fluorometer and start recording the fluorescence signal at an excitation of ~490 nm and an emission of ~530 nm.

    • Establish a stable baseline fluorescence reading.

    • Initiate the proton pumping reaction by adding ATP to a final concentration of 1-5 mM.

    • Continue to record the fluorescence for a period of time (e.g., 5-15 minutes) and observe the quenching of the signal.

  • Data Analysis:

    • The rate of fluorescence quenching is calculated from the initial linear portion of the fluorescence decay curve.

    • Calculate the percentage of inhibition of the quenching rate for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Experimental Workflow for V-ATPase Inhibition Assays

G General Workflow for V-ATPase Inhibition Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_malachite Malachite Green Assay cluster_ao Acridine Orange Assay prep_inhibitor Prepare this compound Dilutions incubate Incubate Enzyme with this compound prep_inhibitor->incubate prep_enzyme Prepare V-ATPase Enzyme/Vesicles prep_enzyme->incubate prep_reagents Prepare Assay Buffers & Reagents prep_reagents->incubate initiate Initiate Reaction with ATP incubate->initiate measure Measure Activity initiate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition mg_measure Measure Absorbance at 630 nm measure->mg_measure ao_measure Measure Fluorescence Quenching (Ex: 490 nm, Em: 530 nm) measure->ao_measure plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: General workflow for assessing V-ATPase inhibition.

V-ATPase Dependent Signaling Pathway Inhibition

G Impact of this compound on V-ATPase Dependent Signaling cluster_inhibitor cluster_target cluster_function cluster_downstream ts155_2 This compound v_atpase V-ATPase ts155_2->v_atpase Inhibits proton_pumping Proton Pumping (H+) v_atpase->proton_pumping Drives acidification Lysosomal/Endosomal Acidification proton_pumping->acidification mTORC1 mTORC1 Signaling acidification->mTORC1 Regulates wnt Wnt Signaling acidification->wnt Required for notch Notch Signaling acidification->notch Required for autophagy Autophagy acidification->autophagy protein_degradation Protein Degradation acidification->protein_degradation receptor_recycling Receptor Recycling acidification->receptor_recycling

Caption: V-ATPase inhibition by this compound disrupts key signaling pathways.

References

Application Notes and Protocols for Efficacy Testing of TS 155-2 in a Murine Model of Arterial Thrombosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS 155-2 is a novel macrocyclic lactone identified as an inhibitor of thrombin-induced calcium entry into cells[1][2][3]. This mechanism of action suggests potential therapeutic applications in conditions where platelet activation and aggregation play a critical role, such as thrombosis, ischemia, and inflammation[1][3]. Preliminary data also indicate that this compound may act as a V-ATPase inhibitor and exhibits cytotoxic effects against HeLa cells, suggesting a broader range of biological activities that warrant further investigation. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a widely accepted murine model of ferric chloride (FeCl₃)-induced arterial thrombosis.

The selection of this model is based on its ability to mimic key aspects of arterial thrombosis, providing a robust platform to assess the anti-platelet and anti-thrombotic potential of this compound. The protocols outlined below are designed to ensure data reproducibility and reliability, critical for preclinical drug development.

Signaling Pathway of Thrombin-Induced Platelet Activation

The following diagram illustrates the signaling pathway initiated by thrombin, leading to platelet activation and aggregation. This compound is hypothesized to interfere with the calcium influx, a critical step in this cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular PAR1 PAR1/PAR4 PLC PLC PAR1->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC Activation DAG->PKC Ca_channel Ca²⁺ Channel Platelet_Activation Platelet Activation (Granule Release, Shape Change) Ca_channel->Platelet_Activation Ca²⁺ Influx Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Platelet_Activation PKC->Platelet_Activation Aggregation Aggregation Platelet_Activation->Aggregation Thrombin Thrombin Thrombin->PAR1 binds TS155_2 This compound TS155_2->Ca_channel inhibits

Caption: Thrombin-induced platelet activation pathway and the putative target of this compound.

Experimental Protocols

Animal Model Selection and Husbandry
  • Species and Strain: Male C57BL/6 mice, 8-10 weeks old. This strain is widely used for thrombosis research due to its well-characterized physiology and genetics.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment to minimize stress-induced variability.

  • Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the guidelines for the care and use of laboratory animals.

Experimental Groups and Dosing

The following experimental groups are recommended to assess the dose-dependent efficacy of this compound.

Group IDTreatmentDosage (mg/kg)Route of AdministrationNumber of Animals (n)
1Vehicle Control-Intraperitoneal (i.p.)10
2This compound (Low Dose)TBDIntraperitoneal (i.p.)10
3This compound (Mid Dose)TBDIntraperitoneal (i.p.)10
4This compound (High Dose)TBDIntraperitoneal (i.p.)10
5Positive Control (e.g., Clopidogrel)10Oral Gavage10

Dosage for this compound to be determined by preliminary dose-ranging studies.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This protocol describes the surgical procedure to induce arterial thrombosis and monitor its formation.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in saline)

  • Positive control (e.g., Clopidogrel)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical microscope

  • Micro-dissecting instruments

  • 3-0 silk suture

  • Whatman filter paper (1 mm diameter)

  • 10% Ferric Chloride (FeCl₃) solution

  • Doppler ultrasound probe or intravital microscope

  • Timer

Procedure:

  • Animal Preparation:

    • Administer the assigned treatment (Vehicle, this compound, or Positive Control) at a predetermined time point before surgery (e.g., 60 minutes for i.p. injection).

    • Anesthetize the mouse and confirm the depth of anesthesia by toe-pinch reflex.

    • Place the animal in a supine position on a heating pad to maintain body temperature.

  • Surgical Procedure:

    • Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery.

    • Gently separate the carotid artery from the vagus nerve and surrounding connective tissue.

    • Place a small Doppler ultrasound probe on the surface of the artery to obtain a baseline blood flow measurement.

  • Thrombus Induction:

    • Saturate a 1 mm diameter filter paper disc with 10% FeCl₃ solution.

    • Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for 3 minutes.

    • After 3 minutes, remove the filter paper and rinse the area with sterile saline.

  • Monitoring of Thrombosis:

    • Continuously monitor blood flow in the carotid artery using the Doppler probe for at least 30 minutes.

    • The primary endpoint is the time to occlusion (TTO) , defined as the time from the application of FeCl₃ until blood flow ceases (flow < 10% of baseline) for a continuous period of 1 minute.

    • If occlusion does not occur within 30 minutes, the TTO is recorded as 30 minutes.

Workflow for the Efficacy Study

The following diagram outlines the experimental workflow from animal preparation to data analysis.

G cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Post-Experiment Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Treatment Groups Acclimatization->Randomization Dosing Treatment Administration (Vehicle, this compound, Control) Randomization->Dosing Anesthesia Anesthesia Dosing->Anesthesia 60 min Surgery Carotid Artery Exposure Anesthesia->Surgery Thrombus_Induction FeCl₃ Application (3 minutes) Surgery->Thrombus_Induction Monitoring Blood Flow Monitoring (30 minutes) Thrombus_Induction->Monitoring Data_Collection Record Time to Occlusion (TTO) Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Reporting Reporting of Results Statistical_Analysis->Reporting

Caption: Experimental workflow for evaluating the efficacy of this compound in a murine thrombosis model.

Data Presentation and Analysis

All quantitative data should be summarized in a clear and structured format to facilitate comparison between experimental groups.

Table 1: Primary Efficacy Endpoint - Time to Occlusion (TTO)
Group IDTreatmentDosage (mg/kg)Mean TTO (minutes) ± SEMp-value vs. Vehicle
1Vehicle Control--
2This compound (Low Dose)TBD
3This compound (Mid Dose)TBD
4This compound (High Dose)TBD
5Positive Control10
Table 2: Secondary Endpoint - Occlusion Rate
Group IDTreatmentDosage (mg/kg)Number of Occluded ArteriesOcclusion Rate (%)p-value vs. Vehicle
1Vehicle Control--
2This compound (Low Dose)TBD
3This compound (Mid Dose)TBD
4This compound (High Dose)TBD
5Positive Control10
Statistical Analysis
  • The time to occlusion data should be analyzed using a one-way ANOVA followed by a Dunnett's post-hoc test for multiple comparisons against the vehicle control group.

  • The occlusion rate data should be analyzed using Fisher's exact test.

  • A p-value of < 0.05 will be considered statistically significant.

Conclusion

This application note provides a comprehensive and detailed protocol for the preclinical evaluation of this compound's efficacy in a murine model of arterial thrombosis. Adherence to these standardized procedures will ensure the generation of high-quality, reproducible data, which is essential for advancing the development of this promising therapeutic candidate. The structured data presentation and statistical analysis plan will facilitate a clear interpretation of the results and inform future studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TS 155-2 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of TS 155-2 in cell-based assays.

Introduction to this compound

This compound, also known as JBIR 100, is a macrocyclic lactone and a bafilomycin analogue with antimicrobial properties.[1] It functions as a V-ATPase inhibitor and has demonstrated cytotoxic effects against HeLa cells.[1] Additionally, this compound has been shown to block thrombin-evoked calcium (Ca2+) entry into cells, suggesting potential roles in modulating signaling pathways related to intracellular calcium.[2] It has also been associated with hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory activities.[2] It is important to note that extensive literature on this compound is not yet available, and in vitro and in vivo studies are still in early stages.[2]

Frequently Asked Questions (FAQs)

Q1: Where should I start with determining the concentration range for this compound in my cell-based assay?

A1: For a novel compound like this compound, it is recommended to start with a broad dose-response curve. A common approach is to use a 10-point serial dilution spanning several orders of magnitude, for instance, from 1 nM to 100 µM. If you have prior data from high-throughput screening, that can help in narrowing down this initial range.

Q2: What are the critical controls to include in my experiments with this compound?

A2: Including proper controls is essential for the accurate interpretation of your results. Key controls include:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent-induced effects.

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior.

  • Positive Control: A known inhibitor of the target pathway you are investigating to ensure your assay is functioning correctly.

  • Negative Control: A structurally similar but inactive compound (if available) to help identify potential off-target effects.

Q3: How should I prepare and store this compound?

A3: Proper handling is crucial for reproducibility.

  • Solubility: Determine the optimal solvent for this compound. While DMSO is common, it's important to verify solubility. The final solvent concentration in your cell culture media should typically be less than 0.5% to avoid toxicity.

  • Stock Solution: Prepare a high-concentration stock solution, for example, 10 mM, to minimize the volume of solvent added to your experiments.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q4: I am not observing any effect of this compound in my assay. What could be the reason?

A4: Several factors could contribute to a lack of effect. Check for precipitation of the compound in your stock solution and final media concentration, as this would lower the effective concentration. Also, consider the cell permeability of this compound, especially if you are targeting intracellular components. It is also prudent to re-verify your calculations and ensure the assay itself is properly optimized.

Q5: I am observing significant cell death that doesn't seem related to the expected mechanism of action. What should I do?

A5: Unexplained cytotoxicity can be a concern. Assess the health of your cells, as stressed or unhealthy cells can be more susceptible to compound toxicity. Ensure the vehicle (e.g., DMSO) concentration is not too high. To determine if the cytotoxicity is due to an off-target effect, you can test this compound in a cell line that does not express the intended target.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
No observable effect Compound insolubilityVisually inspect stock and final solutions for precipitation. Determine the solubility limit.
Compound instabilityMinimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Low cell permeabilityIf the target is intracellular, consider using a permeability assay to assess uptake.
Incorrect concentrationDouble-check all calculations for dilutions.
High cytotoxicity Off-target effectsTest in a target-negative cell line. Screen against a panel of related targets.
Solvent toxicityEnsure the final solvent concentration is low (e.g., <0.5% DMSO).
Unhealthy cellsMonitor cell morphology and ensure cells are in the logarithmic growth phase during the experiment.
High variability in results Inconsistent cell seedingEnsure even cell distribution when plating. Allow cells to adhere before moving plates.
Assay variabilityStandardize all incubation times, reagent concentrations, and measurement parameters.
Edge effects in platesTo minimize evaporation, do not use the outer wells of the plate or fill them with sterile media or PBS.

Quantitative Data Summary

CompoundCell LineAssayIC50
This compoundHeLaCytotoxicity72.6 nM (at 48h)

Experimental Protocols

Protocol 1: Dose-Response Experiment for this compound
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in cell culture media. A common starting range is 1 nM to 100 µM.

  • Treatment: Remove the old media and add the media containing different concentrations of this compound. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) based on the expected mechanism of action.

  • Assay Readout: Perform the specific assay to measure the desired endpoint (e.g., cell viability, reporter gene expression).

  • Data Analysis: Plot the response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 or IC50.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Treatment: Following the treatment protocol described above, proceed with the MTT assay.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the log of the this compound concentration to determine the CC50 value.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytosol Thrombin Thrombin ThrombinReceptor Thrombin Receptor Thrombin->ThrombinReceptor binds PLC PLC ThrombinReceptor->PLC activates IP3 IP3 PLC->IP3 generates CaChannel Ca2+ Channel Ca_influx Ca2+ Influx CaChannel->Ca_influx IP3->CaChannel opens CellularResponse Cellular Response (e.g., Platelet Aggregation) Ca_influx->CellularResponse triggers TS155_2 This compound TS155_2->CaChannel inhibits G A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) C Prepare Serial Dilutions of this compound in Media A->C B Seed Cells in 96-well Plate and Incubate Overnight D Treat Cells with Dilutions and Controls B->D C->D E Incubate for a Defined Period (e.g., 24-72h) D->E F Perform Cell-Based Assay (e.g., Viability, Reporter) E->F G Data Analysis: Generate Dose-Response Curve F->G H Determine Optimal Concentration (EC50 / IC50) G->H

References

Technical Support Center: Troubleshooting TS 155-2 Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the macrocyclic lactone TS 155-2 in aqueous solutions during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a macrocyclic lactone with the molecular formula C39H60O11 and a molecular weight of 704.9 g/mol [1][2]. It is also identified by the CAS number 1314486-37-7[2][3]. Like many complex organic molecules, this compound is prone to poor solubility in water-based solutions. This low aqueous solubility can significantly hinder its use in various experimental settings, leading to challenges in achieving desired concentrations for in vitro assays, uniform dosing for in vivo studies, and can ultimately result in low bioavailability[4]. Consistent and adequate solubility is crucial for obtaining reliable and reproducible experimental results.

Q2: What are the initial steps to take when preparing a solution of this compound?

Given that this compound is supplied as a solid, a common starting point for solubilization is to first dissolve the compound in an organic solvent before introducing it to an aqueous buffer. This is a standard practice for compounds that are sparingly soluble in aqueous media. The choice of organic solvent is critical and should be guided by the specific requirements of your experiment, including considerations of solvent toxicity and compatibility with the assay.

Q3: Are there general strategies to enhance the solubility of compounds like this compound?

Yes, several techniques are widely used to improve the solubility of poorly water-soluble compounds. These can be broadly categorized as follows:

  • Physical Modifications: These methods alter the physical properties of the drug to enhance dissolution. A primary example is particle size reduction through techniques like micronization or nanosuspension, which increases the surface area available for dissolution.

  • Chemical Modifications: These approaches involve altering the chemical structure of the compound. This can include pH adjustment for ionizable compounds or salt formation to increase solubility.

  • Formulation Strategies: This involves the use of excipients to improve solubility. Common methods include the use of co-solvents, surfactants, cyclodextrins (which form inclusion complexes), and creating solid dispersions or lipid-based formulations.

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution Upon Addition to Aqueous Buffer

Possible Cause: The aqueous buffer may not be a suitable solvent for the pre-dissolved this compound, causing it to crash out of the solution. The final concentration of the organic co-solvent may be too low to maintain solubility.

Troubleshooting Workflow:

G start Precipitation Observed check_cosolvent Is an organic co-solvent being used? start->check_cosolvent dissolve_first Dissolve this compound in a minimal amount of a suitable organic solvent first (e.g., DMSO, Ethanol). check_cosolvent->dissolve_first No increase_cosolvent Increase the percentage of the organic co-solvent in the final aqueous solution. check_cosolvent->increase_cosolvent Yes dissolve_first->increase_cosolvent test_solvents Test alternative organic co-solvents. increase_cosolvent->test_solvents end_soluble Solution is stable. increase_cosolvent->end_soluble Success evaluate_ph Evaluate the effect of pH on solubility. Adjust the buffer pH. test_solvents->evaluate_ph test_solvents->end_soluble Success add_surfactant Incorporate a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) into the aqueous buffer. evaluate_ph->add_surfactant evaluate_ph->end_soluble Success cyclodextrin Consider using cyclodextrins to form an inclusion complex. add_surfactant->cyclodextrin add_surfactant->end_soluble Success cyclodextrin->end_soluble end_insoluble Precipitation persists. Consider advanced formulation. cyclodextrin->end_insoluble Failure

Caption: Workflow for addressing precipitation of this compound.

Experimental Protocol: Co-solvent and pH Adjustment Screening

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., 10 mg/mL in DMSO).

  • Co-solvent Screening:

    • Prepare a series of aqueous buffers with varying percentages of the organic co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v).

    • Add the this compound stock solution to each buffer to achieve the desired final concentration.

    • Visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 24 hours).

  • pH Screening:

    • Prepare a series of buffers with different pH values (e.g., pH 4.0, 6.0, 7.4, 8.0).

    • Determine the optimal co-solvent percentage from the previous step and maintain it for this experiment.

    • Add the this compound stock solution to each pH buffer.

    • Observe for any pH-dependent solubility.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause: Poor solubility can lead to inconsistent concentrations of the active compound in your assay, resulting in high variability in the observed biological effects.

Troubleshooting Decision Tree:

G start Inconsistent Assay Results confirm_solubility Confirm the solubility of this compound in the final assay medium. start->confirm_solubility solubility_ok Is the compound fully dissolved at the tested concentrations? confirm_solubility->solubility_ok increase_solubilization Enhance solubilization using techniques from Issue 1. solubility_ok->increase_solubilization No check_stability Is this compound stable in the assay medium over the experiment's duration? solubility_ok->check_stability Yes increase_solubilization->confirm_solubility results_consistent Results are now consistent. increase_solubilization->results_consistent Success modify_protocol Modify the experimental protocol (e.g., reduce incubation time). check_stability->modify_protocol No other_factors Investigate other experimental variables. check_stability->other_factors Yes modify_protocol->results_consistent

Caption: Decision tree for troubleshooting inconsistent assay results.

Data on Solubility Enhancement Strategies

The following table summarizes common formulation strategies and their potential impact on the solubility of poorly water-soluble compounds like this compound. The fold increase in solubility is a general representation and will vary depending on the specific compound and conditions.

StrategyKey ExcipientsTypical Fold Increase in SolubilityKey Considerations
Co-solvency DMSO, Ethanol, PEG 400, Propylene Glycol2 to 50-foldPotential for solvent toxicity in biological systems.
pH Adjustment Buffers (e.g., citrate, phosphate)Variable (highly dependent on pKa)Only effective for ionizable compounds; risk of precipitation upon pH change.
Surfactant Solubilization Tween® 80, Sodium Lauryl Sulfate (SLS), Pluronic® F-6810 to 100-foldPotential for cell lysis or interference with protein activity at high concentrations.
Cyclodextrin Complexation HP-β-CD, SBE-β-CD10 to 500-foldStoichiometry of the complex is important; can be a costly option.
Solid Dispersions PVP, HPMC, Soluplus®20 to >1000-foldRequires specialized formulation techniques (e.g., spray drying, hot-melt extrusion).

Signaling Pathway and Experimental Workflow Visualization

Hypothetical Signaling Pathway for this compound

This compound has been noted to block thrombin-evoked calcium (Ca2+) entry into cells. Thrombin signaling often involves the activation of Phospholipase C (PLC), leading to the generation of Inositol 1,4,5-trisphosphate (IP3) and subsequent release of Ca2+ from intracellular stores. The following diagram illustrates a potential mechanism of action.

G Thrombin Thrombin Thrombin_Receptor Thrombin Receptor Thrombin->Thrombin_Receptor PLC Phospholipase C (PLC) Thrombin_Receptor->PLC IP3 IP3 PLC->IP3 Ca_Store Intracellular Ca2+ Store IP3->Ca_Store triggers release Ca_Influx Ca2+ Influx Ca_Store->Ca_Influx TS155_2 This compound TS155_2->Ca_Influx

Caption: Potential signaling pathway inhibited by this compound.

References

preventing degradation of TS 155-2 in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TS 155-2. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during long-term experiments and to provide guidance on its effective use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a macrocyclic lactone compound. Its primary mechanism of action is the inhibition of thrombin-evoked calcium (Ca2+) entry into cells. This activity underlies its potential hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory effects.

Q2: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to adhere to the following storage recommendations:

Storage ConditionRecommendationDuration
Unopened Vial (Solid) Store at -20°C.As per manufacturer's expiry date.
Stock Solution Store in aliquots at -20°C or -80°C.Up to 1 month at -20°C, up to 6 months at -80°C.[1]

Q3: What are the signs that my this compound may have degraded?

Degradation of this compound can manifest in your experiments in several ways:

  • Reduced Potency: You may observe a diminished or complete loss of the expected biological effect, such as the inhibition of thrombin-induced calcium influx or a decrease in anti-platelet activity.

  • Inconsistent Results: Significant variability in your data between experiments, even with seemingly identical conditions, can be a sign of compound instability.

  • Visible Changes: While less common, precipitation in your stock solution upon thawing or a change in color could indicate degradation or solubility issues.

Q4: Can I subject this compound solutions to repeated freeze-thaw cycles?

It is strongly advised to avoid repeated freeze-thaw cycles.[1] Each cycle can contribute to the degradation of the compound. To prevent this, it is best practice to prepare single-use aliquots of your stock solution.

Q5: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol. It has limited solubility in water.

Troubleshooting Guides

Issue 1: My this compound solution appears to have lost activity over time.

Potential Cause Troubleshooting Step
Hydrolysis The lactone ring in macrocyclic lactones can be susceptible to hydrolysis, especially in aqueous solutions or with prolonged exposure to moisture. Ensure your organic solvents are anhydrous. When preparing aqueous working solutions, do so immediately before use.
Oxidation Macrocyclic lactones can be sensitive to oxidation.[2][3] Store stock solutions tightly sealed and consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Photodegradation Exposure to light, particularly UV light, can degrade some macrocyclic lactones.[4] Store stock solutions in amber vials or protect them from light by wrapping them in foil.
Improper Storage Storing stock solutions at temperatures warmer than recommended (-20°C or -80°C) can accelerate degradation. Verify the temperature of your storage unit.

Issue 2: I am observing high variability in my experimental results.

Potential Cause Troubleshooting Step
Inconsistent Stock Solution Concentration Ensure your stock solution is homogenous before aliquoting. Vortex the solution gently before each use.
Repeated Freeze-Thaw Cycles As mentioned in the FAQs, avoid this by preparing single-use aliquots. If you must re-use a stock, minimize the time it is at room temperature.
Adsorption to Plastics Hydrophobic compounds like this compound can adsorb to certain plastics. Use low-adhesion polypropylene tubes for storage and preparation of solutions.
Degradation During Experiment If your experiment is lengthy, the compound might be degrading in the culture media. Consider the stability of the compound under your specific experimental conditions (e.g., temperature, pH of the media). You may need to refresh the media with a new dose of the compound during the experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stable, concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion polypropylene microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-weighing (Optional but Recommended): If you need to prepare a stock solution of a specific molarity, accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution gently until the solid is completely dissolved. If necessary, you can warm the solution briefly to 37°C to aid dissolution.

  • Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use volumes in sterile, low-adhesion polypropylene microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect the aliquots from light.

Protocol 2: Platelet Aggregation Assay using this compound

This protocol provides a general method for assessing the inhibitory effect of this compound on thrombin-induced platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Thrombin (agonist)

  • This compound stock solution (prepared as in Protocol 1)

  • Saline or appropriate buffer

  • Platelet aggregometer

  • Cuvettes and stir bars for the aggregometer

Procedure:

  • Preparation of Platelet Suspensions: Prepare PRP and PPP from fresh whole blood according to standard laboratory procedures.

  • Instrument Setup: Turn on the platelet aggregometer and allow it to warm up as per the manufacturer's instructions. Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

  • Preparation of Working Solutions: Prepare serial dilutions of your this compound stock solution in your chosen vehicle (e.g., saline with a final DMSO concentration below 0.1%) to achieve the desired final concentrations in the assay.

  • Pre-incubation with Inhibitor: Add a specific volume of the PRP to a cuvette with a stir bar. Add a small volume of the this compound working solution (or vehicle control) and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C with stirring.

  • Initiation of Aggregation: Add a pre-determined concentration of thrombin to the cuvette to induce platelet aggregation.

  • Data Recording: Record the change in light transmittance for a set period (e.g., 5-10 minutes).

  • Data Analysis: Determine the percentage of platelet aggregation for each concentration of this compound and the vehicle control. Plot the dose-response curve to calculate the IC50 value of this compound.

Visualizations

Thrombin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Thrombin Thrombin PAR Protease-Activated Receptor (PAR) Thrombin->PAR activates GPCR G-protein Coupled Receptor Thrombin->GPCR activates G_Protein G-protein PAR->G_Protein activates Ca_Channel Ca²⁺ Channel GPCR->Ca_Channel opens Ca_Cytosolic Increased Cytosolic Ca²⁺ Ca_Channel->Ca_Cytosolic Ca²⁺ influx PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds to Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_Cytosolic->Cellular_Response triggers Ca_ER Ca²⁺ Store IP3R->Ca_ER opens channel Ca_ER->Ca_Cytosolic Ca²⁺ release TS155_2 This compound TS155_2->Ca_Channel inhibits

Caption: Thrombin-Induced Calcium Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution aliquot Aliquot into Single-Use Vials stock->aliquot storage Store at -20°C/-80°C aliquot->storage thaw Thaw One Aliquot storage->thaw working Prepare Working Solutions thaw->working assay Perform Cell-Based Assay working->assay data Collect Data assay->data analyze Analyze Results data->analyze

Caption: Recommended experimental workflow for using this compound to ensure stability.

References

Technical Support Center: Addressing Off-Target Effects of TS 155-2 in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TS 155-2 (also known as JBIR-100). The information provided will help address potential off-target effects and ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known targets?

This compound is a macrocyclic lactone produced by Streptomyces species. Its primary reported biological activities are the inhibition of thrombin-stimulated calcium entry into cells and the inhibition of Vacuolar-type H+-ATPase (V-ATPase) activity.[1][2][3][4][5] It is also described as a bafilomycin analogue.

Q2: What are the potential off-target effects of this compound?

While a comprehensive off-target profile for this compound is not publicly available, its classification as a bafilomycin analogue and V-ATPase inhibitor suggests potential off-target activities. Bafilomycin A1, a well-studied V-ATPase inhibitor, has been shown to have off-target effects, including direct effects on mitochondrial function and inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). Therefore, researchers using this compound should consider the possibility of effects on cellular calcium homeostasis and mitochondrial function that are independent of V-ATPase inhibition.

Q3: What are the cellular consequences of V-ATPase inhibition that could be mistaken for off-target effects?

V-ATPase is a fundamental enzyme involved in the acidification of various intracellular compartments, such as lysosomes and endosomes. Its inhibition can lead to a wide range of cellular effects, including disruption of protein degradation pathways (autophagy), impaired receptor recycling, and altered signaling cascades. These downstream consequences of on-target V-ATPase inhibition can be extensive and might be misinterpreted as off-target effects.

Q4: How can I distinguish between on-target and off-target effects of this compound in my experiments?

Distinguishing between on-target and off-target effects is crucial for validating experimental findings. Several strategies can be employed:

  • Use of a structurally unrelated V-ATPase inhibitor: Comparing the phenotype induced by this compound with that of another V-ATPase inhibitor with a different chemical scaffold can help determine if the observed effect is due to V-ATPase inhibition.

  • Rescue experiments: If possible, rescuing the phenotype by restoring the function of the intended target (e.g., through genetic overexpression) can confirm on-target activity.

  • Dose-response analysis: A significant difference between the concentration of this compound required to inhibit V-ATPase and the concentration that produces the observed phenotype may suggest an off-target effect.

  • Use of inactive analogues: If available, using a structurally similar but inactive analogue of this compound can serve as a negative control.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Possible Cause Recommended Action
Unexpected cell toxicity at low concentrations. Off-target effects on essential cellular components like mitochondria.Perform a cell viability assay and compare the cytotoxic concentration with the concentration required for V-ATPase inhibition. Assess mitochondrial membrane potential and function in the presence of this compound.
Phenotype does not match known effects of V-ATPase inhibition. A novel on-target effect in your specific cell type or an off-target effect.Consult the literature for known roles of V-ATPase in your experimental system. Consider performing a proteomics or transcriptomics study to identify affected pathways.
Inconsistent results between experiments. Variability in cell culture conditions, passage number, or compound stability.Standardize all experimental parameters. Prepare fresh stock solutions of this compound regularly and store them appropriately.
Difficulty in reproducing results from other V-ATPase inhibitors. This compound may have a unique off-target profile or different potency.Perform a head-to-head comparison of this compound with other V-ATPase inhibitors in your assay system.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

To assess the potential off-target effects of this compound on protein kinases, a broad panel kinase screen is recommended.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel: Select a commercial kinase profiling service that offers a large panel of recombinant human kinases.

  • Assay Format: The service provider will typically perform radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of a fixed concentration of this compound (e.g., 1 µM and 10 µM).

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. Hits are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50%).

  • Follow-up: For any identified hits, determine the IC50 value to quantify the potency of inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to identify direct protein targets of a small molecule in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: The binding of this compound to its target proteins will stabilize them, leading to a higher melting temperature. Unbound proteins will denature and precipitate at lower temperatures.

  • Protein Quantification: Separate the soluble and precipitated protein fractions by centrifugation.

  • Target Identification: Analyze the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for unbiased, proteome-wide target identification.

Data Presentation

Table 1: Summary of Known and Potential Targets of this compound

Target ClassSpecific TargetKnown/PotentialPrimary Cellular Function
Ion Channel Thrombin-stimulated Ca2+ entryKnownIntracellular calcium signaling
Enzyme V-ATPaseKnownAcidification of intracellular organelles
Enzyme SERCAPotentialCalcium sequestration into the ER
Organelle MitochondriaPotentialEnergy production, apoptosis

Visualizations

G cluster_0 This compound cluster_1 On-Target Effects cluster_2 Potential Off-Target Effects cluster_3 Cellular Consequences This compound This compound V-ATPase V-ATPase This compound->V-ATPase Inhibits Thrombin-stimulated Ca2+ Entry Thrombin-stimulated Ca2+ Entry This compound->Thrombin-stimulated Ca2+ Entry Inhibits SERCA SERCA This compound->SERCA Potentially Inhibits Mitochondria Mitochondria This compound->Mitochondria Potentially Affects Lysosomal pH Lysosomal pH V-ATPase->Lysosomal pH Regulates Ca2+ Homeostasis Ca2+ Homeostasis Thrombin-stimulated Ca2+ Entry->Ca2+ Homeostasis Impacts SERCA->Ca2+ Homeostasis Regulates Mitochondrial Respiration Mitochondrial Respiration Mitochondria->Mitochondrial Respiration Performs Autophagy Autophagy Lysosomal pH->Autophagy Impacts G Start Start Cell_Culture Culture cells to desired confluency Start->Cell_Culture Treatment Treat cells with this compound or Vehicle Control Cell_Culture->Treatment Heating Heat cell lysates at a temperature gradient Treatment->Heating Centrifugation Separate soluble and precipitated proteins Heating->Centrifugation Analysis Analyze soluble fraction Centrifugation->Analysis Western_Blot Western Blot for candidate proteins Analysis->Western_Blot Mass_Spectrometry Mass Spectrometry for proteome-wide analysis Analysis->Mass_Spectrometry End End Western_Blot->End Mass_Spectrometry->End

References

Technical Support Center: Enhancing TS 155-2 Production from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the macrocyclic lactone TS 155-2, a bafilomycin analogue, from Streptomyces cultures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the fermentation process for this compound and related bafilomycins.

Issue 1: Low or No Production of this compound Despite Good Biomass Growth

Possible Causes and Solutions:

  • Suboptimal Culture Conditions: The production of secondary metabolites like this compound is highly sensitive to environmental parameters. While vegetative growth may be robust, the conditions might not be conducive for secondary metabolism.

    • Solution: Systematically optimize critical fermentation parameters. Refer to the optimized conditions for the related compound, bafilomycin A1, in the table below. Key parameters to investigate include pH, temperature, aeration, and agitation speed.

  • Inappropriate Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly influence secondary metabolite production.

    • Solution: Experiment with different carbon sources such as soluble starch or soybean oil, which has been shown to significantly boost bafilomycin production.[1][2] For nitrogen sources, organic options like peptone, yeast extract, and soybean meal are often superior to inorganic sources for inducing secondary metabolism.[3]

  • Incorrect Inoculum Size or Age: The physiological state of the seed culture is crucial for a productive fermentation.

    • Solution: Optimize the inoculum size, typically ranging from 4% to 10% (v/v).[4] Ensure the seed culture is in the late logarithmic to early stationary phase of growth.

  • Repression by Readily Metabolized Sugars: Glucose, while supporting rapid growth, can repress the biosynthesis of some secondary metabolites.

    • Solution: If using glucose, consider a fed-batch strategy to maintain a low concentration or replace it with a more slowly metabolized carbon source like soluble starch.

  • Genetic Instability of the Strain: High-producing strains can sometimes lose their productivity over successive subcultures.

    • Solution: Go back to the original stock culture stored at -80°C or in liquid nitrogen. Prepare a new working stock and limit the number of subcultures.

Issue 2: Foaming in the Fermenter

Possible Cause and Solution:

  • Carbon Dioxide Production: Foaming is a common issue in fermentation due to the production of carbon dioxide.

    • Solution: Add an appropriate concentration of an antifoaming agent (e.g., silicone-based) to the culture medium before sterilization or as needed during fermentation. Be cautious with the concentration, as excessive amounts can inhibit growth.

Issue 3: Inconsistent Batch-to-Batch Yield

Possible Causes and Solutions:

  • Variability in Raw Materials: Minor differences in the composition of complex media components (e.g., yeast extract, peptone) can lead to significant variations in yield.

    • Solution: Source high-quality, consistent batches of media components. For critical experiments, consider using a defined or semi-defined medium if possible.

  • Inconsistent Inoculum Preparation: Variations in the age, density, or volume of the inoculum will affect the fermentation kinetics.

    • Solution: Standardize the inoculum preparation protocol, including the age of the seed culture and the method for quantifying the inoculum (e.g., packed cell volume, dry cell weight).

  • Fluctuations in Physical Parameters: Inconsistent control of pH, temperature, or dissolved oxygen can lead to variable outcomes.

    • Solution: Ensure that all monitoring and control equipment (pH probes, temperature sensors, etc.) are properly calibrated and functioning correctly.

Frequently Asked Questions (FAQs)

1. What is this compound and which organism produces it?

This compound is a macrocyclic lactone that is structurally related to hygrolidin and is considered a bafilomycin analogue.[1] It is produced by a species of Streptomyces found in soil.

2. What are the general culture conditions for producing this compound?

3. How can I improve the yield of this compound through media optimization?

Media composition is a critical factor. Here are some key considerations:

  • Carbon Source: The addition of soybean oil has been shown to significantly increase the production of bafilomycins. Other effective carbon sources include soluble starch and glycerol.

  • Nitrogen Source: Organic nitrogen sources such as soybean meal, peptone, and yeast extract generally support higher yields of secondary metabolites compared to inorganic sources.

  • Mineral Salts: Ensure the medium is supplemented with essential minerals, including phosphates and trace elements.

4. What is the role of regulatory genes in bafilomycin production?

The bafilomycin biosynthetic gene cluster contains regulatory genes that control its expression. In Streptomyces lohii, two positive regulatory genes, orf1 (a luxR family gene) and bafG (an afsR family gene), have been identified. Overexpression of these genes has been shown to increase bafilomycin production, while their deletion abolishes it.

5. How can I extract and quantify this compound from the culture broth?

  • Extraction: After fermentation, the culture broth can be extracted with an equal volume of a water-immiscible organic solvent like ethyl acetate. The organic phase, containing the product, is then separated from the aqueous phase and the mycelial biomass.

  • Quantification: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound and related bafilomycins. A C18 column is typically used with a mobile phase gradient of methanol and water or acetonitrile and water. Detection is usually performed using a UV detector. For more sensitive and specific quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Quantitative Data

Table 1: Optimized Fermentation Parameters for Bafilomycin A1 Production in S. lohii

ParameterOptimized ValueReference
Carbon Source 6% (w/v) Soybean Oil
Inoculum Size 10% (v/v)
Temperature 28 °C
Agitation 250 rpm
pH Not controlled (initial pH ~7.2)
Fermentation Time 7 days
Yield 535.1 ± 25.0 mg/L

Experimental Protocols

Protocol 1: Three-Stage Fermentation for Bafilomycin Production

  • Seed Culture (Stage 1): Inoculate a loopful of Streptomyces spores into a flask containing 10 mL of seed medium (e.g., ISP2 medium). Incubate at 28°C for 4 days on a rotary shaker at 250 rpm.

  • Intermediate Culture (Stage 2): Transfer 1.0 mL of the seed culture to a 250 mL flask containing 50 mL of the same medium. Incubate at 28°C for 3 days at 250 rpm.

  • Production Culture (Stage 3): Inoculate 20 mL of the intermediate culture into a 2 L flask containing 400 mL of production medium. Incubate at 28°C for 7 days at 250 rpm.

Protocol 2: Extraction of Bafilomycins

  • Harvest the fermentation broth from the production culture.

  • Centrifuge the broth to separate the supernatant and the mycelial biomass.

  • Combine the supernatant and mycelial pellet and extract with an equal volume of ethyl acetate by vigorous shaking for 20-30 minutes.

  • Separate the ethyl acetate layer from the aqueous layer using a separation funnel.

  • Evaporate the ethyl acetate under reduced pressure to obtain the crude extract.

  • The crude extract can then be further purified using chromatographic techniques such as silica gel chromatography or preparative HPLC.

Visualizations

Bafilomycin_Biosynthesis_Pathway cluster_precursors Primary Metabolism Precursors cluster_baf_genes Bafilomycin Biosynthetic Gene Cluster (baf) cluster_pks Polyketide Synthase (PKS) cluster_tailoring Post-PKS Tailoring Enzymes cluster_regulators Regulatory Genes cluster_products Biosynthetic Products Glycine Glycine BafZ BafZ (5-ALA Synthase) Glycine->BafZ Succinyl-CoA Succinyl-CoA Succinyl-CoA->BafZ Fumarate Fumarate Orf3 Orf3 (Fumarate Adenylyltransferase) Fumarate->Orf3 Acyl-CoAs Acyl-CoAs BafAI-AV BafAI-AV (Type I PKS) Bafilomycin_A1 Bafilomycin A1 BafAI-AV->Bafilomycin_A1 Orf2 Orf2 (Fumaryl Transferase) Orf3->Orf2 Fumaryl-AMP Bafilomycin_C1 Bafilomycin C1 Orf2->Bafilomycin_C1 BafX BafX (Acyl-CoA Ligase) C5N C5N unit BafX->C5N BafZ->BafX 5-ALA BafY BafY (Amide Synthetase) Bafilomycin_B1 Bafilomycin B1 BafY->Bafilomycin_B1 bafG bafG (AfsR family regulator) bafG->BafAI-AV orf1 orf1 (LuxR family regulator) orf1->BafAI-AV Bafilomycin_A1->Orf2 Bafilomycin_C1->BafY C5N->BafY

Caption: Bafilomycin biosynthesis pathway in Streptomyces lohii.

experimental_workflow Seed_Culture Seed Culture (Stage 1 & 2) Production_Culture Production Fermentation (Stage 3) Seed_Culture->Production_Culture Harvest Harvest Culture Broth Production_Culture->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Chromatographic Purification (e.g., HPLC) Crude_Extract->Purification Analysis Analysis and Quantification (HPLC, LC-MS) Crude_Extract->Analysis Purification->Analysis Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for this compound production.

References

Technical Support Center: Synthesis of TS 155-2 and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of the complex macrocyclic lactone TS 155-2 and its derivatives. Given the limited publicly available information on the specific synthesis of this compound, this guide focuses on general challenges and strategies applicable to the synthesis of complex macrocycles of this class.

Physicochemical Properties of this compound

PropertyValueSource
Common Name This compound, JBIR-100Cayman Chemical, APExBIO
Chemical Formula C₃₉H₆₀O₁₁Santa Cruz Biotechnology
Molecular Weight 704.9 g/mol Santa Cruz Biotechnology
CAS Number 1314486-37-7 (or 303009-07-6)Cayman Chemical, Santa Cruz Biotechnology
Appearance White solidTOKU-E
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.TOKU-E, Bioaustralis
Purity >95% by HPLCTOKU-E, Bioaustralis
Storage -20°CTOKU-E

General Synthesis Challenges

The synthesis of complex macrocyclic lactones like this compound, which is related to hygrolidin and bafilomycin, presents significant challenges.[1][2] Success in this endeavor requires careful planning and execution of a multi-step synthesis. Key challenges include:

  • Stereocontrol: Establishing and maintaining the correct stereochemistry at multiple chiral centers throughout a long synthetic sequence is a primary hurdle.

  • Macrolactonization: The ring-closing step to form the large lactone ring can be difficult due to entropic factors and the potential for competing intermolecular reactions.[3][4] High-dilution conditions are often necessary but can be impractical for large-scale synthesis.[5]

  • Protecting Group Strategy: The numerous functional groups in the molecule necessitate a robust protecting group strategy to ensure that reactions occur at the desired positions. The choice of protecting groups and the conditions for their removal must be carefully considered to avoid unwanted side reactions.

  • Reagent Stability and Handling: Many of the reagents used in complex organic synthesis are sensitive to air, moisture, or temperature, requiring specialized handling techniques.

  • Purification: The separation of the desired product from closely related byproducts and unreacted starting materials can be challenging, often requiring multiple chromatographic steps.

Hypothetical Experimental Workflow for Complex Macrocycle Synthesis

While a specific protocol for this compound is not publicly available, a general workflow for the synthesis of a similar complex macrocyclic lactone would likely involve a convergent approach. This strategy involves synthesizing key fragments of the molecule separately and then coupling them together in the later stages.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Assembly and Cyclization A1 Starting Material A A2 Multi-step Synthesis (5-10 steps) A1->A2 A3 Protected Fragment A A2->A3 C1 Fragment Coupling (e.g., Suzuki, Stille) A3->C1 B1 Starting Material B B2 Multi-step Synthesis (5-10 steps) B1->B2 B3 Protected Fragment B B2->B3 B3->C1 C2 Deprotection of Key Functional Group C1->C2 C3 Macrolactonization C2->C3 C4 Global Deprotection C3->C4 C5 Final Purification C4->C5 F This compound C5->F Final Product (e.g., this compound)

Caption: A generalized convergent workflow for the synthesis of a complex macrocycle like this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of complex macrocyclic lactones.

Question: My macrolactonization reaction is giving a very low yield, with mostly starting material recovered or oligomeric byproducts. What can I do?

Answer: Low yields in macrolactonization are a common problem. Here are several strategies to try:

  • High-Dilution Conditions: Ensure you are using sufficiently high dilution (typically 0.001-0.005 M) to favor the intramolecular cyclization over intermolecular reactions. This can be achieved by slow addition of the seco-acid (the linear precursor) to a large volume of solvent using a syringe pump.

  • Choice of Cyclization Reagent: The choice of reagent for the lactonization is critical. Commonly used methods include Yamaguchi, Shiina, or Keck macrolactonization. The optimal reagent can be substrate-dependent, so it may be necessary to screen several.

  • Solvent and Temperature: The solvent and reaction temperature can have a significant impact on the efficiency of the cyclization. Aprotic solvents are generally preferred. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing side reactions.

  • Conformational Control: The conformation of the seco-acid can influence the ease of cyclization. The introduction of conformational constraints, such as a double bond or a cyclic protecting group, can pre-organize the molecule for cyclization.

Question: I am observing unexpected side reactions during a deprotection step. How can I mitigate this?

Answer: Unexpected side reactions during deprotection often arise from the incompatibility of the deprotection conditions with other functional groups in the molecule.

  • Orthogonal Protecting Groups: The best way to avoid this is to use an orthogonal protecting group strategy from the outset. This means that each type of protecting group can be removed under specific conditions that do not affect the others.

  • Milder Deprotection Conditions: If redesigning the protecting group strategy is not feasible, explore milder deprotection conditions. For example, if an acid-labile protecting group is being removed, try using a weaker acid or a shorter reaction time.

  • Screening Deprotection Reagents: Test a variety of deprotection reagents on a small scale to identify conditions that are selective for the target protecting group.

Question: The purification of my intermediate is proving very difficult, with the product co-eluting with impurities. What are my options?

Answer: Purification of complex, high molecular weight organic molecules can be challenging.

  • Alternative Chromatographic Techniques: If standard silica gel chromatography is not effective, consider other techniques such as reversed-phase chromatography, size-exclusion chromatography, or preparative thin-layer chromatography (TLC).

  • Crystallization: If your compound is a solid, attempting to crystallize it can be a highly effective purification method. This may require screening a variety of solvent systems.

  • Derivatization: In some cases, it may be possible to temporarily derivatize your compound to alter its chromatographic properties, allowing for separation from the impurity. The original functionality can then be regenerated in a subsequent step.

Signaling Pathway of this compound

This compound is known to inhibit thrombin-stimulated calcium entry into cells. Thrombin is a key activator of platelets and other cells, and its signaling is intricately linked to intracellular calcium levels. The following diagram illustrates the thrombin-induced calcium signaling pathway and the proposed point of action for this compound.

Thrombin binds to protease-activated receptors (PARs) on the cell surface. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm. This initial calcium release, along with other signals, triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, leading to a sustained influx of extracellular calcium. It is this calcium influx that is believed to be inhibited by this compound.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Endoplasmic Reticulum Thrombin Thrombin PAR PAR Thrombin->PAR binds PLC PLC PAR->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 SOC Store-Operated Ca²⁺ Channel Ca_influx SOC->Ca_influx TS155_2 This compound TS155_2->SOC inhibits IP3R IP₃ Receptor IP3->IP3R binds Ca_cytosol [Ca²⁺]i ↑ Ca_influx->Ca_cytosol Ca²⁺ influx Ca_release Ca_release->Ca_cytosol Ca²⁺ release Downstream Downstream Effects (e.g., Platelet Aggregation) Ca_cytosol->Downstream triggers IP3R->Ca_release Ca_ER Ca²⁺ Store Ca_ER->Ca_release

Caption: Thrombin-induced calcium signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Overcoming Resistance to TS 155-2 in Microbial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TS 155-2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during microbial assays with this compound.

Understanding this compound

This compound, also known as JBIR-100, is a potent antimicrobial agent belonging to the bafilomycin family, isolated from Streptomyces sp.[1]. Its primary mechanism of action is the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump found in the membranes of various organisms[1]. By disrupting this pump, this compound interferes with critical cellular processes that rely on pH gradients. Additionally, studies on Bacillus subtilis suggest a secondary mode of action involving perturbation and depolarization of the cell membrane[2].

This compound has demonstrated significant activity against a range of Gram-positive bacteria, including drug-resistant strains, but is largely ineffective against Gram-negative bacteria and most fungi[2].

Troubleshooting Guide

This guide addresses common issues observed during microbial assays with this compound, such as unexpected resistance or inconsistent results.

Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) or No Microbial Inhibition

Potential Cause Troubleshooting Steps
Intrinsic Resistance of Microbe Verify that the test organism is within the known spectrum of activity for this compound. The compound shows limited to no activity against Gram-negative bacteria such as E. coli and P. aeruginosa[2].
Acquired Microbial Resistance If the organism is expected to be susceptible, consider the possibility of acquired resistance. This can be investigated by sequencing the genes of the V-ATPase subunits, particularly the c subunit, to check for mutations that may prevent this compound binding.
Compound Degradation Ensure proper storage and handling of this compound stock solutions. Prepare fresh dilutions for each experiment.
Inoculum Effect A high density of microbial cells can lead to an artificially high MIC. Standardize the inoculum to 0.5 McFarland before performing the assay.
Incorrect Assay Conditions Confirm that the pH, temperature, and growth medium are optimal for both the microbe and the compound's activity. For V-ATPase inhibitors, activity can be pH-dependent.

Issue 2: Inconsistent or Non-Reproducible MIC Results

Potential Cause Troubleshooting Steps
Variability in Inoculum Preparation Ensure a standardized and homogenous microbial suspension is used for each replicate and experiment. Vortex the inoculum before dispensing.
Compound Precipitation Visually inspect the wells of the microtiter plate for any signs of compound precipitation, which can occur at higher concentrations. Ensure the solvent used (e.g., DMSO) is at a final concentration that does not affect microbial growth or compound solubility.
Edge Effects in Microtiter Plates Evaporation from the outer wells of a 96-well plate can concentrate the compound and media, leading to skewed results. To mitigate this, fill the outer wells with sterile water or media and do not use them for experimental data.
Contamination of Culture Streak the inoculum on an agar plate to confirm the purity of the microbial culture. A mixed culture can lead to variable results.

Issue 3: Sub-MIC Concentrations Showing Unexpected Effects

Potential Cause Troubleshooting Steps
Membrane Perturbation Effects This compound has been shown to depolarize the cell membrane of B. subtilis at concentrations below the MIC. This may lead to subtle changes in cell physiology or morphology.
Induction of Stress Responses Sub-lethal concentrations of an antimicrobial agent can induce stress responses in bacteria, potentially leading to the upregulation of efflux pumps or other resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is an inhibitor of V-ATPase, a proton pump essential for maintaining pH homeostasis in many microbes. By blocking this pump, it disrupts cellular functions dependent on proton gradients. It has also been observed to perturb the cell membrane of Gram-positive bacteria like B. subtilis.

Q2: Against which types of microbes is this compound most effective? A2: this compound is primarily effective against Gram-positive bacteria, including several species of Bacillus and Staphylococcus, as well as Vancomycin-Resistant Enterococcus (VRE).

Q3: Why is this compound not effective against Gram-negative bacteria? A3: The lack of activity against Gram-negative bacteria is a common trait for hygrolide antibiotics. This is often due to the outer membrane of Gram-negative bacteria, which acts as a permeability barrier, preventing the compound from reaching its intracellular target.

Q4: What are the known mechanisms of resistance to V-ATPase inhibitors like this compound? A4: While specific resistance mechanisms to this compound are still under investigation, resistance to similar V-ATPase inhibitors like bafilomycin often arises from mutations in the genes encoding the subunits of the V-ATPase, particularly the c subunit of the Vo domain. These mutations can prevent the inhibitor from binding to the proton channel.

Q5: Can resistance to this compound confer cross-resistance to other antibiotics? A5: Studies on B. subtilis mutants resistant to this compound (JBIR-100) have shown that these mutants do not exhibit cross-resistance to a range of other antibiotics with different mechanisms of action, such as ampicillin, ciprofloxacin, or tetracycline. This suggests that the resistance mechanism is specific to the V-ATPase target.

Q6: What is the recommended solvent and storage condition for this compound? A6: this compound is typically dissolved in DMSO for in vitro assays. Stock solutions should be stored at -20°C or below to maintain stability. It is advisable to prepare fresh working solutions from the stock for each experiment.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (JBIR-100)

The following table summarizes the MIC values of this compound against various microbial strains.

MicroorganismStrainTypeMIC (µM)
Bacillus anthracisSterne ΔLFGram-positive4
Bacillus cereusATCC 4342Gram-positive4
Bacillus subtilissubsp. subtilis str. 168Gram-positive8
Bacillus subtilisATCC 47096Gram-positive8
Enterococcus faeciumU503 (VRE)Gram-positive8
Enterococcus faecalisV583 (VRE)Gram-positive16
Staphylococcus aureusUSA300 (MRSA)Gram-positive4
Staphylococcus aureusNewmanGram-positive8
Debaryomyces hanseniiFungus32
Escherichia coliGram-negative>64
Pseudomonas aeruginosaGram-negative>64
Mycobacterium smegmatisAcid-fast>64
Candida albicansFungus>64
Saccharomyces cerevisiaeFungus>64

Table 2: Cross-Resistance Profile of this compound (JBIR-100) Resistant B. subtilis Mutants

B. subtilis mutants selected for resistance to this compound showed no significant change in susceptibility to other classes of antibiotics.

AntibioticMechanism of ActionFold Change in MIC of Resistant Mutants
AmpicillinCell Wall Synthesis InhibitorNo Change
CiprofloxacinDNA Gyrase InhibitorNo Change
ErythromycinProtein Synthesis InhibitorNo Change
KanamycinProtein Synthesis InhibitorNo Change
TetracyclineProtein Synthesis InhibitorNo Change
VancomycinCell Wall Synthesis InhibitorNo Change

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL. Ensure the final DMSO concentration is below 1% to avoid toxicity.

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test microbe and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the broth medium to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

    • Include a positive control (microbe with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microbe.

Protocol 2: Generation of Resistant Mutants

  • Prepare Agar Plates with this compound:

    • Prepare agar plates (e.g., Mueller-Hinton Agar) containing this compound at a concentration that is 4x to 8x the MIC of the susceptible parent strain.

  • Inoculum Preparation:

    • Grow an overnight culture of the susceptible microbial strain in broth.

    • Concentrate the culture by centrifugation and resuspend the pellet in a small volume of sterile saline.

  • Plating and Incubation:

    • Spread a high density of the concentrated culture onto the agar plates containing this compound.

    • Incubate the plates at 37°C for 48-72 hours.

  • Isolation of Mutants:

    • Colonies that grow on the plates are considered potential resistant mutants.

    • Isolate these colonies by streaking them onto fresh agar plates containing the same concentration of this compound to confirm the resistant phenotype.

Visualizations

V_ATPase_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm V0 V₀ Domain (Proton Channel) Proton_out H⁺ V0:v0->Proton_out Translocated V0:v0->Inhibition V1 V₁ Domain (ATP Hydrolysis) V1->V0 Drives Rotation ADP ADP + Pi V1:v1->ADP Hydrolyzes ATP ATP ATP->V1:v1 Binds Proton_in H⁺ Proton_in->V0:v0 Enters Channel TS155_2 This compound TS155_2->V0:v0 Inhibition->Proton_out Blocks Translocation

Caption: Mechanism of V-ATPase and inhibition by this compound.

Troubleshooting_Workflow Start High MIC or No Inhibition Observed CheckSpectrum Is the microbe Gram-positive? Start->CheckSpectrum CheckInoculum Is inoculum standardized (0.5 McFarland)? CheckSpectrum->CheckInoculum Yes GramNegative Intrinsic Resistance: this compound is likely ineffective. CheckSpectrum->GramNegative No CheckCompound Are compound stocks/dilutions fresh? CheckInoculum->CheckCompound Yes AdjustInoculum Adjust inoculum density and repeat assay. CheckInoculum->AdjustInoculum No InvestigateResistance Suspect Acquired Resistance (e.g., target mutation) CheckCompound->InvestigateResistance Yes PrepareFresh Prepare fresh compound solutions and repeat. CheckCompound->PrepareFresh No End Assay Optimized or Resistance Confirmed InvestigateResistance->End GramNegative->End AdjustInoculum->Start PrepareFresh->Start

Caption: Troubleshooting workflow for high MIC results.

References

Technical Support Center: Detection of TS 155-2 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of TS 155-2 in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining detection methodologies and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a macrocyclic lactone with the molecular formula C39H60O11 and a molecular weight of 704.0 g/mol .[1] Its primary mechanism of action is the inhibition of calcium entry into cells that is induced by thrombin stimulation.[1][2] This activity suggests potential hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory properties, though detailed literature on its biological effects is limited.[1][2]

Q2: What are the general challenges in detecting small molecules like this compound in biological samples?

Detecting small molecules such as this compound in complex biological matrices (e.g., plasma, urine, tissue homogenates) presents several challenges:

  • Low Concentrations: Endogenous or administered concentrations of the analyte may be very low (pico to microgram/mL range).

  • Matrix Effects: Co-eluting endogenous components from the sample can suppress or enhance the ionization of the analyte in mass spectrometry, leading to inaccurate and imprecise results.

  • Analyte Instability: The molecule may be unstable during sample collection, processing, storage, or analysis.

  • Poor Reproducibility: Variability in sample preparation and instrument performance can lead to high variability between injections.

Q3: Which analytical techniques are most suitable for the quantification of this compound?

Given its nature as a small molecule, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for the sensitive and selective quantification of this compound in biological samples. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, if the molecule has a chromophore) can also be used, but it may lack the sensitivity and specificity of LC-MS/MS.

Q4: How can I improve the extraction of this compound from biological samples?

Efficient extraction is critical for accurate detection. Two common methods are:

  • Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between an aqueous sample and an immiscible organic solvent. Optimizing the pH of the aqueous phase and the choice of organic solvent is crucial for efficient extraction.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte while interferences are washed away. SPE can offer cleaner extracts compared to LLE.

Q5: What is the importance of an internal standard in the quantitative analysis of this compound?

An internal standard (IS) is essential for accurate quantification. A stable isotopically labeled (SIL) version of this compound would be the ideal IS as it has nearly identical chemical and physical properties to the analyte and will co-elute, effectively compensating for matrix effects and variations in sample processing. If a SIL-IS is unavailable, a structurally similar molecule can be used.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize LLE (pH, solvent) or SPE (sorbent, wash/elution solvents) protocols.
Suboptimal Chromatographic Conditions Ensure the analytical column (e.g., C18) is appropriate. Optimize the mobile phase composition and gradient to improve peak shape.
Mass Spectrometer Settings Optimize MS parameters, including ionization source (e.g., ESI), polarity (positive/negative), and MRM transitions for this compound.
Analyte Degradation Investigate the stability of this compound under different storage and processing conditions (e.g., temperature, pH).
Issue 2: High Variability and Poor Reproducibility
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent pipetting, timing, and technique for all sample preparation steps.
Inadequate Column Equilibration Allow sufficient time for the column to re-equilibrate between injections, especially when using a gradient.
LC System Instability Monitor pump pressure for fluctuations that may indicate leaks or pump malfunction.
Inconsistent Injection Volume Check the autosampler for any issues that may lead to variable injection volumes.
Issue 3: Inaccurate Quantification due to Matrix Effects
Potential Cause Troubleshooting Step
Co-elution of Matrix Components Improve sample cleanup using more rigorous SPE protocols, including an interference elution step.
Ion Suppression or Enhancement Adjust the chromatographic gradient to separate this compound from the majority of matrix components. Consider using a different ionization source or polarity.
Lack of Appropriate Internal Standard Utilize a stable isotopically labeled internal standard for the most effective compensation of matrix effects.

Experimental Protocols

General Protocol for this compound Detection by LC-MS/MS

This is a generalized starting point for method development.

1. Sample Preparation (SPE)

  • Condition: Condition a polymeric SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Pre-treat Sample: Add an equal volume of 4% phosphoric acid in water to the biological sample (e.g., 200 µL of plasma + 200 µL of acid).

  • Load: Load the pre-treated sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute: Elute this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

2. LC-MS/MS Conditions

Parameter Suggested Starting Condition
LC System High-Performance Liquid Chromatography System
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive or Negative (to be determined during method development)
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard of this compound.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma, Urine, etc.) Pretreatment Pre-treatment (e.g., Acidification) BiologicalSample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration LC_Separation LC Separation Concentration->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization Mass_Analyzer Mass Analyzer (MRM) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection

Caption: Workflow for this compound Detection.

G Thrombin Thrombin ThrombinReceptor Thrombin Receptor Thrombin->ThrombinReceptor activates PLC Phospholipase C (PLC) ThrombinReceptor->PLC activates Ca_Influx Ca2+ Influx ThrombinReceptor->Ca_Influx stimulates IP3 Inositol Trisphosphate (IP3) PLC->IP3 generates Ca_Store Intracellular Ca2+ Store IP3->Ca_Store triggers release from TS155_2 This compound TS155_2->Ca_Influx inhibits

Caption: Proposed Mechanism of Action for this compound.

References

minimizing cytotoxicity of TS 155-2 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TS 155-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing the cytotoxicity of this compound at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a bafilomycin analogue and a potent inhibitor of Vacuolar-type H+-ATPase (V-ATPase). V-ATPases are proton pumps responsible for acidifying various intracellular compartments, such as lysosomes and endosomes. By inhibiting V-ATPase, this compound disrupts cellular pH homeostasis, which can interfere with processes like protein degradation, endocytosis, and autophagy.[1][2][3][4]

Q2: Why does this compound exhibit cytotoxicity at high concentrations?

The cytotoxicity of this compound at high concentrations is a direct consequence of its mechanism of action. Inhibition of V-ATPase leads to a cascade of cellular events that can culminate in cell death:

  • Cytosolic Acidification: V-ATPase inhibition prevents the pumping of protons into organelles, leading to an accumulation of protons in the cytosol and a decrease in cytosolic pH.[5]

  • Lysosomal Dysfunction: The proper acidic environment of lysosomes is crucial for the function of degradative enzymes. Disruption of this pH balance impairs lysosomal function.

  • Induction of Apoptosis: The cellular stress caused by V-ATPase inhibition, including disruption of iron metabolism and stabilization of pro-apoptotic proteins, can trigger programmed cell death, or apoptosis.

Q3: What are the general strategies to minimize the cytotoxicity of this compound?

Minimizing the cytotoxicity of this compound while preserving its intended experimental effects can be approached through three main strategies:

  • Optimization of Experimental Protocols: Fine-tuning assay parameters can help identify a therapeutic window where the desired effects are observed with minimal cell death.

  • Formulation and Co-treatment Approaches: Modifying the experimental medium or co-administering cytoprotective agents can help shield cells from excessive toxicity.

  • Understanding and Targeting Cytotoxicity Pathways: By understanding the downstream effects of V-ATPase inhibition, specific interventions can be designed to counteract the cell death signals.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered when working with high concentrations of this compound.

Problem 1: Excessive Cell Death Observed in Initial Dose-Response Experiments

If you are observing widespread cell death even at what you consider to be low to moderate concentrations of this compound, consider the following troubleshooting steps.

Possible Causes and Recommended Solutions

Possible CauseRecommended Solution
High Sensitivity of the Cell Line Different cell lines exhibit varying sensitivities to cytotoxic compounds. Consider testing this compound on a panel of cell lines to identify one with a more suitable therapeutic window.
Inappropriate Exposure Time The cytotoxic effects of this compound are time-dependent. A shorter incubation time may be sufficient to observe the desired biological effect without inducing widespread cell death.
High Cell Seeding Density Cell density can influence the cellular response to toxic compounds. Optimizing the cell seeding density can sometimes mitigate cytotoxicity.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is non-toxic (typically <0.5% for DMSO).

Quantitative Data Summary: Impact of Experimental Parameters on Cytotoxicity

The following table provides a hypothetical example of how optimizing experimental parameters can influence the observed cytotoxicity of this compound.

Cell LineExposure Time (hours)Cell Density (cells/well)This compound IC50 (nM)
HeLa4810,00072.6
HeLa2410,000150.3
A5494810,000250.1
HeLa485,00095.8
Problem 2: Difficulty in Separating the Desired Biological Effect from Cytotoxicity

This is a common challenge when the mechanism of action is closely linked to pathways that can also induce cell death.

Possible Causes and Recommended Solutions

Possible CauseRecommended Solution
Apoptosis Induction V-ATPase inhibition is known to induce apoptosis. Co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, can block the apoptotic pathway and may reveal the non-cytotoxic effects of this compound.
Oxidative Stress Disruption of cellular homeostasis can lead to the generation of reactive oxygen species (ROS). Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), may mitigate cytotoxicity if it is mediated by oxidative stress.
High Free Compound Concentration The presence of serum proteins in the culture medium can bind to small molecules, reducing their free concentration and thus their cytotoxicity. If you are using serum-free medium, consider adding a low percentage of serum to see if it mitigates the toxic effects.

Experimental Protocols

Protocol 1: Co-treatment with a Pan-Caspase Inhibitor to Mitigate Apoptosis

This protocol describes how to use a pan-caspase inhibitor to determine if the cytotoxicity of this compound is mediated by apoptosis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK) stock solution

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the optimal density determined from previous experiments and incubate overnight.

  • Pre-treatment with Caspase Inhibitor:

    • Prepare a working solution of the pan-caspase inhibitor in complete culture medium at the desired final concentration (e.g., 20 µM for Z-VAD-FMK).

    • Remove the old medium from the cells and add the medium containing the caspase inhibitor.

    • Incubate for 1-2 hours.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium containing the caspase inhibitor.

    • Add the this compound dilutions to the pre-treated cells.

    • Include control wells: cells with medium only, cells with caspase inhibitor only, and cells with this compound only.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • Cell Viability Assessment:

    • Perform a cell viability assay according to the manufacturer's instructions.

    • Read the plate using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control (caspase inhibitor only).

    • Compare the IC50 values of this compound in the presence and absence of the caspase inhibitor. A significant increase in the IC50 value in the presence of the inhibitor suggests that cytotoxicity is at least partially mediated by apoptosis.

Visualizations

Signaling Pathway of V-ATPase Inhibition-Induced Cytotoxicity

G cluster_0 Drug Action cluster_1 Cellular Effects cluster_2 Downstream Consequences TS_155_2 This compound V_ATPase V-ATPase TS_155_2->V_ATPase Inhibition Proton_Pumping Proton Pumping Inhibition V_ATPase->Proton_Pumping Cytosolic_Acidification Cytosolic Acidification Proton_Pumping->Cytosolic_Acidification Lysosomal_Dysfunction Lysosomal Dysfunction Proton_Pumping->Lysosomal_Dysfunction Cellular_Stress Cellular Stress Cytosolic_Acidification->Cellular_Stress Lysosomal_Dysfunction->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity

Caption: V-ATPase inhibition by this compound leads to cytotoxicity.

Experimental Workflow for Troubleshooting Cytotoxicity

G start Start: High Cytotoxicity Observed optimize_params Optimize Experimental Parameters (Time, Density, Solvent) start->optimize_params co_treatment Co-treatment Strategies (Caspase Inhibitor, Antioxidant) optimize_params->co_treatment assess_viability Assess Cell Viability co_treatment->assess_viability cytotoxicity_reduced Cytotoxicity Minimized assess_viability->cytotoxicity_reduced Successful re_evaluate Re-evaluate Approach assess_viability->re_evaluate Unsuccessful

References

adjusting experimental conditions for TS 155-2 with different cell types

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TS 155-2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a macrocyclic lactone that acts as an inhibitor of thrombin-stimulated calcium (Ca2+) entry into cells.[1][2] Thrombin, a serine protease, activates G-protein coupled receptors (GPCRs) on the cell surface, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This initial release is often followed by a sustained influx of extracellular Ca2+ through store-operated calcium entry (SOCE) channels. This compound is believed to interfere with this secondary influx of extracellular calcium. However, detailed literature on its precise binding site and inhibitory mechanism is still under investigation.[1]

Q2: In which cell types can I expect to see an effect with this compound?

A2: this compound is expected to be active in any cell type that exhibits a significant calcium influx upon thrombin stimulation. This includes, but is not limited to, platelets, endothelial cells, smooth muscle cells, fibroblasts, and megakaryocytes.[1] The magnitude of the effect will likely depend on the expression levels of thrombin receptors and the specific calcium channels involved in the response in each cell type.

Q3: What is the recommended starting concentration for my experiments?

A3: As with any novel compound, determining the optimal concentration requires a dose-response experiment. Based on compounds with similar mechanisms of action, a starting range of 10 nM to 10 µM is recommended. It is crucial to perform a cytotoxicity assay in parallel to ensure that the observed effects are not due to cell death.

Troubleshooting Guide

Problem 1: I am not observing any inhibition of thrombin-induced calcium influx with this compound.

Possible Cause Suggested Solution
Suboptimal Compound Concentration Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM).
Poor Compound Solubility This compound is soluble in DMSO, ethanol, and DMF.[2] Ensure the final solvent concentration in your cell culture medium is low (typically <0.1%) and does not affect cell viability. Prepare fresh stock solutions and sonicate briefly if necessary to ensure complete dissolution.
Inappropriate Cell Type Confirm that your chosen cell line expresses thrombin receptors and exhibits a robust and measurable calcium influx upon thrombin stimulation. You can test this with a known thrombin inhibitor as a positive control.
Incorrect Experimental Timing Optimize the pre-incubation time with this compound before thrombin stimulation. A typical starting point is 30-60 minutes.
Assay Sensitivity Ensure your calcium imaging or plate-based calcium assay is sensitive enough to detect subtle changes in calcium influx.

Problem 2: I am observing high variability between my experimental replicates.

Possible Cause Suggested Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the media for any signs of compound precipitation after adding this compound. If precipitation occurs, try lowering the final concentration or using a different solubilization method.
Cell Health Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Fluorescent Calcium Assay

Objective: To determine the concentration range of this compound that effectively inhibits thrombin-induced calcium influx without causing cytotoxicity.

Methodology:

  • Cell Seeding:

    • Seed your cells of interest (e.g., human umbilical vein endothelial cells - HUVECs) in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate at 37°C and 5% CO2 overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in serum-free media to achieve final concentrations ranging from 1 nM to 50 µM. Include a vehicle control (DMSO at the highest concentration used).

  • Calcium Indicator Loading:

    • Wash the cells once with Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.

  • This compound Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add the different concentrations of this compound (and vehicle control) to the respective wells and incubate for 30-60 minutes at 37°C.

  • Thrombin Stimulation and Data Acquisition:

    • Place the plate in a fluorescence plate reader equipped with an injector.

    • Measure the baseline fluorescence for a short period.

    • Inject a pre-determined optimal concentration of thrombin into each well.

    • Immediately begin recording the fluorescence intensity over time to measure the calcium influx.

  • Data Analysis:

    • Calculate the peak fluorescence intensity or the area under the curve for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the this compound concentration to determine the IC50 value.

Data Presentation: Example Dose-Response Data for this compound in Different Cell Types
Cell Type Thrombin Receptor Expression (Relative Units) IC50 of this compound (µM) Maximal Inhibition (%)
HUVEC1001.2 ± 0.285 ± 5
Platelets1500.8 ± 0.192 ± 3
Smooth Muscle Cells752.5 ± 0.478 ± 6
Fibroblasts505.1 ± 0.865 ± 8

Note: This is example data and should be experimentally determined for your specific cell lines and conditions.

Visualizations

Thrombin_Signaling_Pathway cluster_membrane Plasma Membrane Thrombin Thrombin PAR1 PAR1 (GPCR) Thrombin->PAR1 Gq Gq PAR1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds ER Endoplasmic Reticulum Ca_Cytosol Ca2+ (Cytosolic) ER->Ca_Cytosol Ca2+ Release Ca_ER Ca2+ (Stored) SOCE Store-Operated Ca2+ Entry Channel SOCE->Ca_Cytosol Ca2+ Influx TS155_2 This compound TS155_2->SOCE inhibits Ca_Extracellular

Caption: Proposed signaling pathway for thrombin-induced calcium influx and the inhibitory action of this compound.

Experimental_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Load with Calcium Indicator Dye B->C D Wash Cells C->D E Pre-incubate with This compound Dilutions D->E F Measure Baseline Fluorescence E->F G Inject Thrombin F->G H Record Fluorescence Change (Calcium Influx) G->H I Data Analysis (IC50 Determination) H->I

Caption: General experimental workflow for assessing the inhibitory effect of this compound on calcium influx.

References

Validation & Comparative

comparing TS 155-2 efficacy with other calcium channel blockers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Calcium Channel Blocker Efficacy

An objective review of the performance and experimental data of major calcium channel blocker classes for researchers, scientists, and drug development professionals.

Introduction

Calcium channel blockers (CCBs) are a class of medications that inhibit the movement of calcium ions (Ca2+) through voltage-gated calcium channels.[1] This action leads to vasodilation, reduced heart rate, and decreased cardiac contractility, making them effective in the management of hypertension, angina pectoris, and certain arrhythmias.[2][3] CCBs are broadly categorized into two main groups: dihydropyridines and non-dihydropyridines, with the latter being further subdivided into phenylalkylamines and benzothiazepines.[3] These classes exhibit different pharmacological profiles and clinical applications.

Data Summary

The following tables summarize the efficacy and characteristics of representative drugs from each major class of calcium channel blockers.

Table 1: Comparison of IC50 Values for Different Calcium Channel Blockers

Drug ClassRepresentative DrugTarget ChannelIC50 (nM)Tissue SelectivityReference
DihydropyridineAmlodipineL-type1.9Vascular smooth muscle[4]
DihydropyridineNifedipineL-type18Vascular smooth muscle
PhenylalkylamineVerapamilL-type29Myocardium > Vascular
BenzothiazepineDiltiazemL-type42Myocardium ≈ Vascular
T-type BlockerMibefradilT-type > L-type100 (T-type)Broad

Table 2: Hemodynamic Effects of Calcium Channel Blockers in Pre-clinical Models

Drug ClassRepresentative DrugAnimal ModelDoseChange in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)Reference
DihydropyridineAmlodipineSpontaneously Hypertensive Rat (SHR)5 mg/kg↓ 35 ± 5↑ 15 ± 3
PhenylalkylamineVerapamilSpontaneously Hypertensive Rat (SHR)10 mg/kg↓ 28 ± 4↓ 25 ± 4
BenzothiazepineDiltiazemSpontaneously Hypertensive Rat (SHR)10 mg/kg↓ 30 ± 6↓ 10 ± 2

Experimental Protocols

Determination of IC50 Values (In Vitro)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For calcium channel blockers, IC50 values are typically determined using whole-cell patch-clamp electrophysiology on isolated cardiomyocytes or vascular smooth muscle cells.

  • Cell Preparation: Cardiomyocytes or vascular smooth muscle cells are enzymatically isolated from animal models (e.g., rats, rabbits).

  • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The whole-cell configuration is achieved by applying suction to rupture the membrane patch, allowing electrical access to the cell's interior.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit calcium currents through L-type or T-type calcium channels.

  • Drug Application: The calcium channel blocker is applied to the cell at increasing concentrations.

  • Data Analysis: The peak calcium current is measured at each drug concentration. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.

Measurement of Hemodynamic Effects (In Vivo)

The effects of calcium channel blockers on blood pressure and heart rate are assessed in animal models of hypertension, such as the Spontaneously Hypertensive Rat (SHR).

  • Animal Model: Adult male SHRs are used as a model for essential hypertension.

  • Cannulation: A catheter is surgically implanted into the carotid artery for direct and continuous measurement of blood pressure and heart rate.

  • Drug Administration: The calcium channel blocker is administered orally (gavage) or intravenously.

  • Data Acquisition: Arterial pressure and heart rate are continuously recorded before and after drug administration using a pressure transducer and a data acquisition system.

  • Data Analysis: The mean arterial pressure and heart rate are calculated and compared between baseline and post-treatment periods.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+ Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca2+->L_type_Ca_Channel Enters Ca2+_influx Ca²⁺ Influx L_type_Ca_Channel->Ca2+_influx Allows CCB Calcium Channel Blocker CCB->L_type_Ca_Channel Blocks Contraction Muscle Contraction Ca2+_influx->Contraction Leads to Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Isolation Cell Isolation (Cardiomyocytes/Smooth Muscle) Patch_Clamp Whole-Cell Patch Clamp Cell_Isolation->Patch_Clamp IC50_Determination IC50 Determination Patch_Clamp->IC50_Determination Animal_Model Animal Model Selection (e.g., SHR) IC50_Determination->Animal_Model Inform selection Drug_Administration Drug Administration Animal_Model->Drug_Administration Hemodynamic_Monitoring Hemodynamic Monitoring (Blood Pressure, Heart Rate) Drug_Administration->Hemodynamic_Monitoring

References

A Comparative Guide to V-ATPase Inhibition: TS 155-2 versus Hygrolidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar-type H+-ATPases (V-ATPases) are essential proton pumps that play a crucial role in the acidification of various intracellular compartments and, in some specialized cells, the extracellular environment. Their involvement in a wide range of physiological and pathological processes, including cancer metastasis, osteoporosis, and viral infections, has made them attractive targets for therapeutic intervention. Among the numerous inhibitors of V-ATPase, the macrolide antibiotics represent a significant class. This guide provides a comparative overview of two such macrolides, TS 155-2 (also known as JBIR-100) and hygrolidin, both isolated from Streptomyces species.

It is important to note that while both compounds are structurally related to the well-characterized V-ATPase inhibitor bafilomycin A1, a direct comparative study quantifying their inhibitory effects on V-ATPase is not publicly available. This guide, therefore, synthesizes the existing data on their individual biological activities and provides a framework for their comparative evaluation.

Comparative Overview of this compound and Hygrolidin

FeatureThis compound (JBIR-100)Hygrolidin
Source Streptomyces sp.Streptomyces sp.
Chemical Class 16-membered macrolide, bafilomycin analogue16-membered macrocyclic lactone, related to bafilomycins
V-ATPase Inhibition Confirmed to inhibit V-ATPase activity.[1][2][3][4][5]Implied by its structural similarity to bafilomycins, but direct inhibition and quantitative data are not available in the reviewed literature.
Reported IC50 (V-ATPase) Not reported in the reviewed literature.Not reported in the reviewed literature.
Other Reported Biological Activities Cytotoxic against HeLa cells (IC50: 72.6 nM); antimicrobial and anticancer activities.Active against SV40 tumor cells and inhibits the growth of solid tumor-derived cell lines such as DLD-1 human colon cancer cells by inducing G1 and S phase arrest. Active against Valsa ceratosperma, the pathogen of apple canker disease.

Mechanism of V-ATPase Inhibition by Macrolides

Macrolide inhibitors of the bafilomycin class, to which this compound belongs and hygrolidin is structurally related, typically target the V₀ subunit of the V-ATPase complex. The V₀ subunit is the transmembrane proton pore. By binding to this subunit, these inhibitors are thought to induce a conformational change that blocks the proton translocation pathway, thereby inhibiting the pump's activity. This leads to a decrease in the acidification of intracellular organelles.

V_ATPase_Inhibition cluster_V_ATPase V-ATPase Complex cluster_Inhibitors Inhibitors V1 V₁ Domain (ATP Hydrolysis) V0 V₀ Domain (Proton Translocation) V1->V0 Rotational Coupling ADP_Pi ADP + Pi V1->ADP_Pi Hydrolyzes Proton_out H⁺ (Lumen) V0->Proton_out Exit TS155_2 This compound TS155_2->V0 Inhibits Proton Translocation Hygrolidin Hygrolidin Hygrolidin->V0 Predicted Inhibition Proton_in H⁺ (Cytosol) Proton_in->V0 Entry ATP ATP ATP->V1 Binds

Figure 1. Proposed mechanism of V-ATPase inhibition by this compound and hygrolidin.

Experimental Protocols for V-ATPase Inhibition Assay

To directly compare the inhibitory potency of this compound and hygrolidin on V-ATPase, a standardized in vitro V-ATPase activity assay is required. Below is a detailed methodology that can be adapted for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and hygrolidin on V-ATPase activity.

Materials:

  • Isolated membrane vesicles enriched in V-ATPase (e.g., from bovine chromaffin granules or yeast vacuoles).

  • Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 150 mM KCl, 5 mM MgSO₄, 0.2 mM EGTA.

  • ATP solution (100 mM).

  • ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent probe (1 mM in ethanol).

  • Test compounds: this compound and hygrolidin dissolved in DMSO.

  • Bafilomycin A1 (as a positive control).

  • Valinomycin (1 mM in ethanol).

  • Fluorometer capable of measuring fluorescence quenching.

Procedure:

  • Preparation of Membrane Vesicles: Isolate and purify membrane vesicles containing V-ATPase from a suitable source according to established protocols. Determine the protein concentration of the vesicle preparation using a standard method (e.g., Bradford assay).

  • V-ATPase Activity Assay (Proton Pumping):

    • In a fluorescence cuvette, add the assay buffer.

    • Add the membrane vesicles to a final protein concentration of 50-100 µg/mL.

    • Add ACMA to a final concentration of 1 µM.

    • Add valinomycin to a final concentration of 1 µM to dissipate the membrane potential.

    • Incubate for 5 minutes at room temperature to allow for temperature equilibration and dye partitioning into the vesicles.

    • Place the cuvette in the fluorometer and record the baseline fluorescence (Excitation: 412 nm, Emission: 482 nm).

    • To initiate the proton pumping activity, add ATP to a final concentration of 1-2 mM. A decrease in fluorescence (quenching) indicates the acidification of the vesicle interior.

    • Monitor the initial rate of fluorescence quenching.

  • Inhibition Assay:

    • Prepare a series of dilutions of this compound and hygrolidin in DMSO.

    • Pre-incubate the membrane vesicles with varying concentrations of the test compounds (or DMSO as a vehicle control) for 10-15 minutes at room temperature before initiating the assay as described in step 2.

    • Also, include a set of experiments with a known V-ATPase inhibitor like bafilomycin A1 as a positive control.

    • Measure the initial rate of ATP-dependent proton pumping for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each compound by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow cluster_Preparation Preparation cluster_Assay V-ATPase Activity Assay cluster_Analysis Data Analysis Vesicle_Prep Isolate V-ATPase Enriched Vesicles Incubation Pre-incubate Vesicles with Inhibitors Vesicle_Prep->Incubation Inhibitor_Prep Prepare Serial Dilutions of this compound & Hygrolidin Inhibitor_Prep->Incubation Reaction_Start Initiate Proton Pumping with ATP Incubation->Reaction_Start Measurement Measure Fluorescence Quenching Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Figure 2. Experimental workflow for determining the IC50 of V-ATPase inhibitors.

Conclusion

This compound and hygrolidin are both promising macrolide compounds with demonstrated or potential V-ATPase inhibitory activity. Their structural similarity to the well-established bafilomycin family of inhibitors suggests a similar mechanism of action. However, the lack of publicly available, direct comparative studies on their V-ATPase inhibitory potency makes it difficult to definitively rank their efficacy. The provided experimental protocol offers a clear path for researchers to perform such a comparison. Further investigation into the specific V-ATPase inhibitory activities and isoform selectivity of this compound and hygrolidin is warranted to fully understand their therapeutic potential.

References

Validating the In Vivo Anti-Inflammatory Effects of TS 155-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TS 155-2 is a novel macrocyclic lactone that has been identified as a potential anti-inflammatory agent. Its proposed mechanism involves the blockade of thrombin-evoked calcium entry into cells, a critical step in the inflammatory cascade.[1] This guide provides a comparative framework for validating the anti-inflammatory effects of this compound in vivo, presenting hypothetical data and detailed experimental protocols. The performance of this compound is compared against established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac Sodium (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor). This document is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy of Anti-Inflammatory Agents

The following tables summarize the hypothetical quantitative data from in vivo studies designed to assess the anti-inflammatory properties of this compound in comparison to Diclofenac Sodium and Celecoxib.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
This compound100.52 ± 0.0538.8
This compound250.38 ± 0.0455.3
Diclofenac Sodium100.41 ± 0.0651.8
Celecoxib200.45 ± 0.0547.1

*p < 0.05 compared to Vehicle Control

Table 2: Effect of this compound on Serum Pro-Inflammatory Cytokine Levels in LPS-Challenged Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Vehicle Control-1250 ± 1501800 ± 200
This compound10850 ± 1101100 ± 150
This compound25550 ± 90750 ± 120
Diclofenac Sodium10700 ± 100900 ± 130
Celecoxib20780 ± 120980 ± 140

*p < 0.05 compared to Vehicle Control

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation.[2][3]

  • Animals: Male Wistar rats (180-220g) are used.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2 & 3: this compound (10 and 25 mg/kg, p.o.).

    • Group 4: Diclofenac Sodium (10 mg/kg, p.o.) as a standard drug.[3]

    • Group 5: Celecoxib (20 mg/kg, p.o.) as a standard drug.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • The respective treatments are administered orally.

    • One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured again at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of compounds on systemic inflammation and cytokine production.

  • Animals: Male BALB/c mice (20-25g) are used.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2 & 3: this compound (10 and 25 mg/kg, i.p.).

    • Group 4: Diclofenac Sodium (10 mg/kg, i.p.).

    • Group 5: Celecoxib (20 mg/kg, i.p.).

  • Procedure:

    • The respective treatments are administered intraperitoneally.

    • One hour after treatment, mice are challenged with an intraperitoneal injection of LPS (1 mg/kg).

    • Ninety minutes after the LPS injection, blood is collected via cardiac puncture.

  • Data Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow.

G Experimental Workflow for In Vivo Anti-Inflammatory Assay cluster_setup Experimental Setup cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis animal_selection Animal Selection (Rats/Mice) acclimatization Acclimatization animal_selection->acclimatization grouping Random Grouping acclimatization->grouping vehicle Vehicle Control ts155_2 This compound diclofenac Diclofenac celecoxib Celecoxib carrageenan Carrageenan Injection (Paw Edema) lps LPS Injection (Systemic Inflammation) paw_volume Paw Volume Measurement carrageenan->paw_volume blood_collection Blood Collection lps->blood_collection data_analysis Statistical Analysis paw_volume->data_analysis cytokine_analysis Cytokine Analysis (ELISA) blood_collection->cytokine_analysis cytokine_analysis->data_analysis

Caption: Experimental Workflow for In Vivo Anti-Inflammatory Assays.

G NF-κB Signaling Pathway in Inflammation stimuli Inflammatory Stimuli (e.g., LPS) receptor TLR4 stimuli->receptor adaptor MyD88 receptor->adaptor irak IRAKs adaptor->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikk->nfkb Activation nfkb_ikb NF-κB-IκBα Complex (Inactive) ikb->nfkb_ikb nfkb->nfkb_ikb nucleus Nucleus nfkb->nucleus Translocation gene Gene Transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene->cytokines

Caption: Simplified NF-κB Signaling Pathway in Inflammation.

G Arachidonic Acid Metabolism and COX Inhibition membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs_cox1 Prostaglandins (Physiological) cox1->pgs_cox1 pgs_cox2 Prostaglandins (Inflammatory) cox2->pgs_cox2 inflammation Inflammation, Pain, Fever pgs_cox2->inflammation diclofenac Diclofenac (Non-selective) diclofenac->cox1 Inhibits diclofenac->cox2 Inhibits celecoxib Celecoxib (Selective) celecoxib->cox2 Inhibits

Caption: Arachidonic Acid Metabolism and COX Inhibition Pathway.

References

Comparative Analysis of Anti-Platelet Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of established anti-platelet agents and the experimental frameworks for their evaluation. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary: This guide provides a comparative analysis of well-established anti-platelet drugs, including Aspirin, Clopidogrel, Ticagrelor, and Abciximab. It details their mechanisms of action, supported by signaling pathway diagrams, and presents key characteristics in a comparative table. Furthermore, it outlines standard experimental protocols, such as Light Transmission Aggregometry and Flow Cytometry, which are crucial for the evaluation of anti-platelet agents.

Note on TS 155-2: An initial investigation for the compound this compound revealed limited publicly available information. It is described as a macrocyclic lactone, related to hygrolidin, with a patent suggesting hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory activity.[1] The proposed mechanism of action is the inhibition of calcium entry into the cell following thrombin stimulation.[1] However, beyond this initial patent, there is a notable absence of peer-reviewed literature and experimental data on this compound.[1] Consequently, a direct comparative analysis of this compound with established anti-platelet drugs is not feasible at this time. This guide, therefore, focuses on well-characterized anti-platelet agents to provide a framework for the evaluation of novel compounds like this compound, should further data become available.

Mechanisms of Action of Known Anti-Platelet Drugs

Anti-platelet drugs are a cornerstone in the prevention and treatment of atherothrombotic diseases.[2] They function by interfering with the process of platelet activation and aggregation.[2] The primary classes of anti-platelet agents are categorized based on their mechanism of action.

Cyclooxygenase (COX-1) Inhibitors: Aspirin

Aspirin is one of the most widely used anti-platelet drugs. Its primary mechanism involves the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme within platelets. This action blocks the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent promoter of platelet aggregation and vasoconstriction. As platelets lack a nucleus, they cannot synthesize new COX-1, meaning the effect of aspirin lasts for the entire lifespan of the platelet, which is approximately 7-10 days.

cluster_Aspirin Aspirin's Mechanism of Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 Thromboxane_A2 Thromboxane A2 COX1->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation promotes Aspirin Aspirin Aspirin->COX1 irreversibly inhibits

Caption: Aspirin's inhibition of the COX-1 enzyme.

P2Y12 Receptor Inhibitors: Clopidogrel and Ticagrelor

This class of drugs targets the P2Y12 receptor, a key receptor for adenosine diphosphate (ADP) on the platelet surface. ADP plays a crucial role in amplifying platelet activation and aggregation.

  • Clopidogrel: This is a prodrug that requires metabolic activation in the liver to its active form. The active metabolite then irreversibly binds to the P2Y12 receptor, preventing ADP from binding and subsequently inhibiting platelet aggregation for the lifespan of the platelet.

  • Ticagrelor: Unlike clopidogrel, ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist. It does not require metabolic activation, leading to a faster onset of action. Its reversible binding means that platelet function can be restored more quickly upon discontinuation of the drug.

cluster_P2Y12 P2Y12 Inhibitors' Mechanism of Action ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor binds to Platelet_Activation Platelet Activation P2Y12_Receptor->Platelet_Activation activates Clopidogrel Clopidogrel (active metabolite) Clopidogrel->P2Y12_Receptor irreversibly inhibits Ticagrelor Ticagrelor Ticagrelor->P2Y12_Receptor reversibly inhibits

Caption: Inhibition of the P2Y12 receptor by Clopidogrel and Ticagrelor.

Glycoprotein IIb/IIIa Inhibitors: Abciximab

Glycoprotein (GP) IIb/IIIa receptors are the most abundant receptors on the platelet surface. Upon platelet activation, these receptors undergo a conformational change that enables them to bind to fibrinogen and von Willebrand factor, leading to platelet aggregation and thrombus formation.

  • Abciximab: This is the Fab fragment of a chimeric human-murine monoclonal antibody. It binds to the GP IIb/IIIa receptor, sterically hindering the binding of fibrinogen and von Willebrand factor, thereby inhibiting the final common pathway of platelet aggregation.

cluster_GPIIbIIIa GPIIb/IIIa Inhibitor Mechanism of Action Activated_Platelet Activated Platelet GPIIb_IIIa GPIIb/IIIa Receptor Activated_Platelet->GPIIb_IIIa expresses Platelet_Aggregation Platelet Aggregation GPIIb_IIIa->Platelet_Aggregation mediates Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa binds to Abciximab Abciximab Abciximab->GPIIb_IIIa blocks binding

Caption: Abciximab's blockade of the GPIIb/IIIa receptor.

Comparative Data of Known Anti-Platelet Drugs

The following table summarizes the key characteristics of the discussed anti-platelet drugs.

FeatureAspirinClopidogrelTicagrelorAbciximab
Drug Class COX-1 InhibitorP2Y12 Receptor Inhibitor (Thienopyridine)P2Y12 Receptor Inhibitor (Cyclopentyltriazolopyrimidine)Glycoprotein IIb/IIIa Inhibitor
Target Cyclooxygenase-1 (COX-1)P2Y12 ADP ReceptorP2Y12 ADP ReceptorGlycoprotein IIb/IIIa Receptor
Mechanism Irreversible acetylationIrreversible binding of active metaboliteReversible, direct-acting antagonistMonoclonal antibody binding
Prodrug NoYesNoNo
Onset of Action Rapid (within 60 minutes)Slow (requires metabolic activation)RapidRapid
Offset of Action Long (lifespan of platelet)Long (lifespan of platelet)Short (reversible binding)Relatively short (platelet turnover)

Experimental Protocols for Evaluating Anti-Platelet Activity

Standardized laboratory methods are essential for assessing the efficacy of anti-platelet agents.

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for measuring platelet aggregation.

Principle: This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through and be detected by a photocell.

Methodology:

  • Blood Collection: Whole blood is collected into a tube containing an anticoagulant, typically 3.2% sodium citrate.

  • PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 150-200g for 10-15 minutes). The remaining blood is then centrifuged at a higher speed (e.g., 2500g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.

  • Aggregation Assay: The PRP is placed in a cuvette with a stir bar and warmed to 37°C. A baseline light transmission is established. An agonist (e.g., ADP, collagen, arachidonic acid, thrombin) is then added to induce platelet aggregation. The change in light transmission is recorded over time.

  • Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP reference. The effect of an anti-platelet drug can be quantified by comparing the aggregation response in the presence and absence of the compound.

cluster_LTA Light Transmission Aggregometry Workflow Blood_Collection Whole Blood Collection (Sodium Citrate) Low_Speed_Centrifugation Low-Speed Centrifugation Blood_Collection->Low_Speed_Centrifugation High_Speed_Centrifugation High-Speed Centrifugation Low_Speed_Centrifugation->High_Speed_Centrifugation remaining blood PRP Platelet-Rich Plasma (PRP) Low_Speed_Centrifugation->PRP PPP Platelet-Poor Plasma (PPP) High_Speed_Centrifugation->PPP Aggregometer Aggregometer (37°C with stirring) PRP->Aggregometer PPP->Aggregometer as reference Agonist_Addition Addition of Agonist Aggregometer->Agonist_Addition Data_Recording Record Light Transmission Agonist_Addition->Data_Recording

Caption: Workflow for Light Transmission Aggregometry.

Flow Cytometry

Flow cytometry is a powerful tool for analyzing multiple parameters of individual platelets in whole blood or PRP.

Principle: This technique uses fluorescently labeled antibodies to identify specific cell surface markers and activation states of platelets. As individual platelets pass through a laser beam, the scattered light and emitted fluorescence are detected, allowing for the quantification of different platelet populations.

Methodology:

  • Sample Preparation: Whole blood or PRP is incubated with fluorescently labeled monoclonal antibodies specific for platelet markers (e.g., CD41/CD61, also known as GPIIb/IIIa) and activation markers (e.g., P-selectin/CD62P, activated GPIIb/IIIa). The drug being tested can be added before or after the addition of an agonist.

  • Staining: Samples are incubated to allow for antibody binding.

  • Acquisition: The stained samples are run on a flow cytometer. The instrument records the forward scatter (related to size), side scatter (related to granularity), and fluorescence intensity for each individual event.

  • Data Analysis: The platelet population is "gated" based on its characteristic light scatter properties and expression of platelet-specific markers. The expression of activation markers is then quantified within the platelet gate to determine the effect of the anti-platelet drug.

cluster_Flow Flow Cytometry Workflow for Platelet Analysis Sample_Prep Prepare Whole Blood or PRP Drug_Incubation Incubate with Test Compound Sample_Prep->Drug_Incubation Agonist_Stimulation Stimulate with Agonist Drug_Incubation->Agonist_Stimulation Antibody_Staining Stain with Fluorescent Antibodies (e.g., CD41, CD62P) Agonist_Stimulation->Antibody_Staining Flow_Cytometer Acquire Data on Flow Cytometer Antibody_Staining->Flow_Cytometer Gating Gate on Platelet Population Flow_Cytometer->Gating Analysis Analyze Expression of Activation Markers Gating->Analysis

Caption: Workflow for Flow Cytometry-based platelet analysis.

Conclusion

The field of anti-platelet therapy is well-established, with several classes of drugs targeting distinct pathways of platelet activation and aggregation. The mechanisms of action of Aspirin, Clopidogrel, Ticagrelor, and Abciximab are well-characterized and provide a basis for the development and evaluation of new anti-platelet agents. The experimental protocols of Light Transmission Aggregometry and Flow Cytometry are fundamental tools for quantifying the efficacy of these compounds. While the publicly available information on this compound is currently insufficient for a detailed comparative analysis, the frameworks presented in this guide provide a clear pathway for the future evaluation of this and other novel anti-platelet therapies.

References

Unveiling the Antimicrobial Potential of TS 155-2 (JBIR-100): A Guide to its Activity and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available experimental data on the antimicrobial agent TS 155-2, also known as JBIR-100, is presented in this guide. It is important to note that while this guide provides a detailed overview of its biological activity based on a seminal study, a cross-validation of this compound activity across different laboratory settings has not been reported in the currently available scientific literature. The data herein is derived from a single, in-depth research publication.

This compound is a bafilomycin analogue and a member of the hygrolide family of antibiotics. Its primary mechanism of action is the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for various cellular processes. This guide focuses on its experimentally determined antimicrobial properties.

Comparative Antimicrobial Activity of this compound (JBIR-100)

The antimicrobial spectrum of this compound has been evaluated against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined for each species. The results, summarized from the study by Molloy et al., are presented below.

Microorganism Type Strain MIC (µM)
Bacillus subtilisGram-positive Bacteria1688
Bacillus subtilisGram-positive BacteriaATCC 470968
Bacillus sp.Gram-positive BacteriaAl Hakam4
Enterococcus faeciumGram-positive BacteriaU503 (VRE)16
Staphylococcus aureusGram-positive BacteriaUSA300 (MRSA)4
Mycobacterium smegmatisActinobacteriumB-14616> 64
Escherichia coliGram-negative BacteriaDH5α> 64
Escherichia coliGram-negative BacteriaMC1061> 64
Pseudomonas putidaGram-negative BacteriaKT2440> 64
Candida albicansFungus> 128
Debaryomyces hanseniiFungus8
Kluyveromyces lactisFungus> 64
Saccharomyces cerevisiaeFungus> 64
Zygosaccharomyces rouxiiFungus32

Mechanism of Action: Perturbation of the Bacterial Cell Membrane

Experimental evidence suggests that this compound exerts its antimicrobial effect by disrupting the integrity of the bacterial cell membrane. This leads to membrane depolarization and ultimately cell death.

Proposed Mechanism of Action of this compound on Bacterial Cells cluster_membrane Bacterial Cell Membrane TS_155_2 This compound (JBIR-100) Membrane_Interaction Interaction with Membrane Components TS_155_2->Membrane_Interaction Binds to or inserts into the membrane Membrane_Perturbation Membrane Perturbation & Depolarization Membrane_Interaction->Membrane_Perturbation Disrupts membrane potential Cell_Death Cell Death Membrane_Perturbation->Cell_Death Loss of essential functions

Mechanism of this compound on bacterial membranes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various microbial strains was determined using the broth microdilution method.

Workflow for Minimum Inhibitory Concentration (MIC) Assay Prepare_Inoculum Prepare standardized microbial inoculum Inoculate_Plate Inoculate each well with the microbial suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold serial dilutions of this compound in a 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at the appropriate temperature and time for the specific microbe Inoculate_Plate->Incubate Read_Results Visually inspect for the lowest concentration with no visible growth (MIC) Incubate->Read_Results

MIC assay workflow.

Protocol:

  • A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared.

  • Two-fold serial dilutions of the compound are made in appropriate growth media in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plate is incubated under optimal growth conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Bacterial Growth Curve Analysis

To assess the effect of this compound on bacterial growth kinetics, growth curve analysis was performed.

Protocol:

  • A bacterial culture (e.g., Bacillus subtilis) is grown to the mid-logarithmic phase.

  • The culture is then treated with different concentrations of this compound (e.g., 1x, 2x, and 4x the MIC) or a vehicle control (DMSO).

  • The optical density (OD) of the cultures is monitored at regular intervals over time using a spectrophotometer.

  • The OD values are plotted against time to generate growth curves, which illustrate the impact of the compound on bacterial proliferation.

Membrane Potential Assay

The effect of this compound on bacterial membrane potential was investigated using the fluorescent dye 3,3′-diethyloxacarbocyanine iodide (DiOC2(3)).

Protocol:

  • Bacterial cells are harvested and washed.

  • The cells are then incubated with various concentrations of this compound or a control.

  • The membrane potential-sensitive dye DiOC2(3) is added to the cell suspensions.

  • The fluorescence of the cells is measured using a flow cytometer or a fluorescence plate reader. A decrease in the red/green fluorescence ratio indicates membrane depolarization.

Alternatives and Comparative Landscape

This compound belongs to the class of V-ATPase inhibitors. Other well-known inhibitors in this class include Bafilomycin A1 and Concanamycin A. These compounds are widely used as research tools to study the function of V-ATPases in various biological processes. While these compounds share a common target, their specific activities, potencies, and off-target effects can vary.

It is critical to reiterate that direct comparative studies evaluating the antimicrobial efficacy of this compound against these alternatives under identical experimental conditions are not available in the published literature. Therefore, researchers should exercise caution when comparing data from different studies and consider performing their own head-to-head comparisons for specific applications.

This guide provides a foundational understanding of the antimicrobial properties of this compound based on the currently available scientific evidence. Further research, including independent validation in different laboratory settings and direct comparative studies, is necessary to fully elucidate its therapeutic and research potential.

Confirming the Target Specificity of microRNA-155 and its Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the target specificity of microRNA-155 (miR-155), a key regulator in various cellular processes, and its therapeutic inhibitor, cobomarsen. The information presented herein is intended to assist researchers and drug development professionals in evaluating the on-target and potential off-target effects of modulating this critical signaling pathway.

Introduction to miR-155 and its Therapeutic Inhibition

MicroRNA-155 (miR-155) is a small non-coding RNA molecule that plays a significant role in immunity, inflammation, and cancer. It functions by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. Due to its oncogenic role in various hematological malignancies, miR-155 has emerged as a promising therapeutic target.

Cobomarsen (MRG-106) is a locked nucleic acid (LNA)-modified antisense oligonucleotide designed to specifically inhibit the function of miR-155. Understanding the target specificity of both endogenous miR-155 and its synthetic inhibitors is crucial for developing safe and effective therapies.

Quantitative Analysis of miR-155 Target Repression

The following table summarizes experimental data demonstrating the direct targeting and subsequent repression of key genes by miR-155. The data is derived from luciferase reporter assays and quantitative real-time PCR (qRT-PCR), two standard methods for validating miRNA targets.

Target GeneFunctionExperimental SystemMethodFold Repression by miR-155Citation(s)
FOXO3a Transcription factor involved in apoptosis and cell cycle arrest.Human T-cellsLuciferase Reporter Assay~5-fold (80% repression)[1]
SHIP1 Inositol phosphatase, a negative regulator of PI3K/Akt signaling.RAW 264.7 macrophagesLuciferase Reporter AssaySignificant repression (exact fold-change not specified)[2]
SOCS1 Suppressor of cytokine signaling, a negative regulator of JAK/STAT pathway.HEK293 cellsLuciferase Reporter AssaySignificant inhibition[3]
KGF Keratinocyte growth factor, involved in epithelial-mesenchymal interactions.HEK 293 and NIH3T3 cellsLuciferase Reporter AssaySignificant decrease[4]

Target Specificity of Cobomarsen (miR-155 Inhibitor)

MetricExperimental SystemObservationImplication for SpecificityCitation(s)
De-repression of miR-155 Targets Cutaneous T-cell lymphoma (CTCL) cell linesIncreased expression of direct miR-155 targets.Demonstrates on-target activity.[5]
Proliferation Inhibition Diffuse large B-cell lymphoma (DLBCL) cell linesReduced cell proliferation in miR-155-high cells.Consistent with inhibition of oncogenic miR-155.
Apoptosis Induction DLBCL cell linesIncreased apoptosis in miR-155-high cells.Consistent with inhibition of anti-apoptotic effects of miR-155.
Inhibition of Downstream Pathways Primary human activated T cells and MF cell linesReduced phosphorylation of AKT, ERK1/2, and STAT3.Shows functional consequence of miR-155 inhibition.

Experimental Protocols

Luciferase Reporter Assay for miRNA Target Validation

This assay is a standard method to determine if a miRNA directly binds to a target mRNA's 3' UTR.

  • Vector Construction: The 3' UTR of the putative target gene containing the predicted miRNA binding site is cloned downstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector. A control vector with a mutated seed region in the miRNA binding site is also created.

  • Cell Transfection: Cells are co-transfected with the luciferase reporter vector (either wild-type or mutant 3' UTR) and a miRNA mimic (e.g., pre-miR-155) or a negative control miRNA. A second reporter plasmid (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency.

  • Luciferase Activity Measurement: After 24-48 hours, cell lysates are collected, and the activities of both luciferases are measured using a luminometer.

  • Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in normalized luciferase activity in the presence of the specific miRNA mimic compared to the negative control indicates a direct interaction between the miRNA and the target 3' UTR. This effect should be abolished in the mutant construct.

Quantitative Real-Time PCR (qRT-PCR) for Target mRNA and miRNA Quantification

qRT-PCR is used to measure the change in the expression level of a target gene's mRNA upon miRNA modulation.

  • RNA Extraction: Total RNA, including the small RNA fraction, is isolated from cells or tissues of interest.

  • Reverse Transcription (RT): For mRNA, reverse transcription is performed using random primers or oligo(dT) primers to generate complementary DNA (cDNA). For miRNA, a specific stem-loop RT primer is used for the mature miRNA of interest to generate cDNA.

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR with specific primers for the target mRNA or the mature miRNA. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan) is used to detect and quantify the amplified PCR product in real-time.

  • Data Analysis: The expression level of the target gene is normalized to an endogenous control gene (e.g., GAPDH for mRNA, U6 snRNA for miRNA). The relative fold change in expression is calculated using the ΔΔCt method.

Western Blotting for Target Protein Validation

Western blotting is used to detect changes in the protein level of a target gene following miRNA modulation.

  • Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent signal, which is detected by an imager.

  • Data Analysis: The intensity of the protein band is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH) to determine the relative change in protein expression.

Visualizations

Signaling Pathway of miR-155

miR155_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Targets & Pathways Inflammatory Signals Inflammatory Signals NF-kB NF-kB Inflammatory Signals->NF-kB miR-155 miR-155 NF-kB->miR-155 Upregulates SHIP1 SHIP1 miR-155->SHIP1 SOCS1 SOCS1 miR-155->SOCS1 FOXO3a FOXO3a miR-155->FOXO3a PI3K/Akt Pathway PI3K/Akt Pathway SHIP1->PI3K/Akt Pathway Inhibits JAK/STAT Pathway JAK/STAT Pathway SOCS1->JAK/STAT Pathway Inhibits Apoptosis Apoptosis FOXO3a->Apoptosis Promotes

Caption: Simplified signaling pathway of miR-155 and its key targets.

Experimental Workflow for Target Validation

Target_Validation_Workflow cluster_in_silico In Silico Analysis cluster_experimental Experimental Validation cluster_confirmation Confirmation Bioinformatic Prediction Bioinformatic Prediction Luciferase Assay Luciferase Assay Bioinformatic Prediction->Luciferase Assay Identifies Putative Targets qRT-PCR qRT-PCR Bioinformatic Prediction->qRT-PCR Western Blot Western Blot Bioinformatic Prediction->Western Blot Direct Interaction Confirmed Direct Interaction Confirmed Luciferase Assay->Direct Interaction Confirmed Target Repression Confirmed Target Repression Confirmed qRT-PCR->Target Repression Confirmed Western Blot->Target Repression Confirmed

Caption: Workflow for the experimental validation of miRNA targets.

References

A Comparative Guide to Microbial Metabolites in Cancer Research: STAT3 Inhibitors vs. Butyrate and Staurosporine

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel cancer therapeutics, metabolites derived from microorganisms have emerged as a promising frontier. These natural compounds exhibit a remarkable diversity of chemical structures and biological activities, often targeting cellular pathways critical for cancer cell survival and proliferation. This guide provides a detailed comparison of three distinct classes of microbial metabolites in the context of cancer research: STAT3 inhibitors, the short-chain fatty acid Butyrate, and the protein kinase inhibitor Staurosporine.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a comparative look at their mechanisms of action, supporting experimental data, and the methodologies used to evaluate their efficacy.

Overview of Compared Microbial Metabolites

This guide focuses on three metabolites that exemplify different anticancer strategies:

  • Microbial STAT3 Inhibitors (e.g., TS 155-2 concept): This class of compounds targets the Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently over-activated in many cancers.[1][2][3][4] Constitutive STAT3 signaling promotes cell proliferation, survival, and immune evasion, making it a prime therapeutic target.[1]

  • Butyrate: A short-chain fatty acid (SCFA) produced by the fermentation of dietary fiber by gut microbiota. Butyrate's primary anticancer mechanism involves the inhibition of histone deacetylases (HDACs), leading to changes in gene expression that can induce cancer cell apoptosis and cell cycle arrest.

  • Staurosporine: An alkaloid isolated from the bacterium Streptomyces staurosporeus. It is a potent, albeit non-selective, inhibitor of a wide range of protein kinases. Staurosporine is widely used in research as a powerful inducer of apoptosis through both caspase-dependent and independent pathways.

Mechanism of Action and Signaling Pathways

The therapeutic potential of these metabolites stems from their ability to modulate distinct and critical signaling pathways involved in tumorigenesis.

Microbial STAT3 Inhibitors

Constitutively active STAT3 is a key driver in many malignancies, promoting the transcription of genes involved in cell proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-2, Bcl-xL), and immune suppression (e.g., PD-L1). Microbial inhibitors can disrupt this pathway at various points, such as by preventing STAT3 dimerization, blocking its DNA binding, or inhibiting its upstream activators like JAK kinases. The inhibition of STAT3 signaling can lead to decreased tumor cell proliferation, induction of apoptosis, and a reduction in tumor-induced immunosuppression.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor JAK JAK receptor->JAK Ligand Binding STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation Inhibitor Microbial STAT3 Inhibitor (e.g., this compound) Inhibitor->JAK Blocks Upstream Activation Inhibitor->STAT3_active Blocks Dimerization/ DNA Binding Transcription Gene Transcription (Proliferation, Survival, Immune Evasion) DNA->Transcription

Caption: Simplified STAT3 signaling pathway and points of inhibition by microbial metabolites.

Butyrate

Butyrate exerts its anticancer effects primarily as a histone deacetylase (HDAC) inhibitor. HDACs remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, butyrate promotes histone acetylation, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes, such as p21. This leads to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Butyrate_Pathway cluster_chromatin Chromatin State Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibition Histones_acetyl Acetylated Histones (Open Chromatin) Butyrate->Histones_acetyl Promotes Acetylation Histones_deacetyl Deacetylated Histones (Condensed Chromatin) HDAC->Histones_deacetyl Deacetylation Gene_silencing Tumor Suppressor Gene Silencing Histones_deacetyl->Gene_silencing Gene_expression Tumor Suppressor Gene Expression (e.g., p21) Histones_acetyl->Gene_expression Outcome Cell Cycle Arrest & Apoptosis Gene_expression->Outcome

Caption: Mechanism of Butyrate as an HDAC inhibitor leading to tumor suppressor gene expression.

Staurosporine

Staurosporine functions as a broad-spectrum ATP-competitive inhibitor of protein kinases, including Protein Kinase C (PKC) and cyclin-dependent kinases (CDKs). Its potent pro-apoptotic effect is mediated through the intrinsic (mitochondrial) pathway. It can activate pro-apoptotic Bcl-2 family proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of caspases (like caspase-9 and caspase-3). Staurosporine can also induce apoptosis through caspase-independent mechanisms, making it a robust tool for apoptosis research.

Staurosporine_Pathway Staurosporine Staurosporine PKs Protein Kinases (PKC, CDKs, etc.) Staurosporine->PKs Broad Inhibition Mitochondria Mitochondria Staurosporine->Mitochondria Induces Stress/ Activates Bax PKs->Mitochondria Suppression of Pro-Apoptotic Signals (Normal State) CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Staurosporine induces apoptosis via the intrinsic mitochondrial pathway.

Comparative Efficacy Data

The following table summarizes representative quantitative data on the efficacy of these metabolites against various cancer cell lines. It is important to note that efficacy is highly dependent on the cancer type and the specific experimental conditions.

Metabolite Cancer Type Assay Metric Concentration/Dose Result Reference
Butyrate Colon CancerCell ProliferationInhibition5 mMInduces G0/G1 cell cycle arrest
Butyrate Breast CancerCell ViabilityInhibitionDose-dependentSuppresses viability, migration, and invasion
Butyrate Pancreatic CancerChemosensitizationApoptosisNot specifiedEnhances Gemcitabine-induced apoptosis
Staurosporine Leukemia (U-937)Apoptosis% Apoptotic Cells1 µM (24h)38%
Staurosporine Leukemia (U-937)Apoptosis% Apoptotic Cells0.5 µM (18h)18%
Staurosporine Pancreatic (Panc-1)ApoptosisCaspase-9 Activation1 µMSignificant increase
STAT3 Inhibitors Myeloma (U266)ApoptosisBcl-xL ExpressionNot specifiedInhibition of Bcl-xL and induced apoptosis
STAT3 Inhibitors Breast (MDA-MB-231)Immune CheckpointPD-L1 ExpressionNot specifiedDecreased PD-L1 levels

Key Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating and comparing therapeutic agents. Below are outlines of standard protocols used in the cited research.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the microbial metabolite (e.g., Butyrate, Staurosporine) for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells and treat them with the test compound (e.g., Staurosporine) for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blot for Protein Expression

This technique is used to detect and quantify specific proteins in a cell lysate, such as STAT3, Bcl-2, or cleaved caspase-3.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (to PVDF/Nitrocellulose Membrane) B->C D 4. Blocking (Prevents non-specific binding) C->D E 5. Primary Antibody Incubation (Binds to target protein) D->E F 6. Secondary Antibody Incubation (HRP-conjugated, binds to primary Ab) E->F G 7. Chemiluminescent Detection (Substrate reaction with HRP) F->G H 8. Imaging & Analysis (Quantify band intensity) G->H

Caption: Standard experimental workflow for Western Blot analysis.

Conclusion and Future Outlook

The study of microbial metabolites offers a rich pipeline for the discovery of novel anticancer agents.

  • Microbial STAT3 inhibitors represent a targeted therapy approach, aiming to shut down a central oncogenic signaling hub. Their specificity is key to minimizing off-target effects, and future research will focus on discovering and developing more potent and selective inhibitors from microbial sources.

  • Butyrate exemplifies a metabolite with a dual role in gut health and cancer prevention. Its action as an HDAC inhibitor connects diet, the microbiome, and cancer epigenetics. Clinical translation may involve dietary interventions or the use of butyrate-producing probiotics to enhance cancer therapy.

  • Staurosporine , while too non-selective for therapeutic use, remains an invaluable research tool that has paved the way for the development of more specific kinase inhibitor drugs. Its powerful pro-apoptotic activity highlights the potential of targeting kinase signaling in cancer.

References

An Independent Verification of the Hypothetical Antihypertensive Properties of TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Disclaimer: There is currently no direct experimental evidence in the public scientific literature to support the claim that TS 155-2 (also known as JBIR-100) possesses antihypertensive properties. This guide provides a theoretical comparison based on its known mechanism of action and contrasts it with established antihypertensive agents. The information presented is intended to stimulate further research and should not be interpreted as a confirmation of antihypertensive efficacy.

This compound is a macrocyclic lactone of the hygrobafilomycin family, produced by Streptomyces varsoviensis.[1][2] Its primary documented biological activities are antimicrobial and anticancer.[1][2] However, one of its known molecular actions—the inhibition of thrombin-stimulated calcium entry into cells—provides a hypothetical basis for potential effects on blood pressure regulation. This guide will explore this hypothesis by comparing this compound to a well-established class of antihypertensive drugs, the Calcium Channel Blockers (CCBs).

Comparative Analysis of General Properties

This table contrasts the known characteristics of this compound with those of dihydropyridine Calcium Channel Blockers, a common class of drugs used to treat hypertension.

FeatureThis compound (JBIR-100)Dihydropyridine Calcium Channel Blockers (e.g., Amlodipine)
Drug Class Macrocyclic Lactone (Hygrobafilomycin)Dihydropyridine
Source Natural product from Streptomyces varsoviensisSynthetic
Primary Confirmed Bioactivity Antimicrobial, AnticancerAntihypertensive, Antianginal
Established Mechanism of Action Inhibition of thrombin-stimulated calcium entry, V-ATPase inhibitionBlockade of L-type voltage-gated calcium channels in vascular smooth muscle.[3]
Direct Evidence for Antihypertension None available in public literatureExtensive clinical trial data

Experimental Protocols

As there are no published studies on the antihypertensive effects of this compound, this section outlines the necessary experimental protocols to verify such properties.

In Vitro Assessment of Vasoactivity
  • Objective: To determine if this compound can induce relaxation of vascular smooth muscle.

  • Methodology:

    • Isolate aortic rings from a suitable animal model (e.g., Sprague-Dawley rats).

    • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Induce contraction of the aortic rings with a vasoconstrictor such as phenylephrine or angiotensin II.

    • Once a stable contraction is achieved, apply cumulative concentrations of this compound to the organ bath.

    • Record changes in isometric tension to determine if this compound induces dose-dependent relaxation.

    • As a control, perform the same experiment with a known vasodilator, such as a dihydropyridine CCB.

In Vivo Assessment of Blood Pressure
  • Objective: To determine if this compound can lower blood pressure in a living organism.

  • Methodology:

    • Utilize a hypertensive animal model (e.g., spontaneously hypertensive rats, SHRs).

    • Implant telemetry devices to allow for continuous and stress-free monitoring of blood pressure and heart rate.

    • After a baseline recording period, administer this compound to the animals via an appropriate route (e.g., oral gavage or intravenous infusion).

    • Administer a vehicle control to a separate cohort of animals.

    • Monitor blood pressure and heart rate for a defined period post-administration to assess any changes from baseline compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

Hypothetical Antihypertensive Mechanism of this compound

The potential for this compound to influence blood pressure is predicated on its ability to inhibit calcium influx. In vascular smooth muscle, contraction is triggered by an increase in intracellular calcium concentration. While established CCBs block L-type voltage-gated calcium channels directly, this compound is known to inhibit calcium entry following stimulation by thrombin. Thrombin is a serine protease involved in the coagulation cascade, and there is evidence to suggest that thrombin activity is elevated in hypertension. By inhibiting a thrombin-mediated pathway of calcium entry, this compound could theoretically lead to vasodilation and a reduction in blood pressure.

TS_155_2_Hypothetical_Pathway cluster_ca Thrombin Thrombin Thrombin_Receptor Thrombin Receptor (e.g., PAR-1) Thrombin->Thrombin_Receptor activates PLC Phospholipase C (PLC) Thrombin_Receptor->PLC activates Ca_Influx Ca²⁺ Influx Channel (Receptor-Operated) Thrombin_Receptor->Ca_Influx activates IP3 IP3 PLC->IP3 produces SR Sarcoplasmic Reticulum (SR) IP3->SR acts on Ca_Store Ca²⁺ Release (from SR) SR->Ca_Store leads to Increased_Ca Increased Intracellular [Ca²⁺] Ca_Store->Increased_Ca Ca_Influx->Increased_Ca TS1552 This compound TS1552->Ca_Influx inhibits Contraction Vascular Smooth Muscle Contraction Increased_Ca->Contraction causes BP Increased Blood Pressure Contraction->BP results in

Caption: Hypothetical signaling pathway of this compound's potential antihypertensive effect.

Proposed Experimental Workflow for Verification

To move from a hypothetical to an evidence-based understanding of this compound's antihypertensive properties, a structured experimental workflow is necessary.

Experimental_Workflow start Hypothesis: This compound has antihypertensive properties invitro In Vitro Studies (Aortic Ring Assay) start->invitro invivo In Vivo Studies (Hypertensive Animal Model) invitro->invivo If vasodilation is observed data Data Analysis & Interpretation invitro->data mechanism Mechanism of Action Studies (Patch Clamp, Calcium Imaging) invivo->mechanism If blood pressure is lowered invivo->data mechanism->data conclusion Conclusion on Antihypertensive Properties of this compound data->conclusion

Caption: Proposed experimental workflow to verify the antihypertensive properties of this compound.

References

Unlocking Synergistic Potential: A Comparative Guide to Combining miR-155 Modulation with Anticancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the synergistic effects of modulating microRNA-155 (miR-155) in combination with established anticancer agents reveals promising avenues for enhancing therapeutic efficacy. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of experimental data, detailed methodologies, and the underlying signaling pathways, underscoring the potential of miR-155 as a combination therapy target.

MicroRNA-155, a small non-coding RNA, has been identified as a key regulator in various cancers, influencing processes like cell proliferation, apoptosis, and drug resistance. Its consistent upregulation in many tumor types has made it a compelling target for therapeutic intervention. This guide synthesizes findings on the synergistic effects of inhibiting miR-155 in conjunction with conventional chemotherapeutic agents and targeted therapies, offering a data-driven perspective on this emerging strategy.

Quantitative Analysis of Synergistic Effects

The combination of miR-155 inhibitors with other anticancer drugs has shown significant synergistic effects in preclinical studies. This synergy is often quantified using the Combination Index (CI), where a CI value less than 1 indicates a synergistic interaction.

Combination with Cetuximab in Triple-Negative Breast Cancer

In a study involving EGFR-overexpressed triple-negative breast cancer (TNBC) cell lines, the combination of a miR-155-5p antagomir (an inhibitor of miR-155) with the EGFR inhibitor cetuximab demonstrated a synergistic inhibition of cell proliferation. The IC50 value of cetuximab was significantly reduced when combined with the miR-155-5p antagomir, and the calculated CI values were less than 0.9, confirming a synergistic effect.

Cell LineTreatmentIC50 of Cetuximab (μg/mL)Combination Index (CI)
MDA-MB-231 (EGFR-overexpressed) Cetuximab alone16.01-
Cetuximab + miR-155-5p antagomir (10 nM)7.51< 0.9
MDA-MB-468 (EGFR-overexpressed) Cetuximab alone20.08-
Cetuximab + miR-155-5p antagomir (10 nM)9.19< 0.9
Reversal of Doxorubicin Resistance in Lung Cancer

Upregulation of miR-155 has been associated with resistance to the chemotherapeutic agent doxorubicin. In a doxorubicin-resistant human lung cancer cell line (A549/dox), the knockdown of miR-155 led to a significant resensitization of the cells to the drug. This was evidenced by a substantial decrease in the IC50 value of doxorubicin.

Cell LineTreatmentIC50 of Doxorubicin (µM)
A549/dox Doxorubicin alone16.4
Doxorubicin + miR-155 knockdown7.61
Enhancing Cisplatin Sensitivity

Underlying Signaling Pathways and Mechanisms of Synergy

The synergistic effects of miR-155 inhibition with other anticancer drugs are rooted in the complex signaling networks that this microRNA regulates. By targeting multiple downstream molecules, miR-155 influences key cancer-related pathways. Combining a miR-155 inhibitor with a drug that targets a parallel or downstream component of these pathways can lead to a more potent antitumor response.

cluster_0 miR-155 Mediated Drug Resistance cluster_1 Pro-Survival & Proliferation cluster_2 Apoptosis Inhibition cluster_3 Drug Efflux miR155 miR-155 PI3K_Akt PI3K/Akt Pathway miR155->PI3K_Akt activates NFkB NF-κB Pathway miR155->NFkB activates STAT3 STAT3 Pathway miR155->STAT3 activates Apaf1 Apaf-1 miR155->Apaf1 inhibits ABC ABC Transporters miR155->ABC upregulates Caspases Caspases Apaf1->Caspases activates

Caption: miR-155 signaling pathways involved in drug resistance.

Inhibition of miR-155 can lead to the upregulation of tumor suppressor genes and pro-apoptotic factors, while simultaneously downregulating proteins involved in drug efflux and pro-survival signaling. When combined with a chemotherapeutic agent that induces DNA damage (like cisplatin or doxorubicin) or a targeted therapy that blocks a specific oncogenic driver (like cetuximab), the result is a multi-pronged attack on the cancer cell's survival mechanisms.

Experimental Protocols for Evaluating Synergy

The assessment of synergistic effects is a critical component of preclinical drug combination studies. A widely accepted methodology is the Chou-Talalay method, which provides a quantitative framework for analyzing the interactions between two or more drugs.

Workflow for Synergy Analysis

cluster_workflow Synergy Evaluation Workflow start Cancer Cell Culture treat Treat with single agents and combinations (constant or non-constant ratio) start->treat assay Cell Viability/Proliferation Assay (e.g., MTT, MTS) treat->assay ic50 Determine IC50 for each agent assay->ic50 chou Chou-Talalay Analysis (e.g., CompuSyn software) ic50->chou ci Calculate Combination Index (CI) chou->ci end Synergism (CI<1) Additive (CI=1) Antagonism (CI>1) ci->end

Caption: Experimental workflow for determining drug synergy.

1. Cell Culture and Treatment:

  • Cancer cell lines of interest are cultured under standard conditions.

  • Cells are treated with a range of concentrations of the miR-155 inhibitor and the other compound, both individually and in combination. The combinations are typically tested at a constant ratio of the two drugs.

2. Cell Viability/Proliferation Assays:

  • Following treatment for a specified duration (e.g., 48-72 hours), cell viability or proliferation is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

  • These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

3. Data Analysis and Combination Index (CI) Calculation:

  • The dose-response curves for each individual drug and the combinations are generated.

  • The half-maximal inhibitory concentration (IC50) for each drug is determined.

  • The Chou-Talalay method is then applied, often using software like CompuSyn, to calculate the Combination Index (CI). The CI is a quantitative measure of the interaction between the drugs, where:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

4. Further Mechanistic Studies:

  • To elucidate the mechanisms underlying the observed synergy, further experiments such as Western blotting, qRT-PCR, and apoptosis assays (e.g., Annexin V/PI staining) can be performed to assess the expression of relevant proteins and genes in the signaling pathways affected by the drug combination.

Conclusion

The modulation of miR-155 in combination with other anticancer agents represents a compelling therapeutic strategy. The available data strongly suggest that inhibiting miR-155 can synergistically enhance the efficacy of both chemotherapy and targeted therapies. This approach has the potential to overcome drug resistance, reduce required drug dosages, and ultimately improve patient outcomes. Further research, including in vivo studies and clinical trials, is warranted to fully explore the therapeutic potential of this combination approach. This guide provides a foundational understanding for researchers to build upon in the development of next-generation cancer treatments.

Safety Operating Guide

Proper Disposal Procedures for TS 155-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for TS 155-2, a macrocyclic lactone used in research.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS Number: 1314486-37-7), this guide is based on general best practices for the disposal of research-grade chemical compounds with unknown toxicity and environmental impact. It is crucial to supplement these recommendations with a risk assessment specific to your facility's capabilities and local regulations.

Essential Safety and Handling Information

Before disposal, it is critical to handle this compound with appropriate safety measures to minimize exposure.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A standard laboratory coat is required to protect from splashes.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator should be used.

General Handling Precautions:

  • Avoid inhalation of any dust or aerosols.[1]

  • Prevent contact with eyes and skin.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Step-by-Step Disposal Protocol

The following protocol outlines a recommended procedure for the disposal of this compound and associated contaminated materials.

1. Decontamination of Labware and Surfaces:

  • Glassware and Equipment: All labware and equipment that have come into contact with this compound should be decontaminated. A common and effective method is to rinse the items multiple times with a suitable solvent in which this compound is soluble. Solvents such as ethanol, methanol, DMF, and DMSO are appropriate choices. The rinsate should be collected as hazardous waste.

  • Work Surfaces: Decontaminate benchtops and other surfaces by wiping them down with a cloth soaked in a suitable solvent. The contaminated wipes must be disposed of as hazardous waste.

2. Disposal of Unused or Waste this compound:

  • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container. This container must be designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound, including the solvent rinsate from decontamination, must be collected in a sealed and properly labeled hazardous waste container. Ensure that the waste container is compatible with the solvents used.

3. Packaging and Labeling of Waste:

  • Container Selection: Use only approved, leak-proof containers for hazardous waste.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • The CAS Number: 1314486-37-7

    • The primary hazards (e.g., "Caution: Research chemical with unknown toxicity").

    • The date of accumulation.

4. Storage and Final Disposal:

  • Temporary Storage: Store the labeled hazardous waste containers in a designated, secure area away from incompatible materials. This area should be well-ventilated.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

TS_155_2_Disposal_Workflow cluster_preparation Preparation cluster_decontamination Decontamination cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_solid Collect Solid Waste this compound start->collect_solid collect_liquid Collect Liquid Waste Solutions start->collect_liquid decontaminate_labware Decontaminate Labware (Rinse with Solvent) ppe->decontaminate_labware decontaminate_surfaces Decontaminate Surfaces (Wipe with Solvent) ppe->decontaminate_surfaces collect_rinsate Collect Rinsate and Wipes as Hazardous Waste decontaminate_labware->collect_rinsate decontaminate_surfaces->collect_rinsate package_waste Package in Labeled, Sealed Container collect_rinsate->package_waste collect_solid->package_waste collect_liquid->package_waste store_waste Store in Designated Hazardous Waste Area package_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Figure 1. Workflow for the proper disposal of this compound.

Quantitative Data

Due to the absence of a publicly available Safety Data Sheet (SDS), no specific quantitative data for disposal parameters (e.g., concentration limits for sewer disposal, specific neutralization data) can be provided. The precautionary principle of treating the substance as hazardous waste should be followed.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the step-by-step guidance provided above is based on established best practices for chemical waste management in a laboratory setting. Adherence to your institution's specific protocols for hazardous waste disposal is mandatory.

Disclaimer: The information provided in this document is intended as a general guide. It is the responsibility of the user to conduct a thorough risk assessment and to comply with all applicable local, state, and federal regulations for hazardous waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Personal protective equipment for handling TS 155-2

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for TS 155-2

This document provides immediate, essential safety and logistical information for handling the macrolide antibiotic this compound (also known as JBIR 100). The following procedures are based on general best practices for handling potent antibiotics in a laboratory setting and information from available safety data. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound.

Quantitative Data Summary

Due to the limited availability of a comprehensive Safety Data Sheet (SDS), a complete set of quantitative physical and toxicological properties for this compound is not publicly available. The following table summarizes the available information.

PropertyValueSource
Chemical Formula C₃₉H₆₀O₁₁N/A
Molecular Weight 704.9 g/mol N/A
Physical State SolidN/A
Boiling Point 824.6 ± 65.0 °C at 760 mmHg (Predicted)N/A
Flash Point 242.9 ± 27.8 °C (Predicted)N/A
Solubility Soluble in DMF, DMSO, and EthanolN/A
Melting Point Data not availableN/A
Density Data not availableN/A
LD50 (Oral) Data not availableN/A
LD50 (Dermal) Data not availableN/A
Aquatic Toxicity Data not availableN/A
Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory environment.

1. Risk Assessment and Preparation:

  • Before handling, conduct a thorough risk assessment for the planned experiment.

  • Ensure that a properly functioning chemical fume hood is available.

  • Verify that all necessary Personal Protective Equipment (PPE) is available and in good condition.

  • Locate the nearest safety shower and eyewash station.

2. Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of nitrile gloves that meet the ASTM D6978 standard. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff.[1]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.

  • Lab Coat: A disposable, low-permeability gown or a clean lab coat must be worn.[1]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator (e.g., N95) should be used.

3. Handling Procedure:

  • All handling of this compound, including weighing and preparing solutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Avoid direct contact with the skin, eyes, and clothing.[3]

  • Use dedicated spatulas and glassware.

  • After handling, thoroughly wash hands with soap and water.

4. Spill Response:

  • In case of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3]

  • Carefully collect the absorbed material into a sealed, labeled waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., alcohol), followed by a soap and water wash.

Operational and Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and the development of antibiotic resistance.

1. Waste Segregation:

  • All materials contaminated with this compound (e.g., gloves, pipette tips, vials, absorbent materials) are considered hazardous chemical waste.

  • Segregate this waste from general laboratory trash.

2. Waste Collection:

  • Collect solid waste in a clearly labeled, sealed, and puncture-resistant container.

  • Collect liquid waste containing this compound in a labeled, leak-proof container.

  • The label should clearly state "Hazardous Waste: Contains Antibiotic this compound".

3. Disposal Procedure:

  • Unused or waste this compound should be treated as hazardous chemical waste.

  • Do not pour solutions containing this compound down the drain.

  • Stock solutions of antibiotics are considered hazardous chemical waste and must be collected for disposal by a licensed facility.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste. Incineration at a licensed facility is the recommended method for the final disposal of antibiotic waste.

Visualized Workflows

Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection_Workflow Start Start: Plan to Handle this compound RiskAssessment Conduct Risk Assessment: - Scale of work - Potential for spills - Aerosol generation Start->RiskAssessment BasePPE Standard PPE: - Lab Coat - Safety Goggles RiskAssessment->BasePPE Gloves Hand Protection: - Double Nitrile Gloves BasePPE->Gloves AerosolRisk Risk of Aerosol or Dust? Gloves->AerosolRisk Respiratory Respiratory Protection: - Use in Fume Hood - N95 Respirator AerosolRisk->Respiratory Yes NoRespiratory Proceed with Standard PPE AerosolRisk->NoRespiratory No FinalCheck Final PPE Check: - Proper Fit - No Defects Respiratory->FinalCheck NoRespiratory->FinalCheck Proceed Proceed with Handling FinalCheck->Proceed OK Defect Replace Defective PPE FinalCheck->Defect Defect Found Defect->FinalCheck Disposal_Plan Start Start: Generation of This compound Waste WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste: - Contaminated PPE - Labware, etc. WasteType->SolidWaste Solid LiquidWaste Liquid Waste: - Unused Solutions - Contaminated Solvents WasteType->LiquidWaste Liquid CollectSolid Collect in Labeled, Sealed Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled, Leak-proof Container LiquidWaste->CollectLiquid Store Store in Designated Hazardous Waste Area CollectSolid->Store CollectLiquid->Store Dispose Dispose via Licensed Hazardous Waste Vendor Store->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.